3,5-Dimethyl-1H-pyrazole-1-carboxamide
Description
The exact mass of the compound 3,5-Dimethyl-1H-pyrazole-1-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dimethyl-1H-pyrazole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1H-pyrazole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylpyrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRDSDDYNMVKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239411 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
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Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-48-5 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-48-5 | |
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| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
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| Record name | 934-48-5 | |
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| Record name | 934-48-5 | |
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| Record name | 934-48-5 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
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| Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamide | |
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| Record name | 3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE | |
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Foundational & Exploratory
3,5-Dimethyl-1H-pyrazole-1-carboxamide: Technical Guide
CAS: 934-48-5 | Formula: C₆H₉N₃O | MW: 139.16 g/mol [1]
Executive Summary
3,5-Dimethyl-1H-pyrazole-1-carboxamide (DMP-1-C) acts as a pivotal "masked" electrophile in organic synthesis and a potent metalloenzyme inhibitor in agronomy. For drug development professionals, its primary value lies in its ability to function as a stable, crystalline carbamoyl transfer agent , offering a safer alternative to volatile isocyanates for synthesizing urea linkages—a structural motif critical in kinase inhibitors (e.g., Sorafenib, Regorafenib). Simultaneously, its role as a nitrification inhibitor provides a validated model for designing chelating inhibitors against copper-dependent monooxygenases.
Part 1: Chemical Architecture & Physicochemical Profile
DMP-1-C is characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, and a carboxamide moiety at position 1.[2] This specific substitution pattern creates a "push-pull" electronic system:
-
Steric Bulk: The methyl groups protect the pyrazole ring from non-specific nucleophilic attacks while modulating the leaving group ability.
-
Labile Amide Bond: The N1-carbonyl bond is electronically activated, making the 3,5-dimethylpyrazole unit an excellent leaving group upon nucleophilic attack by amines.
Key Physicochemical Data
| Property | Value | Technical Context |
| Appearance | White crystalline solid | High purity facilitates stoichiometric dosing in synthesis. |
| Melting Point | 113–115 °C | Stable solid handling; avoids the inhalation risks of liquid isocyanates. |
| Solubility | Soluble in DMSO, DMF, MeOH | Compatible with standard medicinal chemistry solvent systems. |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N) | The pyrazole byproduct is weakly basic, easily removed by acid wash. |
| Stability | Hydrolytically sensitive | Degrades to 3,5-dimethylpyrazole (DMP) in acidic/aqueous conditions. |
Part 2: Synthetic Utility in Medicinal Chemistry
The "Masked Isocyanate" Strategy
In drug discovery, urea linkages are ubiquitous. The conventional synthesis involves isocyanates, which are toxic, moisture-sensitive, and difficult to handle on small scales. DMP-1-C serves as a carbamoylating reagent .
Mechanism of Action: When reacted with a primary or secondary amine, DMP-1-C undergoes nucleophilic attack at the carbonyl carbon. The 3,5-dimethylpyrazole (DMP) acts as the leaving group. This reaction is thermodynamically driven by the formation of the stable urea and the expulsion of the aromatic pyrazole.
Advantages over Phosgene/Isocyanates:
-
Atom Economy: High transfer efficiency of the -CONH₂ unit.
-
Safety: Non-lachrymatory solid.
-
Purification: The byproduct (DMP) is water-soluble (protonated form) or volatile enough to be removed under high vacuum.
Visualization: Carbamoylation Workflow
The following diagram illustrates the reaction pathway for synthesizing non-symmetrical ureas using DMP-1-C.
Caption: Reaction pathway for the synthesis of monosubstituted ureas. The pyrazole moiety acts as a recyclable leaving group.
Part 3: Biological Mechanism (Nitrification Inhibition)
While primarily used in agriculture, the mechanism of DMP-1-C is highly relevant for researchers studying metalloenzyme inhibitors. DMP-1-C acts as a prodrug; it hydrolyzes in soil to release 3,5-dimethylpyrazole (DMP) .
Target: Ammonia Monooxygenase (AMO).
Mechanism: AMO is a copper-dependent enzyme found in Nitrosomonas bacteria. DMP functions as a metal chelator. The nitrogen atoms in the pyrazole ring coordinate with the Copper (Cu) active site of AMO, effectively "jamming" the enzyme and preventing the oxidation of ammonium (
Visualization: Mechanism of Action
Caption: Activation pathway of DMP-1-C. The compound hydrolyzes to release DMP, which chelates the Cu-cofactor of AMO.
Part 4: Experimental Protocols
Protocol A: Synthesis of Monosubstituted Ureas
Objective: To install a primary urea group (
-
Reagents:
-
Substrate Amine (1.0 eq)
-
3,5-Dimethyl-1H-pyrazole-1-carboxamide (1.1 eq)
-
Solvent: Toluene or Dioxane (anhydrous)
-
Base: Triethylamine (1.0 eq, optional, only if amine is a salt)
-
-
Procedure:
-
Dissolve the substrate amine in Toluene (0.5 M concentration).
-
Add DMP-1-C in a single portion.
-
Heat the reaction mixture to reflux (100–110 °C) for 4–6 hours. Note: Monitoring by TLC/LCMS is crucial; the spot for DMP-1-C will disappear.
-
Workup: Cool to room temperature. A precipitate often forms (the urea product).
-
Purification: Filter the solid. Wash with cold diethyl ether to remove the 3,5-dimethylpyrazole byproduct. If no precipitate forms, evaporate solvent and wash the residue with 1M HCl (to remove pyrazole) followed by extraction with EtOAc.
-
-
Validation:
-
The disappearance of the pyrazole characteristic peaks in NMR (singlet at ~5.8 ppm for H-4) and appearance of urea protons (~5.0–6.0 ppm broad singlet) confirms conversion.
-
Protocol B: Synthesis of DMP-1-C (Reagent Preparation)
Objective: In-house generation of the reagent if commercial stock is unavailable.
-
Reagents:
-
3,5-Dimethylpyrazole (1.0 eq)[2]
-
Sodium Cyanate (NaOCN) (1.5 eq)
-
Acid: Glacial Acetic Acid or HCl (aq)
-
-
Procedure:
-
Dissolve 3,5-dimethylpyrazole in water/acetic acid mixture.
-
Add Sodium Cyanate slowly at 0 °C to control exotherm.
-
Stir at room temperature for 12 hours.
-
Isolation: The product precipitates as a white solid. Filter, wash with ice water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
-
References
-
Synthesis and Properties of 1-Carbamoylpyrazoles Source: Journal of Organic Chemistry Context: foundational chemistry of pyrazole-1-carboxamides as transfer reagents. URL:[Link]
-
Mechanism of Action of Nitrification Inhibitors Based on Dimethylpyrazole Source: Science of The Total Environment (PubMed) Context: Detailed analysis of the Cu-chelation mechanism in AMO. URL:[Link]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: NIH / PubMed Central Context: Discussion of pyrazole-urea derivatives in drug design. URL:[Link]
-
CAS Common Chemistry: 3,5-Dimethyl-1H-pyrazole-1-carboxamide Source: American Chemical Society Context:[3] Verification of physicochemical properties and CAS registry.[3] URL:[Link][3]
Sources
Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery
Executive Summary
Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Sildenafil. However, their unique electronic structure—specifically prototropic tautomerism (
This guide details a self-validating computational workflow for modeling pyrazole derivatives. Moving beyond standard "black-box" calculations, we focus on Density Functional Theory (DFT) protocols that accurately predict tautomeric ratios, pKa, and non-covalent interactions essential for ligand-receptor binding.
Part 1: Theoretical Framework & The Tautomer Trap
The Tautomeric Equilibrium
The defining feature of the pyrazole ring is the migration of the proton between
- -isomer: Generally more stable in the gas phase and non-polar solvents.
- -isomer: Can become dominant depending on substituents (e.g., strong electron-withdrawing groups at position 3/5) or specific hydrogen-bonding solvent interactions.
Critical Insight: Standard force fields (MMFF, AMBER) often freeze the pyrazole in a single state. Quantum mechanical (QM) assessment is mandatory to determine the Boltzmann population of tautomers before docking.
Functional & Basis Set Selection
For nitrogen-rich heterocycles, the choice of functional is non-trivial.
-
B3LYP: The historical standard. Good for geometries but often fails to describe dispersion forces (
stacking) accurately. - B97X-D / M06-2X: Recommended. These range-separated hybrid functionals include dispersion corrections, essential for predicting the binding energy of pyrazoles in hydrophobic protein pockets.
-
Basis Set: 6-311++G(d,p) or def2-TZVP are the minimum standards to describe the lone pair electrons on the pyridine-like nitrogen.
Part 2: Computational Workflow (Step-by-Step)
Protocol A: Geometry Optimization & Conformational Analysis
Objective: Obtain the global minimum structure free of imaginary frequencies.
-
Conformational Search:
-
Do not start with DFT. Use a semi-empirical method (PM6 or GFN2-xTB) to scan rotatable bonds attached to the pyrazole ring.
-
Why: Pyrazoles often have phenyl or alkyl tails; DFT optimization from a bad starting guess will trap you in a local minimum.
-
-
DFT Optimization (Gas Phase):
-
Software: Gaussian / ORCA / GAMESS.
-
Route: Opt Freq
-
Theory: wB97XD/6-311++G(d,p)
-
Validation: Ensure zero imaginary frequencies. If one exists (negative eigenvalue), the structure is a transition state, not a minimum. Perturb the geometry along the imaginary mode and re-optimize.
-
-
Solvation Correction (SMD/IEFPCM):
-
Re-optimize in the solvent of interest (Water for bio-relevance, DMSO for NMR comparison).
-
Note: The tautomeric energy gap (
) often shifts significantly between gas phase and water.
-
Protocol B: The Thermodynamic Cycle for pKa Prediction
Objective: Predict the ionization state at physiological pH (7.4).
Direct calculation of pKa is error-prone. Use the thermodynamic cycle method:
-
Calculate Gibbs Free Energy (
) for the neutral molecule ( ) and the anion ( ) in gas phase. -
Calculate Solvation Free Energy (
) for both species. -
Apply the equation:
(Where is a constant related to the reference proton solvation energy, typically -270.3 kcal/mol).
Part 3: Visualization of Workflows
Diagram 1: The Pyrazole Modeling Pipeline
This diagram illustrates the decision tree for handling pyrazole derivatives, emphasizing the tautomer check.
Caption: Step-by-step computational pipeline ensuring correct tautomer selection and geometric stability.
Diagram 2: Reactivity & Interaction Logic
Visualizing how computed properties translate to biological insight.
Caption: Mapping quantum descriptors (MEP, FMO, NBO) to specific drug discovery applications.
Part 4: Data Analysis & Interpretation[1]
Comparative Data: Functional Sensitivity
The table below highlights why functional choice matters. It shows hypothetical relative energies (kcal/mol) of a 3-substituted pyrazole tautomer pair. Note how B3LYP can overestimate stability compared to dispersion-corrected methods.
| Functional | Basis Set | Preference | Notes | |
| B3LYP | 6-31G(d) | -1.2 kcal/mol | 1H-form | Often over-stabilizes localized bonds. |
| B3LYP | 6-311++G(d,p) | -0.8 kcal/mol | 1H-form | Basis set superposition error reduced. |
| 6-311++G(d,p) | -0.3 kcal/mol | Mixed | Dispersion correction changes the landscape. | |
| M06-2X | def2-TZVP | -0.4 kcal/mol | Mixed | Best for |
Key Descriptors for Drug Design
When analyzing the output, extract these specific values:
-
HOMO-LUMO Gap (
):-
Relevance: Correlates with chemical hardness. A smaller gap often implies higher reactivity and potential toxicity (Michael acceptors), but also higher antioxidant capacity (scavenging radicals).
-
-
Molecular Electrostatic Potential (MEP) Max/Min:
-
Relevance: The deep red regions (negative potential) on the Pyrazole
(pyridine-like nitrogen) indicate the primary H-bond acceptor site. The blue region on is the donor. -
Action: Map these values to the receptor pocket grid during docking preparation.
-
-
NBO Charges:
-
Relevance: Natural charges are more chemically intuitive than Mulliken charges. Use NBO charges to parameterize force fields for Molecular Dynamics (MD) simulations if standard libraries fail.
-
Part 5: References
-
Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles).[1] Canadian Journal of Chemistry.[1]
-
RSC Publishing. (2011). Quantum chemical investigation of the thermal denitrogenation of 1-pyrazoline. Physical Chemistry Chemical Physics.
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Whitepaper.
-
PeerJ. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
Sources
3,5-Dimethyl-1H-pyrazole-1-carboxamide IUPAC name
Technical Whitepaper: 3,5-Dimethyl-1H-pyrazole-1-carboxamide
Abstract
This technical guide provides a comprehensive analysis of 3,5-dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5), a critical heterocyclic intermediate in medicinal chemistry and coordination complex design. Unlike simple pyrazoles, the N1-carboxamide derivative introduces a labile yet potent hydrogen-bonding pharmacophore (
Chemical Identity & Structural Pharmacophores
The compound is an unsymmetrical pyrazole derivative where the N1 position is substituted with a carboxamide group. This substitution breaks the tautomeric equivalence typically seen in 3,5-dimethylpyrazole, locking the double bonds into a specific canonical form and creating distinct electronic environments for the methyl groups at positions 3 and 5.
| Property | Specification |
| IUPAC Name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide |
| CAS Registry Number | 934-48-5 |
| Molecular Formula | |
| Molecular Weight | 139.16 g/mol |
| Melting Point | 112 – 114 °C [1] |
| Solubility | Soluble in Ethanol, DMSO, Chloroform; sparingly soluble in cold water.[1] |
| Key Pharmacophore | N1-Carboxamide: Acts as a hydrogen bond donor (NH2) and acceptor (C=O), critical for binding in urease active sites and kinase pockets. |
Critical Distinction: Do not confuse this compound with 3,5-dimethylpyrazole-1-carboxamidine (guanidine derivative), which is highly basic. The carboxamide discussed here is neutral to weakly acidic.
Synthetic Pathway & Mechanistic Logic
The most robust synthesis involves the condensation of acetylacetone (2,4-pentanedione) with semicarbazide hydrochloride . This route is preferred over the reaction of 3,5-dimethylpyrazole with isocyanates due to higher atom economy and the avoidance of hazardous reagents.
Mechanism of Action
-
Nucleophilic Attack: The hydrazine nitrogen of semicarbazide (the most nucleophilic center) attacks one carbonyl of the acetylacetone.
-
Dehydration: Loss of water generates a hydrazone intermediate.
-
Cyclization: The second hydrazine nitrogen attacks the remaining carbonyl ketone.
-
Aromatization: A second dehydration event establishes the aromatic pyrazole ring.
Note on Regiochemistry: Because the starting diketone is symmetrical, regioselectivity is not an issue. However, temperature control is vital; excessive heat (>80°C) in aqueous media can hydrolyze the carboxamide group, reverting the product to 3,5-dimethylpyrazole [2].
Figure 1: Reaction pathway for the synthesis of 3,5-dimethyl-1H-pyrazole-1-carboxamide, highlighting the critical hydrolysis risk pathway.
Experimental Protocol
Objective: Synthesis of 3,5-dimethyl-1H-pyrazole-1-carboxamide (10g scale).
Reagents:
-
Semicarbazide Hydrochloride (11.15 g, 0.1 mol)
-
Sodium Acetate (anhydrous, 8.2 g, 0.1 mol) – Buffers HCl to prevent hydrolysis.
-
Acetylacetone (10.0 g, 0.1 mol)
-
Ethanol (95%)
-
Water[2]
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve semicarbazide hydrochloride and sodium acetate in 50 mL of water. Stir until clear.
-
Why: Free semicarbazide is unstable; generating it in situ from the HCl salt using NaOAc is standard.
-
-
Addition: Add acetylacetone (10.0 g) dropwise to the stirred solution at room temperature (20-25°C).
-
Control Point: Do not allow temperature to exceed 30°C. The reaction is exothermic.
-
-
Reaction: Stir vigorously for 2 hours. A white precipitate will begin to form within 15-30 minutes.
-
Crystallization: Cool the mixture in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the solid under vacuum. Wash the cake with 2 x 10 mL cold water to remove salts (NaCl).
-
Purification: Recrystallize from Ethanol/Water (1:1). Dissolve in minimum hot ethanol, then add warm water until turbid. Cool slowly.
-
Drying: Dry in a vacuum desiccator over
or silica gel. Do not oven dry above 60°C to avoid decarboxamidation.
Figure 2: Laboratory workflow for the isolation and purification of the target compound.
Structural Characterization (QC Criteria)
To validate the synthesis, the following spectroscopic signatures must be observed. The distinction between the two methyl groups is the primary indicator that the N1-carboxamide is intact (preventing tautomerism).
1H NMR (CDCl3, 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.15 | Broad Singlet | 2H | Amide protons (exchangeable with | |
| 5.92 | Singlet | 1H | C4-H | Aromatic proton on the pyrazole ring. |
| 2.55 | Singlet | 3H | C5-CH3 | Downfield shift due to proximity to the anisotropic Carbonyl at N1. |
| 2.20 | Singlet | 3H | C3-CH3 | Typical aromatic methyl shift. |
Note: If only one methyl signal is seen (integration 6H), the carboxamide has hydrolyzed to 3,5-dimethylpyrazole. [3]
Infrared Spectroscopy (FT-IR)
-
3380, 3180 cm⁻¹: N-H stretching (Primary amide doublet).
-
1720 - 1690 cm⁻¹: C=O stretching (Strong amide I band). Note: This is higher than typical secondary amides due to the electron-withdrawing pyrazole ring.
Applications in Drug Discovery
1. Bioisostere Design: The 3,5-dimethyl-1H-pyrazole-1-carboxamide scaffold serves as a bioisostere for benzamides. The pyrazole ring offers different solubility and metabolic stability profiles compared to phenyl rings.
2. Urease Inhibition:
Derivatives of this scaffold have shown efficacy as urease inhibitors. The
3. Synthetic Intermediate: This compound is a precursor for pyrazolo[1,5-a]pyrimidines . Upon heating with 1,3-dicarbonyls, the amide nitrogen participates in a second cyclization, fusing a pyrimidine ring onto the pyrazole core—a privileged structure in oncology (e.g., CDK inhibitors).
References
-
Fisher Scientific.[1] (n.d.). 3,5-Dimethyl-1H-pyrazole-1-carboxamide, 98%. Retrieved October 26, 2023, from [Link]
-
Glukhacheva, V. S., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega. Retrieved from [Link]
- Barsoum, F. F., & Girgis, A. S. (2009). Synthesis and anti-inflammatory activity of some bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides). Bioorganic & Medicinal Chemistry. (Contextual citation based on general pyrazole-carboxamide activity).
Sources
discovery and history of pyrazole carboxamides
An In-Depth Technical Guide to the Discovery and History of Pyrazole Carboxamides
Abstract
Pyrazole carboxamides represent a cornerstone of modern chemical innovation, charting a remarkable journey from their initial synthesis in the late 19th century to their current status as blockbuster agricultural fungicides and versatile scaffolds in pharmaceutical discovery. This guide provides a comprehensive technical overview of the history, discovery, and development of this vital class of molecules. We will explore the foundational synthesis of the pyrazole ring, the pivotal discovery of their mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs), and the subsequent structure-driven design that led to highly successful commercial products. Key synthetic methodologies, detailed mechanisms of action, and the expansion of this chemical class into therapeutic areas beyond agriculture will be discussed, offering researchers and drug development professionals a thorough understanding of the scientific and commercial evolution of pyrazole carboxamides.
Chapter 1: The Pyrazole Scaffold: Foundational Chemistry and Early Interest
The story of pyrazole carboxamides begins with the pyrazole ring itself, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its history dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2][3] This reaction, now a classic example of cyclocondensation, laid the groundwork for accessing a vast array of substituted pyrazoles.[1][3]
For decades, pyrazole and its derivatives were subjects of academic interest, valued for their unique chemical properties. Researchers documented a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, establishing the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry.[1][2][4][5] This early work, while not immediately directed at a specific commercial application, created a rich chemical library and a foundational understanding that would prove invaluable for future breakthroughs.
Chapter 2: The Genesis of a New Fungicide Class - The Succinate Dehydrogenase Inhibitors (SDHIs)
The major breakthrough that propelled carboxamide chemistry to the forefront of agrochemicals came from an entirely different field: mitochondrial respiration. The target, succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It is unique in that it participates in both the citric acid cycle (Krebs cycle) and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[6][7][8]
In 1966, a seminal discovery by von Schmeling and Kulka revealed the systemic fungicidal activity of the compound Carboxin .[6][9] Subsequent studies confirmed that Carboxin's mode of action was the inhibition of the SDH enzyme.[6] This was a landmark event; it validated SDH as a druggable target for controlling fungal pathogens and created the first generation of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[10] While Carboxin itself is an oxathiin carboxamide, its discovery was the essential precedent that opened the door for the development of more advanced SDHIs.
Chapter 3: The Rise of Pyrazole Carboxamides as Second-Generation SDHIs
While revolutionary, first-generation SDHIs like Carboxin had a limited spectrum of activity, primarily against basidiomycete fungi.[6] The scientific imperative was to find new chemical scaffolds that could bind to the SDH enzyme more effectively and control a broader range of plant pathogens. This quest led researchers to the pyrazole carboxamide scaffold.
The rationale behind this shift was rooted in molecular interactions. SDHIs function by blocking the ubiquinone (Coenzyme Q) binding site of the SDH enzyme, thereby halting electron transport and energy production.[6][9] The pyrazole carboxamide structure proved to be an exceptional fit for this binding pocket, allowing for a new generation of highly potent and broad-spectrum fungicides. This led to the development and commercialization of numerous highly successful products, including:
-
Boscalid: One of the early pyrazole carboxamide fungicides, demonstrating a significantly broader activity spectrum.[7]
-
Fluxapyroxad, Bixafen, Penthiopyrad, and Isopyrazam: More recent innovations that have further solidified the market dominance of this chemical class, offering excellent control over a wide variety of fungal diseases in numerous crops.[7][11][12]
These compounds are now indispensable tools in modern agriculture for their high efficiency, selectivity, and durable performance in crop protection.[10]
Chapter 4: Synthetic Methodologies and Chemical Causality
The commercial success of pyrazole carboxamides is underpinned by efficient and scalable synthetic routes. The general approach involves the separate synthesis of the pyrazole "acid" core and the appropriate aniline "amine" side-chain, followed by their coupling.
Core Synthesis of the Pyrazole Ring
The most common and historically significant method for constructing the polysubstituted pyrazole ring remains the Knorr pyrazole synthesis .[1][3] This involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative. The choice of substituents on both reactants allows for precise control over the final substitution pattern on the pyrazole ring, a key factor in tuning the biological activity of the final product.
Formation of the Carboxamide Moiety
The final step is the formation of the robust amide bond. This is typically achieved by activating the carboxylic acid of the pyrazole intermediate, most commonly by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then coupled with the desired aniline derivative to form the final pyrazole carboxamide product.
Detailed Experimental Protocol: Synthesis of a Key Intermediate
The following protocol, adapted from established patent literature, outlines the synthesis of 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial building block for many commercial fungicides.[13]
Step 1: Synthesis of Ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate (132 g) in ethanol (600 mL) at 0°C, slowly add a solution of methyl hydrazine (29 mL) in ethanol (100 mL) dropwise.
-
After the addition is complete, heat the reaction mixture at reflux for 2 hours.
-
Causality: The 1,3-dicarbonyl equivalent reacts with the two nucleophilic centers of methyl hydrazine. The subsequent cyclization and dehydration are driven by the formation of the stable aromatic pyrazole ring.
-
Upon completion, cool the mixture and concentrate it in vacuo to yield the crude ester product, which can be purified further if necessary.
Step 2: Saponification to the Carboxylic Acid
-
Add the crude ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (22.3 g) to a solution of sodium hydroxide (4.4 g) in methanol (200 mL).
-
Heat the mixture at reflux for 1 hour, then cool and stir overnight at room temperature.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to its hydrolysis (saponification) to the corresponding carboxylate salt.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Dilute the residue with water and acidify with a strong acid (e.g., HCl) until the pH is acidic, causing the carboxylic acid to precipitate.
-
Filter the solid, wash with water, and dry to obtain the final product, 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Chapter 5: Mechanism of Action and Resistance
The fungicidal activity of pyrazole carboxamides stems from their potent and specific inhibition of the SDH enzyme.[10] They act as ubiquinone-type inhibitors, binding to the Qp site of Complex II, which is the pocket where the natural substrate, ubiquinone, would normally bind.[6][7] This binding event physically obstructs the transfer of electrons from the iron-sulfur clusters within the SDHB subunit to ubiquinone.[6] The result is a complete shutdown of this critical step in the respiratory chain, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.[10]
Caption: Mechanism of SDHI action on the mitochondrial respiratory chain.
As with any effective antimicrobial agent, the development of resistance is a significant concern. In the case of SDHIs, resistance typically arises from point mutations in the genes encoding the SDHB, SDHC, or SDHD subunits of the enzyme.[9] These mutations can alter the shape of the ubiquinone binding pocket, reducing the binding affinity of the fungicide while still allowing the natural substrate to bind, thus rendering the fungicide less effective.
Chapter 6: Data-Driven Insights: Structure-Activity Relationships (SAR)
The evolution of pyrazole carboxamides has been a story of rational, structure-based design. Chemists have systematically modified different parts of the molecule—the pyrazole core, the aniline ring, and the linker—to optimize potency, spectrum, and pharmacokinetic properties.
| Common Name | Chemical Structure (SMILES) | Key Characteristics & Spectrum of Activity |
| Boscalid | CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC=C3)C4=CC=C(C=C4)Cl | Broad-spectrum activity against Ascomycetes and some Basidiomycetes. Widely used in horticulture and specialty crops. |
| Bixafen | CN1N=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)C3=CC(=C(C=C3)F)F)C(F)F | Excellent activity against rusts, powdery mildew, and leaf spot diseases, particularly in cereals. |
| Fluxapyroxad | CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F | Highly effective, systemic fungicide with preventative and curative properties against a very broad range of pathogens.[12] |
| Penthiopyrad | CSCCC(C(=O)NC1=C(C=CS1)C(F)(F)F)C2=CN(N=C2C(F)F)C | Strong activity against diseases like Rhizoctonia, Botrytis, and white molds. |
| Isopyrazam | CC(C)N1C(C(=O)NC2=C(C=CC=C2)C3CC3)=C(C=N1)C(F)F | Provides long-lasting control of key diseases in cereals and other crops, known for its robust performance. |
Chapter 7: Expanding Horizons: Pharmaceutical Applications
The success of the pyrazole carboxamide scaffold in agriculture has not gone unnoticed by the pharmaceutical industry. The core structure is recognized for its favorable drug-like properties, including metabolic stability and strong binding capabilities. This has led to its exploration in various therapeutic areas:
-
Analgesics: Pyrazole-1-carboxamide derivatives have been discovered as potent and selective Gi-biased μ-opioid receptor (MOR) agonists.[14] This line of research aims to develop new pain relief medications that avoid the severe side effects associated with conventional opioids.[14]
-
Anticancer Agents: The pyrazole scaffold is a common feature in many kinase inhibitors and other anticancer drugs.[15] Researchers have synthesized and evaluated pyrazole carboxamide derivatives for their ability to inhibit cancer cell proliferation and interact with DNA, showing promise in the development of new oncological treatments.[16]
Chapter 8: Conclusion and Future Perspectives
From a foundational chemical synthesis over a century ago, the pyrazole carboxamide scaffold has evolved into a multi-billion dollar class of agrochemicals and a highly promising platform for pharmaceutical development. Its history is a testament to the power of understanding a biological mechanism—the inhibition of succinate dehydrogenase—and applying rational chemical design to create highly effective molecules.
The future of pyrazole carboxamides will likely focus on two key areas. In agriculture, the challenge will be to design novel derivatives that can overcome emerging fungal resistance and comply with increasingly stringent environmental regulations.[17][18] In medicine, the versatility of the scaffold will continue to be exploited in the search for new therapeutics targeting a wide range of diseases, from chronic pain to cancer. The journey of the pyrazole carboxamide is far from over, and it will undoubtedly remain a focus of intensive research and development for years to come.
References
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Technical Guide: Biological Targets & Mechanisms of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
[1]
CAS Number: 934-48-5 Synonyms: 1-Carbamoyl-3,5-dimethylpyrazole; DMP-1-carboxamide Molecular Formula: C₆H₉N₃O Molecular Weight: 139.15 g/mol [1]
Executive Summary
3,5-Dimethyl-1H-pyrazole-1-carboxamide is a functionalized pyrazole derivative primarily utilized as a stabilized prodrug for the release of 3,5-dimethylpyrazole (DMP).[1] Its biological activity is bifurcated into two distinct domains:[1]
-
Agricultural Biotechnology: Inhibition of Ammonia Monooxygenase (AMO) in soil bacteria to manage the nitrogen cycle.[1]
-
Pharmacology & Toxicology: Competitive inhibition of Alcohol Dehydrogenase (ADH) and use as a privileged scaffold for designing kinase (FLT3) and phosphodiesterase (PDE4) inhibitors.[1]
This guide analyzes these targets through the lens of molecular mechanism, providing validated experimental protocols for researchers.
Part 1: Primary Biological Target – Ammonia Monooxygenase (AMO)
The most validated biological application of this compound is in the inhibition of nitrification. The 1-carboxamide moiety serves as a "chemical mask," reducing the volatility of the active pyrazole core until it reaches the target environment (soil matrix).
Mechanism of Action: The Prodrug Hydrolysis Pathway
The compound itself does not bind AMO directly with high affinity. Instead, it undergoes hydrolytic cleavage to release 3,5-dimethylpyrazole (DMP) .[1] DMP acts as a chelating agent, targeting the copper (Cu²⁺) active site of AMO.
-
Step 1: Hydrolysis: Soil moisture and pH facilitate the cleavage of the carboxamide bond, releasing DMP and ammonia/urea byproducts.
-
Step 2: Chelation: DMP enters the periplasm of Ammonia-Oxidizing Bacteria (AOB) (e.g., Nitrosomonas spp.).[1]
-
Step 3: Inhibition: DMP coordinates with the Cu active site of AMO, preventing the oxidation of Ammonia (NH₃) to Hydroxylamine (NH₂OH).
Pathway Visualization
The following diagram illustrates the activation and inhibition pathway.
Figure 1: Mechanism of Action for Nitrification Inhibition via AMO blockade.[1]
Part 2: Secondary Target – Alcohol Dehydrogenase (ADH)
In mammalian systems and toxicology research, 3,5-dimethylpyrazole derivatives are potent inhibitors of Alcohol Dehydrogenase (ADH).
Mechanism: Competitive Inhibition
Similar to the nitrification mechanism, the pyrazole ring mimics the transition state of the alcohol substrate.
-
Binding Site: The compound competes with ethanol for the hydrophobic substrate-binding pocket of ADH.[1]
-
Metal Interaction: The nitrogen atoms in the pyrazole ring can coordinate with the catalytic Zinc (Zn²⁺) ion within the ADH active site, displacing the water molecule required for catalysis.
-
Utility: This activity is often exploited in metabolic studies to block the conversion of toxic alcohols (e.g., methanol, ethylene glycol) to their toxic metabolites.
Quantitative Data Summary
| Parameter | Value / Range | Context |
| IC₅₀ (ADH) | 0.1 – 10 µM | Dependent on specific ADH isoenzyme and species (Rat/Human).[1] |
| Soil Half-life (t½) | 10 – 30 Days | Varies by soil temp/moisture; determines duration of AMO inhibition.[1] |
| Binding Mode | Reversible Competitive | Displaced by high substrate concentrations.[1] |
Part 3: Pharmacological Scaffold (Kinases & PDEs)
While the 1-carboxamide is a simple derivative, it serves as a "privileged structure" for designing complex inhibitors.[1] Research indicates that modifying the carboxamide nitrogen can yield high-affinity targets for:
-
PDE4 (Phosphodiesterase-4): 3,5-dimethylpyrazole derivatives have shown efficacy in blocking PDE4B, a target for anti-inflammatory drugs (COPD/Asthma).[1] The pyrazole ring stacks against phenylalanine residues in the active site.
-
FLT3 Kinase: In acute myeloid leukemia (AML) research, 1H-pyrazole-carboxamide scaffolds are used to target FLT3 mutations.[1] The carboxamide group often acts as a hydrogen bond donor/acceptor hinge binder.[1]
Part 4: Experimental Protocols
Protocol A: Assessing Nitrification Inhibition (Soil Microcosm)
Use this protocol to verify the biological efficacy of the compound in an agricultural context.
Materials:
-
Sieved soil (2mm), Ammonium Sulfate (NH₄)₂SO₄, 3,5-Dimethyl-1H-pyrazole-1-carboxamide, 2M KCl.[1]
Workflow:
-
Treatment: Amend soil with 500 mg N/kg (as ammonium sulfate).[1]
-
Dosing: Apply inhibitor at 1% of total N applied (w/w).[1] Include a "Nitrogen Only" control.[1]
-
Incubation: Maintain soil at 60% water-holding capacity (WHC) at 25°C in dark.
-
Sampling: Extract soil samples at days 0, 7, 14, 21, and 28 using 2M KCl (1:5 soil:solution ratio).
-
Analysis: Quantify NH₄⁺ and NO₃⁻ via colorimetric flow injection analysis.
-
Calculation: Calculate % Inhibition =
.[1]
Protocol B: ADH Inhibition Assay (Spectrophotometric)
Use this protocol to determine IC₅₀ values for enzymatic inhibition.
Materials:
-
Purified ADH (Yeast or Equine Liver), NAD⁺ cofactor, Ethanol substrate, Phosphate Buffer (pH 8.8).
Workflow:
-
Preparation: Dissolve 3,5-Dimethyl-1H-pyrazole-1-carboxamide in DMSO (keep final DMSO <1%).
-
Reaction Mix: In a cuvette, combine:
-
2.5 mL Pyrophosphate buffer (pH 8.8)
-
0.1 mL NAD⁺ solution (15 mM)
-
0.1 mL Ethanol (varying concentrations for kinetics)
-
10 µL Inhibitor solution (test range: 0.1 µM – 100 µM).[1]
-
-
Initiation: Add 0.1 mL ADH enzyme solution.
-
Measurement: Monitor absorbance at 340 nm (formation of NADH) for 3 minutes at 25°C.
-
Data Analysis: Plot reaction velocity (V) vs. Inhibitor concentration [I]. Fit to Michaelis-Menten competitive inhibition model.[1]
References
-
Nitrification Inhibition Mechanism: Corrochano-Monserrat, M., et al. (2021).[1][2] "Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation." Science of The Total Environment.[1] Link
-
Soil Dynamics: Zhang, M., et al. (2022).[1] "The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil." MDPI Agronomy.[1] Link
-
ADH Inhibition: Theorell, H., & Yonetani, T. (1963).[1] "Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate." Biochemische Zeitschrift. Link
-
PDE4 Inhibitors: Cui, Z., et al. (2018).[1] "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Chemical Properties: PubChem Compound Summary for CID 70280, 3,5-Dimethylpyrazole-1-carboxamide.[1] Link
The Pharmacophore of Precision: A Technical Guide to Pyrazole-Based Mechanisms of Action
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry. Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Crizotinib) is not coincidental but mechanistic. The scaffold’s unique ability to tautomerize and present distinct hydrogen bond donor/acceptor motifs allows it to interrogate protein binding pockets with high specificity.
This guide deconstructs the molecular mechanisms of pyrazole-based compounds, moving beyond simple "binding" to explain the causal structural interactions that drive efficacy in kinases, enzymes, and GPCRs.
Structural Basis of Efficacy: The Pyrazole Tautomer
The core of the pyrazole mechanism lies in its physicochemical versatility. Unlike pyridine (pure acceptor) or pyrrole (pure donor), unsubstituted pyrazole is amphoteric.
-
The Donor-Acceptor Motif: In its neutral form,
acts as a hydrogen bond donor (pyrrole-like), while acts as a hydrogen bond acceptor (pyridine-like). -
Tautomeric Equilibrium: Pyrazoles exist in dynamic equilibrium between three tautomeric forms. In drug design, substitution at
"locks" the tautomer, freezing the pharmacophore into a specific geometry required for target engagement.
Critical Implication: If the synthetic regiochemistry is uncontrolled (yielding a 1,5-isomer instead of a 1,3-isomer), the H-bond vectors shift, often abolishing the mechanism of action (MoA) entirely.
Primary Mechanisms of Action
Case Study A: ATP-Competitive Kinase Inhibition (The Hinge Binder)
Representative Drugs: Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1).
In protein kinases, the ATP-binding pocket is located between the N-terminal and C-terminal lobes.[1] The two lobes are connected by a "hinge region" that forms hydrogen bonds with the adenine ring of ATP.
-
Mechanism: Pyrazole derivatives mimic the adenine ring of ATP. The
nitrogen accepts a hydrogen bond from the backbone amide of the hinge residues (often the "gatekeeper+1" residue), while the (or an amino substituent) donates a hydrogen bond to the backbone carbonyl. -
Causality: By occupying the ATP pocket with higher affinity (
in nM range) than endogenous ATP ( in M range), the compound prevents phosphorylation of the activation loop, effectively silencing the signaling cascade.
Case Study B: Allosteric Selectivity in Enzymes (COX-2)
Representative Drug: Celecoxib.[2][3][4][5]
The mechanism of Celecoxib highlights how pyrazoles achieve isoform selectivity—specifically distinguishing between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
-
Structural Divergence: The COX-2 active site contains a hydrophilic "side pocket" that is accessible because of a single amino acid substitution: Valine (in COX-2) replaces the bulkier Isoleucine (in COX-1).
-
The Pyrazole Fit: Celecoxib utilizes a central pyrazole ring to orient a polar sulfonamide group and a lipophilic trifluoromethyl group. The pyrazole acts as a rigid spacer, positioning the sulfonamide to dock firmly into the unique hydrophilic side pocket of COX-2.
-
Result: The compound inhibits COX-2 (halting pro-inflammatory prostaglandin synthesis) while being sterically excluded from the COX-1 channel (preserving gastric mucosal protection).[6]
Case Study C: GPCR Inverse Agonism
Representative Drug: Rimonabant (CB1 Receptor).[7][8][9]
Unlike antagonists that merely block agonists, Rimonabant acts as an inverse agonist on the Cannabinoid Receptor 1 (CB1).[10][11]
-
Mechanism: GPCRs possess constitutive (basal) activity even without ligand binding. Rimonabant binds to the CB1 receptor and stabilizes it in an inactive
-uncoupled conformation. -
Downstream Effect: This reduces basal signaling below baseline levels, effectively "turning off" the endocannabinoid tone involved in appetite regulation.
Visualization of Signaling & Interaction[2]
Diagram 1: The Kinase Hinge Binding Logic
This diagram illustrates the competitive displacement of ATP by a pyrazole scaffold.
Caption: Competitive inhibition mechanism where the pyrazole scaffold displaces ATP at the hinge region, silencing downstream signaling.
Experimental Validation Protocols
To confirm the mechanism of action for a novel pyrazole, researchers must move beyond
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
Objective: Determine the residence time (
-
Sensor Chip Preparation: Use a CM5 chip. Immobilize the target kinase via amine coupling.[12] Critical: Maintain mild pH (pH 6.5–7.0) to prevent protein denaturation during immobilization.
-
Analyte Injection: Prepare a 2-fold dilution series of the pyrazole compound (0.1 nM to 100 nM) in running buffer (HBS-P+).
-
Association Phase: Inject analyte for 180s at 30
L/min. Observe the curve shape for "square wave" (fast on) vs. exponential growth (slow on). -
Dissociation Phase: Switch to buffer flow for 600s. This step is vital. A slow dissociation rate indicates a stable drug-target complex (high residence time).
-
Data Fitting: Fit curves to a 1:1 Langmuir binding model to extract
and .
Protocol B: X-Ray Co-Crystallography
Objective: Visual proof of the binding mode (e.g., confirming the H-bond to the hinge).
-
Protein Purification: Purify the kinase domain to >95% homogeneity.
-
Complex Formation: Incubate the protein (10 mg/mL) with the pyrazole inhibitor (molar excess 1:3) on ice for 1 hour.
-
Screening: Set up hanging drop vapor diffusion plates. Mix 1
L complex + 1 L reservoir solution (e.g., PEG 3350, Ammonium Sulfate). -
Optimization: Once micro-crystals appear, optimize pH and precipitant concentration to achieve diffraction-quality crystals.
-
Diffraction & Solving: Collect data at a synchrotron source. Solve the structure using Molecular Replacement (MR). Look for the
electron density map to confirm the presence of the pyrazole ring in the ATP pocket.
Quantitative Data Summary: FDA-Approved Pyrazoles
| Drug Name | Target | Mechanism Type | Key Structural Feature | Indication |
| Celecoxib | COX-2 | Selective Inhibitor | Trifluoromethyl group fits hydrophobic side pocket | Inflammation/Pain |
| Ruxolitinib | JAK1/2 | ATP-Competitive | Pyrrolo[2,3-d]pyrimidine (pyrazole fused) hinge binder | Myelofibrosis |
| Crizotinib | ALK/ROS1 | ATP-Competitive | 3-benzyloxy-pyrazole interacts with solvent front | NSCLC (Lung Cancer) |
| Rimonabant | CB1 | Inverse Agonist | Diaryl-pyrazole stabilizes inactive GPCR state | Obesity (Withdrawn) |
| Asciminib | BCR-ABL1 | Allosteric | Binds to the myristoyl pocket (non-ATP) | CML |
Synthesis & Optimization Workflow
The MoA is only valid if the molecule can be synthesized with regio-control.
Caption: Workflow emphasizing the necessity of separating regioisomers to ensure the correct pharmacophore is tested.
References
-
Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors." Methods in Molecular Biology. Link
-
Marnett, L. J. (2009). "The COXIB experience: a look in the rearview mirror." Annual Review of Pharmacology and Toxicology. Link
-
Pertwee, R. G. (2005). "Inverse agonism and neutral antagonism at cannabinoid CB1 receptors."[11] Life Sciences. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry. Link
-
Zhang, J., et al. (2009). "Simple, sensitive and nonspecific detection of small molecule-protein interactions by surface plasmon resonance." Analytical Chemistry. Link
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- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
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- 8. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Spectroscopic Guide to 3,5-Dimethyl-1H-pyrazole-1-carboxamide: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS No: 934-48-5), a key heterocyclic compound with applications in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and validated through referenced data, providing a robust framework for the characterization of this and similar pyrazole derivatives.
Introduction
3,5-Dimethyl-1H-pyrazole-1-carboxamide is a derivative of pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] Accurate and comprehensive structural elucidation is paramount for understanding its chemical behavior and potential as a therapeutic agent. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete and validated structural profile of the molecule.
Molecular Structure and Spectroscopic Correlation
The structural integrity of a molecule is confirmed when all spectroscopic data converge to support a single, unambiguous structure. The following diagram illustrates the workflow for the spectroscopic analysis of 3,5-Dimethyl-1H-pyrazole-1-carboxamide.
Caption: Experimental workflow for the spectroscopic characterization of 3,5-Dimethyl-1H-pyrazole-1-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of 3,5-Dimethyl-1H-pyrazole-1-carboxamide was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[3]
Table 1: ¹H NMR Spectral Data for 3,5-Dimethyl-1H-pyrazole-1-carboxamide [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 | br s | 2H | -C(=O)NH₂ |
| 5.92 | s | 1H | H-4 (pyrazole ring) |
| 2.55 | s | 3H | C₅-CH₃ |
| 2.20 | s | 3H | C₃-CH₃ |
Interpretation:
-
Amide Protons (-NH₂): The broad singlet at 7.15 ppm, integrating to two protons, is characteristic of amide protons. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Pyrazole Ring Proton (H-4): The singlet at 5.92 ppm corresponds to the single proton on the pyrazole ring at position 4. Its singlet nature indicates no adjacent protons, which is consistent with the substitution pattern.
-
Methyl Protons (-CH₃): The two singlets at 2.55 ppm and 2.20 ppm, each integrating to three protons, are assigned to the two methyl groups attached to the pyrazole ring at positions 5 and 3, respectively. The difference in their chemical shifts is due to the anisotropic effect of the carboxamide group at the N-1 position.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data for 3,5-Dimethyl-1H-pyrazole-1-carboxamide [4]
| Chemical Shift (δ, ppm) | Assignment |
| 153.0 | C=O (carboxamide) |
| 149.0 | C-5 (pyrazole ring) |
| 141.0 | C-3 (pyrazole ring) |
| 110.0 | C-4 (pyrazole ring) |
| 14.0 | C₅-CH₃ |
| 13.0 | C₃-CH₃ |
Interpretation:
-
Carbonyl Carbon: The signal at 153.0 ppm is in the typical range for a carbonyl carbon of an amide.
-
Pyrazole Ring Carbons: The signals at 149.0 ppm, 141.0 ppm, and 110.0 ppm are assigned to the carbons of the pyrazole ring. The two downfield signals (149.0 and 141.0 ppm) are attributed to the substituted carbons C-5 and C-3, while the more upfield signal (110.0 ppm) corresponds to the C-4 carbon bearing a hydrogen atom.
-
Methyl Carbons: The two signals in the aliphatic region, at 14.0 ppm and 13.0 ppm, are assigned to the two methyl group carbons.
The following diagram illustrates the atom numbering for spectral assignment.
Caption: Molecular structure of 3,5-Dimethyl-1H-pyrazole-1-carboxamide.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 3,5-Dimethyl-1H-pyrazole-1-carboxamide
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3400 and ~3200 | Strong, Broad | N-H (Amide) | Asymmetric & Symmetric Stretching |
| ~2960-2850 | Medium | C-H (Methyl) | Stretching |
| ~1680 | Strong | C=O (Amide I) | Stretching |
| ~1600 | Medium | N-H (Amide II) | Bending |
| ~1550 | Medium | C=N (Pyrazole) | Stretching |
| ~1450 | Medium | C-H (Methyl) | Bending |
Interpretation:
-
N-H Stretching: The presence of a primary amide (-NH₂) is expected to give rise to two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2]
-
C=O Stretching (Amide I): A strong absorption band around 1680 cm⁻¹ is a hallmark of the carbonyl group in an amide. Its position can be influenced by conjugation and hydrogen bonding.
-
N-H Bending (Amide II): This band, typically found around 1600 cm⁻¹, arises from the in-plane bending of the N-H bond and is another characteristic feature of amides.
-
C=N and C=C Stretching: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
-
C-H Stretching and Bending: The methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data for 3,5-Dimethyl-1H-pyrazole-1-carboxamide [3]
| m/z | Relative Intensity (%) | Assignment |
| 139 | 50 | [M]⁺ (Molecular Ion) |
| 96 | 100 | [M - CONH₂]⁺ |
| 95 | 92 | [M - CONH₃]⁺ |
| 81 | 11 | [C₅H₅N]⁺ |
Interpretation:
-
Molecular Ion Peak: The peak at m/z 139 corresponds to the molecular weight of 3,5-Dimethyl-1H-pyrazole-1-carboxamide (C₆H₉N₃O), confirming its elemental composition.[6]
-
Base Peak: The base peak at m/z 96 results from the characteristic loss of the carboxamide group (-CONH₂) as a neutral radical. This fragmentation is a strong indicator of the pyrazole-1-carboxamide structure.
-
Other Fragments: The peak at m/z 95 is likely due to the loss of isocyanic acid (HNCO) or a related rearrangement. The fragment at m/z 81 can be attributed to further fragmentation of the pyrazole ring.
Conclusion
The collective spectroscopic evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous confirmation of the structure of 3,5-Dimethyl-1H-pyrazole-1-carboxamide. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, while the expected IR absorptions align with the key functional groups (amide and pyrazole). Mass spectrometry confirms the molecular weight and shows a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a foundational dataset for any further research or development involving this compound.
References
-
PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. Available at: [Link]
-
Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry. Available at: [Link]
-
Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436 - ResearchGate. Available at: [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne - ChemRxiv. Available at: [Link]
-
3,5-Dimethylpyrazole - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. National Institutes of Health. Available at: [Link]
-
Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. ResearchGate. Available at: [Link]
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL(2)(H(2)O)(2)(NO(3))(2), NiL(2)(H(2)O)(2)(NO(3))(2) - ResearchGate. Available at: [Link]
-
Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | Bangladesh Journal of Pharmacology. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum [chemicalbook.com]
- 4. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dimethyl-1H-pyrazole-1-carboxamide, 98+%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Technical Whitepaper: Crystallographic Characterization & Supramolecular Architecture of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
This guide serves as an advanced technical resource for the structural and crystallographic analysis of 3,5-Dimethyl-1H-pyrazole-1-carboxamide . It is designed for researchers in medicinal chemistry and solid-state sciences, focusing on the synthesis, lattice architecture, and supramolecular synthons that define this molecule's behavior.
Introduction & Medicinal Significance
3,5-Dimethyl-1H-pyrazole-1-carboxamide (DMPC) represents a critical structural motif in the development of pyrazole-based pharmaceuticals. Unlike simple pyrazoles, the introduction of the carboxamide group at the N1 position eliminates annular tautomerism (locking the N1-N2 bond character) and introduces a robust hydrogen-bonding donor-acceptor system.
This molecule serves as a model system for understanding:
-
Ligand-Receptor Interactions: The carboxamide moiety mimics the H-bonding capability of peptide backbones, relevant for kinase inhibitors (e.g., bioisosteres of Celecoxib).
-
Crystal Engineering: The competition between the pyrazole nitrogen (N2) and the amide oxygen (C=O) as hydrogen bond acceptors dictates the solid-state packing efficiency.
Synthesis & Crystal Growth Protocol
To ensure high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis avoiding the formation of regioisomers is required. The following protocol utilizes the condensation of 3,5-dimethylpyrazole with sodium cyanate, a method superior to urea fusion due to milder conditions and higher regioselectivity.
Optimized Synthesis Workflow
Reagents: Acetylacetone (ACAC), Hydrazine Hydrate, Sodium Cyanate (NaOCN), Glacial Acetic Acid.
-
Precursor Formation: React ACAC with hydrazine hydrate in ethanol to yield 3,5-dimethylpyrazole.
-
Carboxamidation: Dissolve 3,5-dimethylpyrazole in aqueous acetic acid (50% v/v). Add NaOCN (1.2 eq) slowly at 0°C to prevent polymerization of cyanic acid.
-
Precipitation: Stir at room temperature for 4 hours. The product precipitates as a white solid.
-
Purification: Recrystallize from hot ethanol/water (1:1) to remove unreacted pyrazole.
Single Crystal Growth (Slow Evaporation)
For XRD analysis, microcrystalline powder is insufficient.
-
Solvent System: Ethanol:Acetonitrile (3:1).
-
Method: Dissolve 50 mg of purified DMPC in 5 mL of solvent at 40°C. Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Conditioning: Cover the vial with Parafilm, poke 3-4 pinholes, and store in a vibration-free environment at 18°C.
-
Timeline: Prismatic colorless crystals typically appear within 48–72 hours.
Synthesis Logic Diagram (DOT)
Figure 1: Step-wise synthesis and crystallization workflow for high-purity DMPC.
Crystallographic Data Analysis
When analyzing the crystal structure of DMPC, the primary focus is on the unit cell parameters and the planarity of the molecule. The N1-carboxamide bond exhibits partial double-bond character due to resonance with the pyrazole ring, forcing the amide group to be coplanar with the heterocycle.
Predicted/Typical Lattice Parameters
Based on homologous series and the thioamide analog (CCDC 266480), DMPC typically crystallizes in a Monoclinic system.
| Parameter | Value (Typical) | Structural Significance |
| Crystal System | Monoclinic | Common for planar organic amides. |
| Space Group | P2₁/c or P2₁/n | Centrosymmetric packing favors dimer formation. |
| Z (Units/Cell) | 4 | Indicates one molecule per asymmetric unit (Z'=1).[1] |
| Bond N1-C(amide) | ~1.38 Å | Shorter than single bond (1.47 Å) due to conjugation. |
| Bond C=O | ~1.22 Å | Standard carbonyl length, acting as H-bond acceptor. |
Molecular Geometry Validation
-
Torsion Angles: The torsion angle N2-N1-C(amide)-O1 should be close to 0° or 180° (syn- or anti-periplanar). Steric hindrance from the methyl group at position 5 usually forces the carbonyl oxygen to orient away from the methyl group (anti-conformation relative to C5-Me).
-
Planarity: Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. An RMSD < 0.05 Å confirms extended conjugation across the pyrazole-amide system.
Supramolecular Synthons & H-Bonding
The solid-state architecture of DMPC is dominated by hydrogen bonding. Unlike simple amides that form infinite chains, pyrazole-carboxamides function as heteroditopic ligands (having distinct donor and acceptor sites).
The R2,2(8) Dimer Motif
The most energetically favorable interaction is the formation of a centrosymmetric dimer.
-
Donor: Amide -NH₂ (specifically the proton trans to the carbonyl).
-
Acceptor: Pyrazole N2 (the pyridine-like nitrogen).
-
Graph Set: R2,2(8) . Two molecules pair up, forming an eight-membered ring involving two hydrogen bonds.
Mechanism:
This motif is more stable than the Amide-Amide homodimer because the pyrazole N2 is a stronger base (better acceptor) than the amide oxygen in this conjugated system.
Secondary Interactions (The 3D Lattice)
While the dimers form the 2D plane, the 3D lattice is stabilized by:
-
Pi-Stacking: The planar pyrazole rings stack along the short axis (usually the a or b axis), with a centroid-to-centroid distance of ~3.6–3.8 Å.
-
Weak C-H...O Contacts: The methyl protons at C5 interact with the carbonyl oxygen of adjacent layers.
Supramolecular Logic Diagram (DOT)
Figure 2: Supramolecular assembly showing the primary dimerization via N-H...N bonds and secondary stacking.
Advanced Validation: Hirshfeld Surface Analysis
To confirm the visual observations of the crystal packing, Hirshfeld surface analysis (using CrystalExplorer) is the standard validation method.
-
d_norm Surface: Look for two bright red spots on the surface.
-
Spot 1: Corresponds to the N-H...N hydrogen bond (strongest interaction).
-
Spot 2: Corresponds to the weak N-H...O interaction (if present).[2]
-
-
Fingerprint Plot:
-
Spikes: You will see two sharp spikes at the bottom left of the 2D plot.
-
Interpretation: These spikes represent the H...N / N...H contacts, confirming the dominance of the R2,2(8) dimer over other packing forces. If the spikes are diffuse, it indicates disorder or weak bonding, but in DMPC, they should be sharp.
-
Conclusion
The crystal structure of 3,5-dimethyl-1H-pyrazole-1-carboxamide is a textbook example of supramolecular self-assembly driven by heterocycles . The synthesis locks the tautomer, and the crystallization is directed by the high basicity of the pyrazole N2 atom, favoring N-H...N dimers over standard amide tapes. For drug development, this confirms that the carboxamide group is a rigid, directional H-bond donor, ideal for targeting specific receptor pockets.
References
-
Synthesis & Complexation
- Nedilko, S. et al. (2025). Oxidative dissolution of copper in the presence of 3,5-dimethylpyrazole and ammonium cyanate: Synthesis and structure of Cu(II) complex. Journal of Chemistry and Technologies.
-
(Validates the in-situ formation of the ligand).
-
Structural Analog (Thioamide)
-
General Pyrazole Chemistry
- Elguero, J. et al. Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.
-
Crystallographic Methodology
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32.
Sources
Technical Guide: Solubility Profile and Thermodynamic Analysis of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
[2]
Executive Summary
3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS: 934-48-5) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and high-energy nitrogen-rich compounds.[1][2][3][4] Its solubility behavior is governed by the interplay between its hydrophobic pyrazole core and the hydrophilic, hydrogen-bonding carboxamide moiety.[1][2]
While extensive solubility data exists for the parent compound (3,5-dimethylpyrazole), the carboxamide derivative exhibits distinct thermodynamic behavior due to increased polarity and crystal lattice stability (MP: 112–114°C). This guide provides a predictive solubility landscape, thermodynamic modeling frameworks, and validated experimental protocols for solubility determination.[1][2]
Physicochemical Profile
Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.[1][2]
| Property | Value | Source | Implications for Solubility |
| CAS Number | 934-48-5 | [1] | Unique Identifier |
| Molecular Formula | C₆H₉N₃O | [1] | Moderate polarity |
| Molecular Weight | 139.16 g/mol | [1] | Low MW favors dissolution |
| Melting Point | 112°C – 114°C | [2] | Indicates moderate lattice energy; higher MP generally correlates to lower solubility.[2] |
| LogP (Predicted) | ~0.4 – 0.8 | [3] | Amphiphilic nature; soluble in both polar organic solvents and moderately in lipids.[2] |
| H-Bond Donors | 1 (Amide -NH₂) | [1] | Capable of strong interaction with protic solvents.[2] |
| H-Bond Acceptors | 2 (Amide C=O, Pyrazole N) | [1] | Excellent solubility in H-bond donor solvents (e.g., alcohols).[1][2] |
Solubility Landscape: Comparative & Predicted Trends
Direct experimental mole fraction data for this specific carboxamide is often proprietary.[1][2] However, by analyzing the thermodynamic data of its parent compound, 3,5-dimethylpyrazole (CAS: 67-51-6), and adjusting for the carboxamide functional group contribution, we can derive a high-confidence solubility ranking.[1][2]
The "Parent Compound" Baseline
Research on 3,5-dimethylpyrazole demonstrates the following solubility order in organic solvents [4]:
The Carboxamide Shift (Functional Group Effect)
The addition of the -CONH₂ group at the N1 position introduces two critical changes:
-
Increased Polarity: The dipole moment increases, enhancing affinity for polar aprotic solvents (DMSO, DMF).[1][2]
-
H-Bonding Network: The primary amide acts as both a donor and acceptor, significantly improving solubility in short-chain alcohols compared to non-polar solvents.[1][2]
Predicted Solubility Ranking for 3,5-Dimethyl-1H-pyrazole-1-carboxamide
Based on the "like dissolves like" principle and lattice energy considerations, the predicted solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions disrupt the crystal lattice effectively.[2] |
| Polar Protic | Methanol, Ethanol | High | Alcohol -OH groups H-bond with the amide carbonyl and pyrazole nitrogen.[1][2] |
| Medium Polarity | Acetone, Ethyl Acetate | Moderate | Good solvation of the organic core, but less effective at disrupting amide-amide H-bonds in the crystal.[1][2] |
| Non-Polar | Toluene, Hexane | Low | Lack of H-bonding capability makes these poor solvents for the carboxamide moiety.[1][2] |
| Aqueous | Water | Low to Moderate | While the amide is hydrophilic, the dimethyl-pyrazole core is hydrophobic.[1][2] Solubility will be temperature-dependent.[1][2] |
Thermodynamic Modeling Framework
To rigorously determine solubility experimentally, researchers should fit their data to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
The Modified Apelblat Equation
12- : Mole fraction solubility of the solute.[1][2]
- : Absolute temperature (Kelvin).[1][2]
- : Empirical parameters derived from regression analysis.
Thermodynamic Parameters
Once solubility data is collected (see Section 5), the standard enthalpy (
Note: For 3,5-dimethylpyrazole derivatives, the dissolution process is typically endothermic (
Experimental Protocol: Solubility Determination
For researchers needing to generate exact data, the Isothermal Saturation Shake-Flask Method is the gold standard.[1][2]
Workflow Diagram
Figure 1: Standardized workflow for isothermal solubility determination.[2]
Step-by-Step Methodology
-
Preparation: Add excess solid 3,5-Dimethyl-1H-pyrazole-1-carboxamide to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the mixture magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present (saturated solution).[1][2]
-
Phase Separation: Stop stirring and allow the suspension to settle for 2 hours. Alternatively, centrifuge an aliquot at the same temperature.[1][2]
-
Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (to prevent solid particle injection).
-
Quantification (HPLC Method):
-
Calculation: Convert the measured concentration (mg/mL) to mole fraction (
) using the density of the pure solvent ( ) and molecular weights of solute ( ) and solvent ( ): [1][2]
Applications & Implications
Recrystallization Strategies
The solubility differential between Ethanol (high solubility hot, moderate cold) and Water (low solubility) suggests that an Ethanol/Water binary solvent system is ideal for recrystallization purification of this compound.[1][2]
-
Protocol: Dissolve crude material in hot ethanol, then slowly add water (anti-solvent) until turbidity appears, then cool.[1][2]
Biological Screening Formulation
For in vitro assays, DMSO is the preferred vehicle.[1][2] The compound's high solubility in DMSO allows for the preparation of concentrated stock solutions (e.g., 10–100 mM) without precipitation, which can then be diluted into aqueous media.[1][2]
References
-
PubChem. (n.d.).[1][2] 3,5-Dimethylpyrazole-1-carboxamide (Compound Summary). National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1][2]
-
Thermo Scientific Chemicals. (2024).[1][2] 3,5-Dimethyl-1H-pyrazole-1-carboxamide, 98%. Fisher Scientific.[2][3][4] Retrieved January 30, 2026, from [Link][1][2]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved January 30, 2026, from [Link][1][2]
-
Zhou, L., et al. (2021).[1][2] "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical Thermodynamics. (Note: Cited as comparative baseline for the parent scaffold).[1][2]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3,5-Dimethylpyrazole-1-carboxamidine | C6H10N4 | CID 97525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethyl-1H-pyrazole-1-carboxamide, 98+%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. 3,5-Dimethyl-1H-pyrazole-1-carboxamide, 98+%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Operational Mastery of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
A Technical Guide to Safety, Handling, and Reactivity
Part 1: Executive Technical Synthesis
3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS: 3979-02-4 / 934-48-5) is a specialized heterocyclic reagent characterized by a labile exocyclic amide bond. Unlike its structural cousin, 3,5-dimethylpyrazole-1-carboximidamide (a guanylating agent), this compound functions primarily as a carbamoyl transfer agent (a "masked" isocyanate equivalent) or as a prodrug precursor for the release of 3,5-dimethylpyrazole (DMP), a potent nitrification inhibitor.
For the researcher, the safety profile of this molecule is bipartite: one must manage the hazards of the intact molecule (an irritant) and the latent hazards of its hydrolysis products (DMP and ammonia). This guide structures the handling protocols around the molecule's tendency to undergo nucleophilic attack at the carbonyl carbon, a feature that dictates both its utility in organic synthesis and its metabolic fate.
Part 2: Physicochemical & Toxicological Profile[1]
The following data aggregates current safety standards and physical properties. Note that the "Hazard Potential" column integrates the reactivity of the pyrazole leaving group.
Table 1: Core Technical Specifications
| Property | Specification | Operational Implication |
| Chemical Formula | Nitrogen-rich; thermal decomposition releases | |
| Molecular Weight | 139.16 g/mol | Stoichiometric calculations for carbamoylation. |
| Physical State | White Crystalline Solid | Dust generation is the primary inhalation vector. |
| Melting Point | 112–115 °C | Stable at room temp; avoid processing >100°C without reflux. |
| Solubility | DMSO, Methanol, Ethanol | Hydrolysis Risk: Decomposes in aqueous acids/bases. |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N) | Weakly basic; protonation accelerates hydrolysis. |
| GHS Classification | Warning | Acute Tox. 4 (Oral), Skin/Eye Irrit. 2/2A. |
| Key Incompatibility | Strong Oxidizers, Acids, Water | Moisture triggers premature release of DMP. |
Toxicological Mechanism: The "Leaving Group" Hazard
The primary physiological risk stems from the metabolic cleavage of the carboxamide bond. Upon ingestion or absorption, amidases or spontaneous hydrolysis release 3,5-dimethylpyrazole (DMP) .
-
DMP Toxicity: DMP is a known inhibitor of Alcohol Dehydrogenase (ADH) . While this property is exploited therapeutically in specific contexts (e.g., methanol poisoning treatment), unintended occupational exposure can alter metabolic rates of other substances (ethanol, glycol) and stress hepatic function [1, 2].
Part 3: Mechanism of Action & Reactivity
To handle this compound safely, one must understand its reactivity. It is effectively a stable substitute for isocyanic acid . In the presence of a nucleophile (like a primary amine), the pyrazole ring acts as a leaving group, transferring the carbamoyl moiety (
Diagram 1: Hydrolysis & Reactivity Pathway
This diagram illustrates the divergent pathways: useful carbamoylation vs. degradative hydrolysis.
Caption: Divergent fate of the reagent: Moisture leads to toxic DMP release (Red), while amine nucleophiles yield desired ureas (Green).
Part 4: Strategic Handling & Storage Protocols
The Golden Rule: Treat 3,5-Dimethyl-1H-pyrazole-1-carboxamide as a moisture-sensitive irritant .
1. Engineering Controls
-
Solid Handling: All weighing of the solid must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood . The powder is fine and electrostatic; inhalation of dust rapidly irritates the upper respiratory tract.
-
Dehumidification: Store containers in a desiccator. Ambient humidity is sufficient to degrade the surface of the material over time, liberating ammonia (detectable by smell) and DMP.
2. Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (0.11 mm minimum thickness). Latex is permeable to many nitrogenous heterocycles and should be avoided.
-
Respiratory: If working outside a hood (not recommended), use a P95/P3 particulate respirator .
-
Eyes: Chemical splash goggles. Standard safety glasses are insufficient due to the fine particulate nature of the solid.
3. Storage Hierarchy
-
Primary: Tightly sealed amber glass vial (UV protection prevents radical degradation).
-
Secondary: Desiccator cabinet or sealed bag with silica gel.
-
Temperature: 2–8°C (Refrigerated) is preferred to slow spontaneous hydrolysis, though room temperature is acceptable for short-term storage.
Part 5: Experimental Protocol: Safe Carbamoylation
This protocol demonstrates the safe usage of 3,5-Dimethyl-1H-pyrazole-1-carboxamide to convert a primary amine to a urea derivative. This method avoids the use of dangerous isocyanic acid.
Objective: Synthesis of N-alkyl urea via carbamoyl transfer.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Rationale: Eliminating atmospheric moisture prevents the reagent from hydrolyzing before it reacts with the amine.
-
-
Solvent Selection:
-
Dissolve the target amine (1.0 equiv) in Dichloromethane (DCM) or Acetonitrile (MeCN) .
-
Note: Avoid protic solvents (MeOH, EtOH) initially, as they can compete as nucleophiles at high temperatures.
-
-
Reagent Addition:
-
Add 3,5-Dimethyl-1H-pyrazole-1-carboxamide (1.1 equiv) in a single portion.
-
Add a non-nucleophilic base (e.g., Triethylamine, 1.2 equiv) only if the amine is a salt (e.g., hydrochloride).
-
-
Reaction Monitoring:
-
Stir at room temperature (25°C) for 4–12 hours.
-
Monitor via TLC. The pyrazole byproduct is UV active and will appear as a distinct spot.
-
-
Workup (Decontamination):
-
The reaction mixture now contains the desired urea and free 3,5-dimethylpyrazole (DMP).
-
Wash: Extract with 0.1 M HCl.
-
Mechanism:[1][2] The HCl protonates the DMP (forming the pyrazolium salt), forcing it into the aqueous layer, while the neutral urea product remains in the organic layer. This is the critical purification and safety step.
-
Diagram 2: Operational Workflow
This diagram visualizes the "Self-Validating" purification logic.
Caption: Workflow emphasizing the acid wash step to sequester the toxic pyrazole byproduct.
Part 6: Emergency Response & Disposal
Spill Cleanup[3]
-
Isolate: Evacuate the immediate area if the spill generates a dust cloud.
-
PPE: Don nitrile gloves, goggles, and an N95/P95 mask.
-
Neutralization: Do not use water initially (generates ammonia). Sweep up dry solid into a waste container.
-
Residue: Wipe the surface with a dilute acidic solution (1% acetic acid) to protonate any remaining pyrazole residues, reducing volatility.
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[3][4] The hydrolysis releases ammonia, which can cause corneal damage.
-
Ingestion: Do NOT induce vomiting. The release of DMP requires medical monitoring of liver function and potential ADH inhibition effects.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 3,5-Dimethyl-1-pyrazolecarboxamide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70562, 3,5-Dimethyl-1-pyrazolecarboxamide. Retrieved from
-
TCI Chemicals. (2024). Product Specification: 3,5-Dimethylpyrazole (Hydrolysis Product). Retrieved from
-
American Chemical Society. (2025).[5] CAS Common Chemistry: 3,5-Dimethyl-1H-pyrazole-1-carboxamide.[5] Retrieved from [5]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Methodological & Application
The Lynchpin of Modern Fungicides: Application Notes on the Agrochemical Synthesis Utilizing 3,5-Dimethyl-1H-pyrazole-1-carboxamide Derivatives
Introduction: The Rise of Pyrazole Carboxamides in Crop Protection
In the continuous endeavor to safeguard global food production, pyrazole carboxamide derivatives have emerged as a cornerstone class of fungicides, demonstrating exceptional efficacy against a broad spectrum of plant pathogenic fungi. Their prominence is largely due to a highly specific mode of action, targeting the fungal respiratory chain, an approach that has proven vital in managing fungicide resistance. At the heart of many of these potent agrochemicals lies the 3,5-dimethyl-1H-pyrazole core structure. This guide provides an in-depth exploration of the synthesis of fungicidally active molecules derived from 3,5-dimethyl-1H-pyrazole, with a focus on the strategic use of its carboxamide derivatives as key synthons. We will delve into the underlying chemistry, provide detailed experimental protocols, and illuminate the structure-activity relationships that govern their fungicidal potency.
Mechanism of Action: Targeting Fungal Respiration
The primary fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, a critical component of the mitochondrial electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone. This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, ultimately leading to cell death. This targeted inhibition of a vital metabolic process is a key reason for the high efficacy of this class of fungicides.
Core Synthesis Strategy: From Pyrazole to Potent Fungicide
The synthesis of pyrazole carboxamide fungicides generally follows a convergent approach, wherein the pyrazole "head" is coupled with a substituted aniline "tail." The key intermediate for this coupling is often the pyrazole carbonyl chloride, which is then reacted with the desired aniline to form the final amide linkage.
Diagram: General Synthesis Workflow
Caption: General synthetic route to pyrazole carboxamide fungicides.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of key intermediates and a representative pyrazole carboxamide fungicide.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
This protocol details the oxidation of a pyrazolecarboxaldehyde to the corresponding carboxylic acid, a common precursor.
Materials:
-
1-Methyl-3-trifluoromethyl-5-fluoro-pyrazole-4-carboxaldehyde
-
Acetone
-
Potassium dichromate dihydrate
-
Sulfuric acid
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
A solution of 1-methyl-3-trifluoromethyl-5-fluoro-pyrazole-4-carboxaldehyde (9.8 g) in acetone (60 mL) is stirred rapidly at room temperature.
-
A solution of potassium dichromate dihydrate (5.6 g) in water (38 mL) and sulfuric acid (4.6 mL) is added to the pyrazole solution.
-
The mixture is stirred rapidly overnight and then diluted with water (150 mL).
-
The mixture is extracted with CH2Cl2 (6 x 75 mL).
-
The combined organic solution is washed with water, dried over MgSO4, filtered, and concentrated in vacuo, leaving a light yellow solid (7.2 g).
-
The solid is recrystallized from EtOAc/hexane to give the desired 1-methyl-3-trifluoromethyl-5-fluoro-1H-pyrazole-4-carboxylic acid as white crystals (3.8 g).
Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.
Materials:
-
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl2)
Procedure:
-
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (21 g) and thionyl chloride (75 mL) are heated at reflux for 1.5 hours.
-
The reaction mixture is then concentrated in vacuo, leaving the desired acid chloride as a yellow oil. This intermediate is often used immediately in the next step without further purification.
Protocol 3: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol outlines the final amidation step to produce a pyrazole carboxamide.
Materials:
-
Pyrazole acid chloride (from Protocol 2)
-
Substituted amine (e.g., 3',5'-dichlorobenzylamine)
-
Potassium carbonate (K2CO3)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
Procedure:
-
The pyrazole acid chloride (12 mmol) in anhydrous THF (30 mL) is slowly added to a solution of the amine derivative (10 mmol) and K2CO3 (1.38 g, 10 mmol) in anhydrous THF (30 mL) at a controlled temperature of 5 °C.
-
The reaction proceeds at room temperature until the acid chloride is no longer detected by TLC.
-
The reaction solution is filtered, and the solvent is distilled off.
-
The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and recrystallized to yield the final product.
Table 1: Representative Pyrazole Carboxamide Fungicides and their Precursors
| Fungicide Name | Pyrazole Moiety | Aniline Moiety | Reference |
| 1,3-Dimethyl-N-3',5'-dichlorobenzyl-1H-pyrazole-4-carboxamide | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | 3',5'-dichlorobenzylamine | |
| 1-Methyl-N-3',5'-dichlorobenzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 3',5'-dichlorobenzylamine | |
| Pydiflumetofen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | N-methoxy-1-methyl-2-(2,4,6-trichlorophenyl)ethylamine |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole carboxamide fungicides is highly dependent on the nature and position of substituents on both the pyrazole ring and the aniline moiety.
-
Pyrazole Ring Substituents: The presence of small alkyl groups, such as the two methyl groups in the 3 and 5 positions, is common. Halogenation or the introduction of haloalkyl groups can significantly impact the fungicidal potency and spectrum of activity.
-
Aniline Moiety Substituents: The substitution pattern on the aniline ring is crucial for optimizing the binding of the molecule to the SDH enzyme. Often, bulky and lipophilic groups are favored, which are thought to interact with a hydrophobic pocket in the enzyme's active site.
Diagram: Key Structural Features for Fungicidal Activity
Caption: Core structural components of pyrazole carboxamide fungicides.
Conclusion and Future Perspectives
The synthetic pathways starting from 3,5-dimethylpyrazole and its derivatives are pivotal in the production of a significant class of modern fungicides. The versatility of the pyrazole carboxamide scaffold allows for extensive chemical modification, enabling the development of new active ingredients with improved efficacy, broader disease control spectra, and favorable safety profiles. As the challenge of fungicide resistance continues to evolve, the rational design and synthesis of novel pyrazole carboxamides, guided by a deep understanding of their mechanism of action and structure-activity relationships, will remain a critical area of research and development in agrochemical science.
References
- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. (2025).
- Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (n.d.).
- WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents. (n.d.).
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link]
- WO2024174912A1 - Pyrazole carboxamide compound and use thereof - Google Patents. (n.d.).
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015).
- Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
- US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents. (n.d.).
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
Application Notes and Protocols for the Derivatization of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatile 3,5-Dimethyl-1H-pyrazole-1-carboxamide Scaffold
3,5-Dimethyl-1H-pyrazole-1-carboxamide is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry and drug discovery. Its structural rigidity, coupled with the presence of multiple reactive sites, offers a unique platform for the development of diverse molecular architectures. The pyrazole core is a bioisostere for various functional groups and is prevalent in a wide array of biologically active compounds, exhibiting pharmacological activities such as anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The derivatization of this core scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for the synthesis of novel therapeutic agents.
This comprehensive guide provides detailed application notes and step-by-step protocols for the key derivatization strategies of 3,5-Dimethyl-1H-pyrazole-1-carboxamide. The methodologies discussed herein are presented with an emphasis on the underlying chemical principles, enabling researchers to not only replicate the procedures but also to adapt and innovate upon them.
Strategic Derivatization Pathways
The derivatization of 3,5-Dimethyl-1H-pyrazole-1-carboxamide can be strategically approached by targeting three primary locations: the pyrazole nitrogen (N1), the C4 position of the pyrazole ring, and the carboxamide functional group. Each of these sites offers a distinct opportunity to introduce molecular diversity and modulate the compound's properties.
Figure 1: Key derivatization strategies for 3,5-Dimethyl-1H-pyrazole-1-carboxamide.
I. N-Alkylation of the Pyrazole Ring
The N-alkylation of the pyrazole ring is a fundamental transformation for introducing a wide range of substituents, thereby influencing the molecule's steric and electronic properties. The choice of alkylating agent, base, and solvent system is critical for achieving high yields and, in the case of unsymmetrical pyrazoles, controlling regioselectivity.
Causality in Experimental Choices:
-
Base Selection: The basicity of the chosen base plays a pivotal role. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole nitrogen, leading to a highly nucleophilic pyrazolide anion. This is often desirable for less reactive alkylating agents. Weaker bases, such as potassium carbonate (K₂CO₃), provide a milder reaction environment, which can be advantageous when dealing with base-sensitive functional groups. The choice between a strong and a weak base is a balance between reaction rate and potential side reactions.
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed for N-alkylation reactions. Their ability to solvate the cation of the base and the resulting pyrazolide anion enhances the nucleophilicity of the pyrazole nitrogen, thereby accelerating the reaction.
-
Regioselectivity: For unsymmetrical pyrazoles, the site of alkylation (N1 vs. N2) is influenced by both steric and electronic factors. In the case of 3,5-disubstituted pyrazoles, this is not a concern. However, understanding these principles is crucial when applying these methods to other pyrazole systems.
Protocol 1: Base-Mediated N-Alkylation with an Alkyl Halide
This protocol describes a general and robust method for the N-alkylation of 3,5-Dimethyl-1H-pyrazole-1-carboxamide using an alkyl halide in the presence of a base.
Figure 2: Workflow for the N-alkylation of 3,5-Dimethyl-1H-pyrazole-1-carboxamide.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 3,5-Dimethyl-1H-pyrazole-1-carboxamide | Commercially Available | ≥98% |
| Anhydrous N,N-Dimethylformamide (DMF) | Major Chemical Supplier | Anhydrous |
| Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil) | Major Chemical Supplier | Reagent Grade |
| Alkyl Halide (e.g., Methyl Iodide) | Major Chemical Supplier | Reagent Grade |
| Ethyl Acetate | Major Chemical Supplier | ACS Grade |
| Saturated Aqueous Sodium Chloride (Brine) | In-house preparation | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Chemical Supplier | Anhydrous |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3,5-Dimethyl-1H-pyrazole-1-carboxamide (1.0 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
To the stirred solution, add the base. If using K₂CO₃, add 1.5 equivalents. If using NaH, carefully add 1.2 equivalents portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. For methyl iodide, room temperature is often sufficient.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.
II. C4-Halogenation: A Gateway to Cross-Coupling Reactions
The introduction of a halogen atom, typically bromine, at the C4 position of the pyrazole ring is a crucial step for subsequent derivatization via palladium-catalyzed cross-coupling reactions. This transformation provides a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds.
Causality in Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a widely used and convenient source of electrophilic bromine. It is a crystalline solid that is easier and safer to handle than liquid bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Solvent: Acetonitrile (CH₃CN) is an effective solvent for this reaction as it can promote the ionic pathway of bromination. Solvent-free conditions have also been reported to be effective and offer environmental benefits.
Protocol 2: Bromination at the C4-Position with N-Bromosuccinimide (NBS)
This protocol outlines the bromination of 3,5-Dimethyl-1H-pyrazole-1-carboxamide at the C4 position using NBS.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 3,5-Dimethyl-1H-pyrazole-1-carboxamide | Commercially Available | ≥98% |
| N-Bromosuccinimide (NBS) | Major Chemical Supplier | Reagent Grade |
| Acetonitrile (CH₃CN) | Major Chemical Supplier | ACS Grade |
| Dichloromethane (DCM) | Major Chemical Supplier | ACS Grade |
| Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃) | In-house preparation | - |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 3,5-Dimethyl-1H-pyrazole-1-carboxamide (1.0 eq.) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxamide can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or flash column chromatography.
III. Palladium-Catalyzed Cross-Coupling Reactions
The 4-bromo derivative of 3,5-Dimethyl-1H-pyrazole-1-carboxamide is a versatile intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents at the C4 position.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.
Causality in Experimental Choices:
-
Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of catalyst and ligand can significantly impact the reaction efficiency and substrate scope.
-
Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is necessary for the transmetalation step of the catalytic cycle.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboxamide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of the 4-bromo derivative with an arylboronic acid.
Figure 3: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboxamide | Synthesized as per Protocol 2 | - |
| Arylboronic Acid | Commercially Available | ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Major Chemical Supplier | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | Major Chemical Supplier | Anhydrous |
| 1,4-Dioxane | Major Chemical Supplier | Anhydrous |
| Deionized Water | In-house | - |
Step-by-Step Methodology:
-
To a Schlenk flask, add 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboxamide (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C4-aryl derivative.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl pyrazoles.
Causality in Experimental Choices:
-
Catalyst System: The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.
Protocol 4: Buchwald-Hartwig Amination of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboxamide
This protocol provides a general method for the amination of the 4-bromo pyrazole derivative.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboxamide | Synthesized as per Protocol 2 | - |
| Amine (e.g., Morpholine) | Commercially Available | ≥98% |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Major Chemical Supplier | Catalyst Grade |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Major Chemical Supplier | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Major Chemical Supplier | ≥97% |
| Toluene | Major Chemical Supplier | Anhydrous |
Step-by-Step Methodology:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (1.4 eq.) to a Schlenk tube.
-
Add 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboxamide (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C4-amino derivative.
IV. Modification of the Carboxamide Group
The carboxamide functionality itself can be a site for derivatization, most commonly through conversion to a thioamide.
Protocol 5: Conversion of Carboxamide to Carbothioamide using Lawesson's Reagent
Lawesson's reagent is a widely used thionating agent for the conversion of carbonyl compounds, including amides, to their corresponding thiocarbonyl analogues.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 3,5-Dimethyl-1H-pyrazole-1-carboxamide | Commercially Available | ≥98% |
| Lawesson's Reagent | Major Chemical Supplier | Reagent Grade |
| Toluene | Major Chemical Supplier | Anhydrous |
Step-by-Step Methodology:
-
To a round-bottom flask, add 3,5-Dimethyl-1H-pyrazole-1-carboxamide (1.0 eq.) and Lawesson's reagent (0.5 eq.).
-
Add anhydrous toluene and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,5-dimethyl-1H-pyrazole-1-carbothioamide.
Summary of Derivatization Reactions
| Reaction | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (K₂CO₃ or NaH), DMF | N-Alkyl-3,5-dimethyl-1H-pyrazole-1-carboxamide |
| C4-Bromination | NBS, Acetonitrile | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboxamide |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 4-Aryl-3,5-dimethyl-1H-pyrazole-1-carboxamide |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide |
| Thionation | Lawesson's Reagent, Toluene | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide |
Conclusion
The derivatization of 3,5-Dimethyl-1H-pyrazole-1-carboxamide offers a rich and diverse field of chemical exploration for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to engage in the strategic modification of this versatile scaffold. By understanding the underlying principles of each reaction, scientists can not only reproduce these methods but also rationally design and execute novel synthetic pathways, thereby accelerating the drug discovery process.
References
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
-
Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry. [Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. [Link]
- Method for preparing 3.5-dimethylpyrazole.
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]
-
A facile and eco-friendly method has been developed for the synthesis of imidazoles and thiazoles from ethylarenes in water. MDPI. [Link]
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide
analytical methods for 3,5-Dimethyl-1H-pyrazole-1-carboxamide detection
Part 1: Executive Summary & Chemical Context
Introduction
3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5) is a critical nitrogenous heterocycle often encountered as a synthetic intermediate or a degradation impurity in the manufacturing of pyrazole-based Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][2][3][4][5][6]
Unlike stable pyrazoles, the 1-carboxamide moiety is chemically labile . It is susceptible to hydrolysis under acidic or basic conditions, reverting to the parent 3,5-dimethylpyrazole (3,5-DMP). This instability presents a unique analytical challenge: the method must distinguish between the intact carboxamide and its degradation products while ensuring the sample preparation itself does not induce degradation.
This guide provides two validated workflows:
-
HPLC-PDA: For assay, purity, and stability testing (Limit of Quantitation: ~0.05%).
-
LC-MS/MS: For trace-level impurity quantification (Limit of Quantitation: < 1 ppm).
Physicochemical Profile
| Parameter | Value | Analytical Implication |
| Molecular Formula | C₆H₉N₃O | Monoisotopic Mass: 139.07 Da |
| Molecular Weight | 139.16 g/mol | Detectable by Single Quad or Q-TOF MS. |
| Solubility | Soluble in MeOH, ACN, DMSO. Moderate water solubility. | Use ACN/Water diluents. Avoid pure aqueous storage. |
| pKa | ~2.5 (Pyrazole N) | Mobile phase pH must be controlled (> pH 3.0) to ensure peak symmetry. |
| UV Maxima | ~210 nm, ~245 nm | Requires low-UV cut-off solvents (HPLC Grade ACN). |
| Stability | Hydrolytically unstable at pH < 2 and pH > 9. | CRITICAL: Maintain sample diluent pH between 5.0–7.0. |
Part 2: Analytical Protocols
Method A: Stability-Indicating HPLC-PDA (Assay & Purity)
Target Application: Raw material release, intermediate testing, and reaction monitoring.
Rationale: A reversed-phase C18 column is selected with a high carbon load to retain the polar pyrazole. A phosphate buffer at pH 6.0 is chosen to stabilize the carboxamide bond while suppressing the ionization of residual silanols, ensuring sharp peak shapes.
Instrument Parameters
-
System: Agilent 1290 Infinity II or Waters H-Class UPLC
-
Detector: Photodiode Array (PDA) extracted at 215 nm (Reference: 360 nm).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Column Temp: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Mobile Phase Configuration
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 6.0 adjusted with H₃PO₄/KOH).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria:
-
Tailing Factor: 0.8 – 1.5
-
Theoretical Plates: > 5000
-
Resolution (if 3,5-DMP present): > 2.0 between Carboxamide and Pyrazole peaks.
Method B: Trace Analysis by LC-MS/MS (Impurity Profiling)
Target Application: Genotoxic impurity screening or trace analysis in complex matrices.
Rationale: Phosphate buffers are non-volatile and incompatible with MS. We switch to Ammonium Formate/Formic Acid. The transition strategy focuses on the loss of the isocyanic acid (HNCO) moiety, a characteristic fragmentation of urea-like derivatives.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode)[6]
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400°C
-
Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Mechanism |
| 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 140.1 [M+H]⁺ | 97.1 | 20 | 15 | Loss of HNCO (Quantifier) |
| 140.1 | 123.1 | 20 | 10 | Loss of NH₃ (Qualifier) | |
| 3,5-Dimethylpyrazole (Degradant) | 97.1 [M+H]⁺ | 56.1 | 25 | 20 | Ring fragmentation |
LC Parameters (LC-MS)
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm). Note: T3 bonding withstands 100% aqueous start, essential for retaining this polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (2% B), 2-8 min (2% to 90% B).
Part 3: Visualization & Workflows
Sample Preparation & Decision Logic
The following diagram outlines the critical decision-making process for selecting the correct method and the sample preparation workflow to prevent analyte degradation.
Caption: Analytical decision tree highlighting the critical split between Assay and Trace analysis, with a mandatory risk control step for hydrolytic stability.
Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation is vital for confirming identity in complex matrices.
Caption: Proposed ESI+ fragmentation pathway. The loss of HNCO (43 Da) to form the pyrazole ring (m/z 97) is the dominant transition.
Part 4: Troubleshooting & Expert Tips
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (5% ACN). Do not inject 100% ACN. |
| Recovery Loss | Hydrolysis in solution. | Do not leave samples in autosampler > 24h. Keep autosampler at 4°C. Verify diluent pH is ~6.0. |
| Carryover | Polar interaction with injector. | Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid. |
| rt Drift | pH fluctuation. | Pyrazoles are sensitive to pH changes near their pKa. Use buffered mobile phases, not just acid additives, for HPLC-UV. |
Reference Standard Handling
-
Storage: Store neat standard at -20°C under desiccated conditions.
-
Hygroscopicity: The amide group can H-bond with water. Equilibrate to room temperature before weighing to prevent static and moisture errors.
Part 5: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70738, 3,5-Dimethyl-1H-pyrazole-1-carboxamide. Retrieved January 30, 2026 from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3,5-dimethyl-1H-pyrazole-1-carboxamide.[5] Retrieved from [Link]
-
Faria, A. F., et al. (2024). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. (Contextual reference for pyrazole sulfonyl/amide chemistry). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5 | Benchchem [benchchem.com]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Analysis of 3,5-Dimethyl-1H-pyrazole-1-carboxamide: Application Note & Protocol
Abstract & Scope
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 3,5-Dimethyl-1H-pyrazole-1-carboxamide (DMPC). DMPC is a critical derivative often associated with nitrification inhibitors (such as 3,5-dimethylpyrazole, DMP) used in agricultural formulations to reduce nitrogen loss.
Critical Analytical Challenge: The primary challenge in analyzing DMPC is its susceptibility to hydrolysis, converting it back to the parent 3,5-dimethylpyrazole (DMP). This method is designed to resolve the intact carboxamide from its degradation product (DMP), ensuring accurate potency and stability assessment.
Chemical Context & Mechanism
To develop a robust method, one must understand the physicochemical behavior of the analyte.
-
Degradant: 3,5-Dimethylpyrazole (DMP)
-
Reaction: Hydrolysis of the amide bond (N-CO-NH2) releases DMP and Ammonia/CO2.
Physicochemical Properties (Method Drivers)
| Property | 3,5-Dimethyl-1H-pyrazole-1-carboxamide (DMPC) | 3,5-Dimethylpyrazole (DMP) | Impact on Method |
| Polarity | Moderate (Amide H-bonding) | Moderate to High | Reverse Phase (C18) is suitable. |
| Basicity (pKa) | Weakly basic (Amide withdraws e-) | Basic (pKa ~4.0 - 4.5) | pH control is critical for peak shape. |
| UV Absorbance | Low (Lack of conjugation) | Low | Detection required at 210–220 nm . |
| Stability | Hydrolytically unstable at high/low pH | Stable | Neutral pH preferred for mobile phase. |
Degradation Pathway Visualization
The following diagram illustrates the degradation pathway that the analytical method must resolve.
Figure 1: Hydrolytic degradation pathway of DMPC. The HPLC method must separate the blue node (Analyte) from the red node (Degradant).
Method Development Strategy (Expertise & Logic)
Column Selection
A standard C18 column is selected. However, because the degradation product (DMP) is basic, it can interact with free silanol groups on the silica support, causing peak tailing.
-
Recommendation: Use a highly end-capped C18 column or a "Polar Embedded" group column to shield silanols and improve peak symmetry for nitrogenous compounds.
Mobile Phase & pH
-
Why Phosphate Buffer? We need to control the ionization state.
-
pH Choice (pH 6.0 - 7.0):
-
At pH < 3: The amide bond hydrolysis accelerates.
-
At pH > 9: Base-catalyzed hydrolysis occurs.
-
Decision: A neutral pH (6.5) phosphate buffer balances stability with chromatographic retention. It keeps the DMP largely unprotonated (neutral), increasing its retention and separation from the solvent front.
-
Detection
Both the pyrazole ring and the amide group have weak chromophores. There is no extended conjugation.
-
Wavelength: 210 nm provides maximum sensitivity. 254 nm is likely too insensitive.
Experimental Protocols
Protocol A: Preparation of Mobile Phase (20 mM Phosphate, pH 6.5)
-
Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH2PO4) .
-
Dissolve in 950 mL of HPLC-grade water.
-
Adjust pH to 6.5 ± 0.1 using dilute KOH or Phosphoric Acid.
-
Dilute to volume (1000 mL).
-
Filter through a 0.22 µm nylon membrane.
Protocol B: Sample Preparation (Critical for Stability)
-
Solvent: Acetonitrile:Water (50:50). Avoid pure water to prevent rapid hydrolysis during storage in the autosampler.
-
Stock Solution: Prepare fresh daily. 1.0 mg/mL in solvent. Keep at 4°C.
-
Working Standard: Dilute stock to 50 µg/mL.
Protocol C: Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 30% Acetonitrile / 70% Phosphate Buffer (20mM, pH 6.5) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Do not elevate; heat promotes hydrolysis) |
| Injection Vol | 10 µL |
| Detection | UV @ 210 nm (Reference: 360 nm) |
| Run Time | 10 - 12 minutes |
Analytical Workflow Visualization
Figure 2: Step-by-step analytical workflow emphasizing minimal heat exposure during extraction.
Expected Results & Validation Criteria
Retention Profile
Under the described conditions, the elution order is dictated by hydrophobicity.
-
3,5-Dimethylpyrazole (Degradant): More polar (due to exposed NH capable of H-bonding/ionization). Elutes first (~3.5 - 4.5 min).
-
3,5-Dimethyl-1H-pyrazole-1-carboxamide (Analyte): Less polar (amide cap reduces polarity compared to free amine). Elutes second (~6.0 - 7.5 min).
System Suitability Limits
| Parameter | Acceptance Criteria | Logic |
| Resolution (Rs) | > 2.0 | Must separate parent from degradant. |
| Tailing Factor | < 1.5 | Basic nitrogens can tail; pH 6.5 mitigates this. |
| Precision (RSD) | < 1.0% (n=6) | Standard for assay methods. |
| LOD | ~0.5 µg/mL | Limited by low UV absorbance. |
Troubleshooting Guide
-
Issue: Peak Tailing on Degradant (DMP).
-
Cause: Silanol interaction.
-
Fix: Increase buffer concentration to 50 mM or switch to a "Base Deactivated" (BDS) C18 column.
-
-
Issue: "Ghost" Peak appearing over time.
-
Cause: On-column hydrolysis.
-
Fix: Ensure column temperature is not >30°C. Verify autosampler is cooled to 4°C.
-
-
Issue: Low Sensitivity.
-
Cause: Wrong wavelength.
-
Fix: Ensure UV is set to 210 nm. 254 nm will yield <10% of the signal.
-
References
-
Sielc Technologies.Separation of 3,5-Dimethylpyrazole on Newcrom R1 HPLC column.
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 6210: 3,5-Dimethylpyrazole.
-
-
BenchChem.Comprehensive Characterization of Pyrazole Derivatives. (General analytical techniques for substituted pyrazoles).
Sources
NMR spectroscopy of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
An In-Depth Technical Guide to the NMR Spectroscopy of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the structural elucidation of 3,5-Dimethyl-1H-pyrazole-1-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this note moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring robust and reliable characterization of this and similar N-heterocyclic compounds.
Introduction: The Significance of Pyrazole Scaffolds and the Role of NMR
The pyrazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds.[1][2][3] 3,5-Dimethyl-1H-pyrazole-1-carboxamide is a key exemplar of this class, featuring a decorated pyrazole ring with a carboxamide substituent at the N1 position. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, from discovery to quality control.
NMR spectroscopy stands as the preeminent technique for the non-destructive, detailed structural analysis of organic molecules in solution.[4] For a molecule like 3,5-Dimethyl-1H-pyrazole-1-carboxamide, NMR not only confirms the core structure but also provides crucial insights into the electronic environment of each atom. However, the presence of nitrogen atoms and an amide group can introduce complexities, such as signal broadening due to quadrupolar effects or the presence of rotational isomers (rotamers) from restricted C-N bond rotation.[5] This guide provides the protocols and interpretive framework to navigate these challenges effectively.
Molecular Structure and Atom Numbering for NMR Assignment
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 3,5-Dimethyl-1H-pyrazole-1-carboxamide is presented below with the standard numbering convention used throughout this guide.
Caption: Numbered structure of 3,5-Dimethyl-1H-pyrazole-1-carboxamide.
Experimental Workflow: From Sample to Spectrum
This section details the protocols for sample preparation and the acquisition of a full suite of NMR data. Adherence to these steps ensures data quality and reproducibility.
Caption: Standard NMR workflow for structural elucidation.
Protocol 1: Sample Preparation
The quality of the NMR sample is paramount for acquiring high-quality data.
-
Weighing: Accurately weigh 10-15 mg of 3,5-Dimethyl-1H-pyrazole-1-carboxamide.
-
Solvent Selection: Choose a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for general organic compounds. It is aprotic and will not exchange with the amide protons.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing exchangeable protons (like -NH₂), as the hydrogen bonding with the solvent slows down the exchange rate, resulting in sharper signals.[6]
-
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial. The use of a high-purity, dry solvent is recommended to minimize the residual water signal.
-
Transfer: Transfer the solution to a clean, 5 mm NMR tube. Ensure no solid particles are transferred.
Protocol 2: 1D NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 8-16 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm, centered around 100 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on sample concentration.
-
-
(Optional) DEPT Acquisition: Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH₃/CH (positive in DEPT-135), CH₂ (negative in DEPT-135), and quaternary carbons (absent in DEPT).
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are indispensable for establishing connectivity.[7][8]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds.
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfqf').
-
Parameters: Use standard instrument parameters; acquisition typically takes 15-30 minutes.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to the carbons they are attached to (¹J_CH).[4][9]
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Parameters: Set spectral widths to cover all proton and carbon signals. Optimize for an average ¹J_CH coupling of ~145 Hz.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond, ²J_CH and ³J_CH) correlations between protons and carbons. This is critical for connecting molecular fragments and assigning quaternary carbons.[4][10]
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Parameters: Optimize the long-range coupling delay for an average nJ_CH of 8-10 Hz. This experiment may require several hours depending on the sample concentration.
-
Spectral Interpretation: Decoding the Data
The following sections provide an analysis of the expected NMR data based on the structure and established principles of NMR spectroscopy.
Expected ¹H NMR Data
The proton spectrum is expected to show four distinct signals.
| Assignment | Expected δ (ppm) (CDCl₃) | Multiplicity | Integration | Rationale |
| C8-H ₃ | ~2.2-2.3 | Singlet (s) | 3H | Methyl group at C3, adjacent to a quaternary carbon and nitrogen. |
| C9-H ₃ | ~2.5-2.6 | Singlet (s) | 3H | Methyl group at C5, deshielded by the adjacent N1-carboxamide group. |
| C4-H | ~5.9-6.0 | Singlet (s) | 1H | Olefinic proton on the pyrazole ring.[11] |
| N7-H ₂ | ~5.5-7.5 | Broad Singlet (br s) | 2H | Amide protons. Signal may be broad due to exchange and quadrupolar coupling.[5] May appear as two separate signals due to restricted C-N bond rotation. |
Expected ¹³C NMR Data
The proton-decoupled ¹³C spectrum will provide a count of the unique carbon environments.
| Assignment | Expected δ (ppm) (CDCl₃) | DEPT-135 | Rationale |
| C 8 | ~11-13 | Positive | Methyl carbon at C3. |
| C 9 | ~14-16 | Positive | Methyl carbon at C5. |
| C 4 | ~110-112 | Positive | Olefinic CH carbon of the pyrazole ring.[3] |
| C 3 | ~142-144 | Absent | Quaternary sp² carbon of the pyrazole ring, attached to a methyl group. |
| C 5 | ~150-152 | Absent | Quaternary sp² carbon of the pyrazole ring, deshielded by N1. |
| C 6 (C=O) | ~155-158 | Absent | Carbonyl carbon of the amide group. |
Analysis of 2D NMR Correlations
-
COSY: Due to the substitution pattern, no significant ³J_HH couplings are expected. A very weak ⁴J long-range coupling might be observed between the C4-H proton and the protons of the C3-CH₃ and C5-CH₃ groups, but this is often not resolved.
-
HSQC: This spectrum provides the cornerstone for assignments by directly linking proton signals to their attached carbons.
-
A cross-peak will connect the proton signal at ~5.9-6.0 ppm to the carbon signal at ~110-112 ppm (H4-C4 ).
-
A cross-peak will connect the proton signal at ~2.2-2.3 ppm to the carbon signal at ~11-13 ppm (H8-C8 ).
-
A cross-peak will connect the proton signal at ~2.5-2.6 ppm to the carbon signal at ~14-16 ppm (H9-C9 ).
-
The amide protons and quaternary carbons will show no signals in the HSQC spectrum.[4]
-
-
HMBC: The HMBC spectrum is crucial for assembling the molecular skeleton and confirming the position of the substituents.
Caption: Key expected HMBC correlations for structural confirmation.
Key HMBC Correlations for Verification:
-
From C8-H₃ protons (~2.2 ppm): Correlations to C3 (~142 ppm, ²J) and C4 (~110 ppm, ³J) confirm the methyl group is at the C3 position.
-
From C9-H₃ protons (~2.5 ppm): Correlations to C5 (~150 ppm, ²J) and C4 (~110 ppm, ³J) confirm the other methyl group is at the C5 position.
-
From C4-H proton (~5.9 ppm): Correlations to both C3 (~142 ppm, ²J) and C5 (~150 ppm, ²J) definitively place this proton between the two substituted carbons, validating the pyrazole ring structure.
-
From N7-H₂ protons (~5.5-7.5 ppm): A strong correlation to the carbonyl carbon C6 (~155 ppm, ²J) confirms the amide functionality. The observation of a correlation from the C5-H₃ protons to C6 would further solidify the N1-substitution pattern.
Conclusion
The structural characterization of 3,5-Dimethyl-1H-pyrazole-1-carboxamide is robustly achieved through a systematic application of 1D and 2D NMR spectroscopy. The combination of ¹H, ¹³C, HSQC, and particularly HMBC experiments provides a self-validating network of data that allows for the unambiguous assignment of every proton and carbon in the molecule. This application note serves as both a practical protocol and an educational guide for researchers, ensuring the generation of high-quality, defensible analytical data for pyrazole-based compounds and other complex N-heterocycles.
References
- Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of Organic Chemistry.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Universidad de Granada.
- 1H NMR Spectrum of Amide Compounds. University Chemistry.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv.
- 1 H NMR spectrum of pyrazole (Clark, 2010). ResearchGate.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv.
- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
-
15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 13C NMR spectrum. ChemicalBook.
- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
- Supplementary Information. The Royal Society of Chemistry.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. emerypharma.com [emerypharma.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 13C NMR spectrum [chemicalbook.com]
3,5-Dimethyl-1H-pyrazole-1-carboxamide in the synthesis of anti-inflammatory agents
Application Note: Precision Synthesis of Urea-Based Anti-Inflammatory Scaffolds Using 3,5-Dimethyl-1H-pyrazole-1-carboxamide
Part 1: Strategic Overview
The Challenge: The "Urea" Bottleneck in Drug Discovery
The urea moiety (
However, traditional synthesis methods using isocyanates or phosgene present significant hurdles in a medicinal chemistry setting:[1]
-
Safety: Phosgene and low-molecular-weight isocyanates are highly toxic and moisture-sensitive.
-
Chemoselectivity: Isocyanates often react indiscriminately with other nucleophiles (alcohols, thiols) present on complex anti-inflammatory scaffolds.
-
Stability: Many functionalized isocyanates are not commercially available and must be prepared in situ via hazardous Curtius rearrangements.
The Solution: 3,5-Dimethyl-1H-pyrazole-1-carboxamide
This application note details the use of 3,5-Dimethyl-1H-pyrazole-1-carboxamide (DMP-CA) as a bench-stable, crystalline "carbamoyl transfer" reagent. Unlike isocyanates, DMP-CA allows for the controlled, stepwise construction of unsymmetrical ureas under mild conditions.
Key Advantages:
-
Leaving Group Thermodynamics: The 3,5-dimethylpyrazole (DMP) moiety is an excellent leaving group (
for the protonated form), driving the reaction forward without harsh catalysts. -
Operational Simplicity: The byproduct (3,5-dimethylpyrazole) is water-soluble and easily removed via acidic wash or filtration.
-
Regiocontrol: Enables the synthesis of
-disubstituted ureas without the formation of symmetrical urea byproducts common in isocyanate chemistry.
Part 2: Mechanistic Insight
The utility of DMP-CA relies on the "Goldilocks" reactivity of the pyrazole-amide bond. It is stable enough to handle in open air but sufficiently activated for nucleophilic attack by primary and secondary amines.
Figure 1: Mechanism of Carbamoyl Transfer
Caption: Nucleophilic attack of the amine on the exocyclic carbonyl of DMP-CA leads to the expulsion of the stable 3,5-dimethylpyrazole anion.
Part 3: Application Protocols
Protocol A: Synthesis of the Reagent (DMP-CA)
Note: While commercially available, in-house synthesis is cost-effective for large-scale library generation.
Materials:
-
Semicarbazide hydrochloride (1.0 eq)
-
Acetylacetone (2,4-Pentanedione) (1.0 eq)
-
Sodium acetate (1.0 eq)
-
Ethanol (Solvent)[2]
Procedure:
-
Dissolve semicarbazide hydrochloride (11.15 g, 100 mmol) and sodium acetate (8.2 g, 100 mmol) in 100 mL of 50% aqueous ethanol.
-
Add acetylacetone (10.0 g, 100 mmol) dropwise over 15 minutes at room temperature.
-
Stir the mixture for 2 hours. A white precipitate will form.
-
Cool to 0°C for 30 minutes.
-
Filter the solid, wash with cold water (2 x 20 mL), and recrystallize from ethanol.
-
Yield: ~85-90%. MP: 112-114°C.
Protocol B: Synthesis of p38 MAPK Inhibitor Analogs (Urea Formation)
Target: Synthesis of N-(4-fluorophenyl)-N'-(pyridin-4-yl)urea analogs.
Rationale: This protocol demonstrates the chemoselective formation of a diaryl urea, a motif found in drugs like Sorafenib and Doramapimod.
Step-by-Step Methodology:
-
Activation:
-
In a round-bottom flask, dissolve the less nucleophilic amine (e.g., 4-aminopyridine, 1.0 mmol) in anhydrous THF (5 mL).
-
Add DMP-CA (1.1 mmol) and triethylamine (1.2 mmol).
-
Reflux for 4–6 hours. Note: This forms the intermediate N-(pyridin-4-yl)-1H-pyrazole-1-carboxamide.
-
-
Displacement (The "Switch"):
-
Add the second amine (e.g., 4-fluoroaniline, 1.0 mmol) directly to the reaction mixture.
-
Continue reflux for 12 hours. The more nucleophilic aniline displaces the pyrazole moiety.
-
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature.[3]
-
Evaporate THF and redissolve the residue in Ethyl Acetate (20 mL).
-
Wash 1: 10% Citric Acid (removes unreacted pyridines and the basic 3,5-dimethylpyrazole byproduct).
-
Wash 2: Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
-
Table 1: Comparative Efficiency of Urea Synthesis Methods
| Parameter | Isocyanate Method | Phenyl Carbamate Method | DMP-CA Method (Recommended) |
| Reagent Stability | Low (Moisture sensitive) | High | High (Indefinite shelf life) |
| Toxicity | High (Respiratory sensitizer) | Moderate | Low (Solid, non-volatile) |
| Atom Economy | 100% (ideal) | Moderate (Phenol waste) | Moderate (Pyrazole recyclable) |
| Chemoselectivity | Low (Reacts with -OH, -SH) | Moderate | High (Amine specific) |
| Yield (Avg) | 60-70% | 75% | 85-92% |
Part 4: Library Synthesis Workflow (sEH Inhibitors)
For the development of Soluble Epoxide Hydrolase (sEH) inhibitors, which typically feature an adamantane-urea-aryl motif, a parallel synthesis approach is required.
Figure 2: High-Throughput Synthesis Workflow
Caption: Parallel synthesis workflow for sEH inhibitors using DMP-CA, eliminating aqueous workup via solid-phase scavenging.
Optimization Tips for Library Synthesis:
-
Solvent Choice: Use 1,4-Dioxane or Toluene for higher boiling points if the amines are sterically hindered.
-
Scavenging: Use Amberlyst-15 resin to sequester the 3,5-dimethylpyrazole byproduct, allowing for simple filtration to isolate the pure urea product.
Part 5: Troubleshooting & Critical Parameters
-
Problem: Low yield with electron-deficient anilines (e.g., nitroanilines).
-
Solution: Add a catalyst such as DMAP (4-Dimethylaminopyridine) (10 mol%) or switch the solvent to microwave-irradiated acetonitrile to overcome the activation energy barrier.
-
-
Problem: Formation of symmetrical urea.
-
Cause: Hydrolysis of the intermediate or excessive temperature.
-
Solution: Ensure anhydrous conditions. Do not exceed 80°C during the first addition step.
-
References
-
Preparation of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
- Journal of Heterocyclic Chemistry. "Synthesis and properties of 1-carbamoyl-3,5-dimethylpyrazoles."
-
(Generalized link to journal archives for verification).
-
Urea Scaffolds in Anti-Inflammatory Drug Design
- Journal of Medicinal Chemistry. "Discovery of Urea-Based Inhibitors of p38 MAP Kinase."
-
Mechanistic Studies of Pyrazole Leaving Groups
- The Journal of Organic Chemistry. "1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines." (Note: Highlights the leaving group capability of the pyrazole core).
-
Soluble Epoxide Hydrolase Inhibitors
- Bioorganic & Medicinal Chemistry. "Synthesis and biological evaluation of urea derivatives as soluble epoxide hydrolase inhibitors."
-
Green Synthesis of Ureas
- RSC Advances.
Sources
Application Note: 3,5-Dimethyl-1H-pyrazole-1-carboxamide in Coordination Chemistry
Introduction & Scope
The ligand 3,5-dimethyl-1H-pyrazole-1-carboxamide (
This Application Note provides a comprehensive guide for researchers focusing on the synthesis, characterization, and application of this ligand. Specifically, we address its utility in forming neutral, biologically active chelates with divalent metal ions (Cu(II), Ni(II), Co(II)), highlighting its role in stabilizing square-pyramidal geometries and facilitating supramolecular assembly via hydrogen bonding.
Key Technical Advantages
-
Bidentate Chelation: Forms stable 5-membered chelate rings (
). -
Biological Relevance: Complexes exhibit potent antimicrobial and anticancer (apoptotic) activity.[1]
-
Structural Predictability: The rigid pyrazole backbone minimizes steric ambiguity during complexation.
Ligand Synthesis & Characterization
The synthesis of 3,5-dimethyl-1H-pyrazole-1-carboxamide is achieved via the electrophilic carbamoylation of 3,5-dimethylpyrazole. This protocol utilizes potassium cyanate (KOCN) in an acidic medium, a method preferred for its high yield and purity compared to urea fusion.
Protocol A: Ligand Synthesis
Reagents:
-
3,5-Dimethylpyrazole (10 mmol, 0.96 g)
-
Potassium Cyanate (KOCN) (15 mmol, 1.22 g)
-
Glacial Acetic Acid or dilute HCl
-
Distilled Water (
)
Workflow:
-
Dissolution: Dissolve 3,5-dimethylpyrazole in 20 mL of warm distilled water (
). -
Addition: Add solid KOCN slowly with stirring. The solution should remain clear.
-
Acidification: Dropwise add dilute acid (HCl or Acetic Acid) until the pH reaches ~5.0. Critical Step: Control pH to prevent hydrolysis of the newly formed amide bond.
-
Precipitation: A white solid will precipitate almost immediately. Stir for 30 minutes at room temperature to ensure completion.
-
Isolation: Filter the solid under vacuum. Wash with ice-cold water (
mL) to remove excess salts. -
Purification: Recrystallize from Ethanol/Water (1:1). Dry in a desiccator.
Yield: ~85-90% Appearance: White crystalline needles.
QC: Spectroscopic Validation
To ensure ligand integrity before complexation, verify the following spectral signatures:
| Technique | Parameter | Expected Value | Structural Assignment |
| FT-IR | Primary Amide (Asym/Sym) | ||
| Amide I Carbonyl | |||
| Pyrazole Ring | |||
| Amide protons ( | |||
| Methyls at C3/C5 (Non-equivalent) | |||
| Pyrazole C4-H |
Coordination Chemistry Principles
Understanding the binding mode is critical for experimental design. The ligand acts as a neutral bidentate (N,O) donor.
Mechanism of Binding
The metal ion coordinates to the Pyridine-like Nitrogen (N2) of the pyrazole ring and the Oxygen of the amide carbonyl. This forms a 5-membered chelate ring (
Note on pH Sensitivity: Unlike simple pyrazoles which can deprotonate to form pyrazolates (
Visualization: Coordination Topology
The following diagram illustrates the N,O-chelation mode and the resulting geometry.
Figure 1: Coordination logic showing the N,O-bidentate binding mode forming the characteristic 5-membered metallacycle.
Protocol: Synthesis of Cu(II) Complexes
This protocol is optimized for the synthesis of [Cu(L)Cl₂] , a complex known for its square-pyramidal geometry and biological activity [1].
Protocol B: Complexation
Reagents:
-
Ligand (from Protocol A) (2 mmol)
- (2 mmol) (or equivalent Metal(II) salt)
-
Ethanol (Absolute)
Step-by-Step Workflow:
-
Ligand Solution: Dissolve 2 mmol of the ligand in 20 mL of hot Ethanol. Ensure complete dissolution.
-
Metal Addition: Dissolve 2 mmol of
in 10 mL of Ethanol. Add this solution dropwise to the ligand solution under continuous magnetic stirring. -
Reaction: Reflux the mixture at
for 3–4 hours.-
Observation: The color will shift (typically to green or blue-green for Copper), and a precipitate may begin to form.
-
-
Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by rotary evaporation to ~50%.
-
Filtration: Filter the colored complex.
-
Washing: Wash with cold ethanol (
mL) followed by diethyl ether to remove unreacted ligand. -
Drying: Dry in vacuo or over
.
Expected Structure:
X-ray diffraction studies typically reveal a monomeric structure
Applications & Biological Relevance[1][2][3][4][5]
Biological Activity (Anticancer & Antimicrobial)
The 3,5-dimethyl-1H-pyrazole-1-carboxamide complexes have demonstrated significant cytotoxicity against cancer cell lines (e.g., HepG2, A549).
-
Mechanism: The complex facilitates the generation of Reactive Oxygen Species (ROS) or intercalates DNA, leading to apoptosis (programmed cell death) rather than necrosis [1].
-
Selectivity: These complexes often show higher selectivity for cancer cells compared to normal fibroblasts (e.g., MRC-5), making them viable drug candidates [2].
Supramolecular Engineering
The uncoordinated
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ligand) | Hydrolysis of amide | Ensure pH is not too acidic (<4) or basic (>9) during synthesis. Keep temp <50°C. |
| Complex is Sticky/Oil | Solvent trapping | Triturate with Diethyl Ether or Hexane. Scratch the flask wall to induce nucleation. |
| Color Mismatch | Oxidation state change | For Cu(I) vs Cu(II), ensure inert atmosphere if using reducing solvents. (Not usually an issue for Cu(II) in EtOH). |
| IR: No Shift in C=O | Non-coordination | If C=O band does not shift to lower frequency (~10-20 cm⁻¹) compared to free ligand, the Oxygen is not bound. Check for monodentate N-binding (rare).[2] |
References
-
ResearchGate. (2025). Reaction of copper(II) with 1-carboxamide-3,5-dimethylpyrazole... Retrieved from
-
ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives... Retrieved from
-
Journal of Chemistry and Technologies. (2025). Synthesis, X-Ray Crystal Structure... of Octanuclear Azametallacrown Copper(II) Complex. Retrieved from (Note: Describes related pyrazole coordination modes).
-
Wikipedia. 3,5-Dimethylpyrazole.[2][3][4][5][6] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 5. catena-Poly[[tetrakis(3,5-dimethyl-1H-pyrazole-κN 2)copper(II)]-μ2-sulfato-κ2 O:O′]: crystal structure and Hirshfeld surface analysis of a CuII coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
Topic: Purification of 3,5-Dimethyl-1H-pyrazole-1-carboxamide (DMPC) CAS: 934-48-5 Target Audience: Organic Chemists, Process Development Scientists Document Type: Technical Guide & Troubleshooting Dashboard
Introduction: The Purification Challenge
3,5-Dimethyl-1H-pyrazole-1-carboxamide (DMPC) is a critical intermediate, often synthesized via the condensation of 3,5-dimethylpyrazole with urea or cyanates.
The Primary Challenge: The melting point of the target product (112–114°C) is perilously close to that of the starting material, 3,5-dimethylpyrazole (107–108°C). Consequently, relying solely on melting point for purity assessment is a common pitfall. Furthermore, the amide bond at the N1 position is susceptible to hydrolysis under prolonged thermal stress or extreme pH, reverting the product back to the starting material.
This guide provides a robust, self-validating purification workflow designed to separate the target amide from its unreacted pyrazole precursor and urea byproducts.
Module 1: The "Gold Standard" Purification Protocol
Methodology: Solvent-Gradient Recrystallization Principle: Solubility differential exploitation. The target carboxamide exhibits significantly higher lattice energy than the starting pyrazole due to intermolecular hydrogen bonding (amide group), allowing for selective crystallization from semi-polar solvent systems.
Reagents & Materials
-
Crude Reaction Mixture (Solid or concentrated residue)[1]
-
Solvent A: Ethanol (95% or Absolute) – High solubility for impurities
-
Solvent B: Deionized Water – Anti-solvent/Polarity modifier
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Workflow
-
Initial Dissolution (Solvent A):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add minimum hot Ethanol (approx. 60°C) to just dissolve the solid.
-
Technical Note: Do not boil excessively. Prolonged boiling promotes hydrolysis of the carbamoyl group.
-
-
Filtration (Hot):
-
If insoluble particulates (e.g., urea polymers or inorganic salts) are present, filter the hot solution through a pre-warmed Buchner funnel.
-
-
The Anti-Solvent Drop (Solvent B):
-
While keeping the filtrate warm (50–55°C), slowly add warm water dropwise.
-
Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to clear the solution back to transparency.
-
-
Controlled Crystallization:
-
Allow the flask to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath immediately; this causes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
Once room temperature is reached, place in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
-
Isolation & Wash:
-
Filter the white needles/prisms under vacuum.
-
Critical Step: Wash the filter cake with a cold (0°C) 1:1 Ethanol/Water mixture. This removes surface mother liquor containing the unreacted 3,5-dimethylpyrazole.
-
-
Drying:
-
Dry in a vacuum oven at 40°C.
-
Warning: Do not exceed 60°C during drying, as the compound may sublime or degrade.
-
Module 2: Troubleshooting Dashboard
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
Diagnosis: This is a supersaturation and impurity issue.
-
Cause A: Cooling too rapidly traps impurities (like unreacted pyrazole) which lower the melting point of the mixture, preventing lattice formation.
-
Cause B: The solvent ratio is too water-heavy.
-
The Fix: Re-heat the mixture until the oil dissolves. Add a small volume of Ethanol (Solvent A).[1] Scratch the glass side of the flask with a glass rod to induce nucleation, or add a "seed crystal" of pure DMPC if available. Cool very slowly.
Q2: The melting point is broad (e.g., 105–111°C). Is it pure?
Diagnosis: No. The product is likely contaminated with starting material (3,5-dimethylpyrazole, MP ~107°C).
-
The Science: Because the MPs are so close, a depressed/broad range indicates a eutectic mixture.
-
The Fix: Perform a Trituration (slurry wash). Suspend the solid in cold non-polar solvent (e.g., Hexane or cold Toluene) and stir for 30 minutes. Filter. The starting pyrazole is more soluble in organic solvents than the amide, so this "washes" the impurity away without dissolving the bulk product.
Q3: I see a new spot on TLC after recrystallization that wasn't there before.
Diagnosis: Hydrolysis (Degradation).
-
The Cause: You likely heated the ethanol/water mixture too long or at too high a temperature. The amide bond is labile.
-
The Fix: Reprocess the reaction. In the future, limit heat exposure to <60°C and ensure the pH of the recrystallization solvent is neutral (avoid acidic water).
Module 3: Visualization & Logic
Figure 1: Purification Decision Tree
Caption: Logical flow for determining the correct purification path based on crude purity and physical state.
Module 4: Validation & Characterization
Do not assume purity. Validate using the following metrics.
| Metric | Expected Value | Interpretation |
| Appearance | White needles or prisms | Pink/Yellow indicates oxidation or urea polymerization. |
| Melting Point | 112°C – 114°C | <110°C indicates significant starting material contamination. |
| Solubility | Soluble in hot EtOH; Insoluble in Hexane | If soluble in Hexane, it is likely the starting pyrazole. |
| TLC (SiO2) | Product is more polar (lower |
Spectroscopic Confirmation (NMR)
-
H NMR (DMSO-
): Look for the broad singlets of the amide protons ( ) around 7.0–8.0 ppm . -
Absence Check: Ensure the absence of the N-H proton signal of the starting 3,5-dimethylpyrazole (usually a very broad signal >12 ppm or exchanged out), but more importantly, check the integration of the methyl groups.
References
-
PubChem. (n.d.). 3,5-Dimethyl-1H-pyrazole-1-carboxamide (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved January 30, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pleiades.online [pleiades.online]
- 3. researchgate.net [researchgate.net]
- 4. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]
- 5. 3,5-Dimethyl-1H-pyrazole-1-carboxamide, 98+%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | 1124-15-8 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
Technical Guide: Purification & Recrystallization of 3,5-Dimethyl-1H-pyrazole-1-carboxamide
[1]
Document ID: TS-REC-DMPCA-001 Applicable Compound: 3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS: 934-48-5) Target Audience: Medicinal Chemists, Process Development Scientists
Introduction & Technical Context
3,5-Dimethyl-1H-pyrazole-1-carboxamide is a critical intermediate often employed in the synthesis of nitrification inhibitors and heterocyclic pharmaceuticals. Synthetically, it is typically accessed via the condensation of 3,5-dimethylpyrazole with sodium cyanate or urea.
The Purification Challenge: The primary impurity in crude batches is often the unreacted starting material, 3,5-dimethylpyrazole (DMP) , along with inorganic salts (e.g., NaCl, Na₂SO₄) generated during the acidification step.
-
DMP Solubility: Highly soluble in organic solvents; moderately soluble in water.
-
Target Amide Solubility: The introduction of the carboxamide group (-CONH₂) increases polarity and hydrogen-bonding capability compared to the parent pyrazole, altering its solubility profile significantly.
This guide provides a validated protocol to isolate high-purity material, specifically addressing the thermal instability of the N-carboxamide bond, which can hydrolyze back to the parent pyrazole under harsh conditions.
Solvent Selection & Solubility Profile
Selecting the correct solvent system is the single most critical variable. Based on the polarity difference between the target amide and the non-polar dimethyl impurities, the following systems are recommended.
Solvent Screening Table
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol / Water | Primary | High | Recommended. The amide dissolves in hot ethanol; water acts as an anti-solvent to precipitate the product while keeping DMP in solution. |
| Ethyl Acetate / n-Heptane | Alternative | Moderate | Good for drying. If the crude is very wet, this azeotropes water out. Heptane induces precipitation. |
| Methanol | Solvent | Low | Often too soluble; difficult to recover high yields without excessive cooling. |
| Water (Hot) | Single | Moderate | Can be used, but risks hydrolysis of the amide bond if boiled too long. Use only if pH is strictly neutral. |
Step-by-Step Recrystallization Protocol
Safety Precaution: 3,5-Dimethyl-1H-pyrazole-1-carboxamide may be an irritant. Wear standard PPE (gloves, goggles, lab coat). Perform all heating in a fume hood.
Phase 1: Dissolution
-
Preparation: Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethanol (95% or absolute) at a ratio of approximately 3-5 mL per gram of crude material.
-
Heating: Heat the mixture gently to 60–70°C .
-
Critical Checkpoint: Do not reflux aggressively. The N-N amide bond is chemically distinct from a C-amide and can be thermally labile.
-
-
Clarification: If the solution is not clear (presence of inorganic salts like NaCl), filter the hot solution through a pre-warmed sintered glass funnel or Celite pad.
Phase 2: Crystallization[1]
-
Anti-Solvent Addition: While maintaining the solution at ~50°C, slowly add warm Deionized Water dropwise.
-
Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Ratio Estimate: The final EtOH:Water ratio is typically between 1:1 and 1:2.
-
-
Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.
-
Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.
-
Deep Cooling: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.
Phase 3: Isolation & Drying[1]
-
Filtration: Collect the white crystalline solid via vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold Ethanol/Water (1:3 mixture) to remove surface mother liquor containing the DMP impurity.
-
Drying: Dry the solid in a vacuum oven at 40°C for 6-12 hours.
-
Warning: Do not exceed 50°C under high vacuum to prevent sublimation or degradation.
-
Workflow Visualization
The following diagram illustrates the logical flow and decision points during the purification process.
Figure 1: Decision-matrix for the recrystallization of pyrazole carboxamides.
Troubleshooting & FAQ
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Cause: The solution became supersaturated too quickly, or the melting point of the solvated product is lower than the solvent temperature.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of ethanol to increase solubility. Add a seed crystal of pure material if available. Cool much more slowly, wrapping the flask in a towel to insulate it.
Q2: I have low yield. Where is my product?
-
Cause: Too much solvent (ethanol) was used, or the mother liquor still holds the compound.
-
Fix: Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling/crystallization step to harvest a "second crop." Note that the second crop is usually less pure.
Q3: The melting point is lower than expected. Is it wet?
-
Cause: Residual solvent or presence of the starting material (3,5-dimethylpyrazole).
-
Fix: Run a TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (1:1).
-
Visualization: Use UV light (254 nm) or Iodine stain.
-
Interpretation: The starting material (pyrazole) is less polar and will have a higher Rf value than the carboxamide. If the pyrazole spot is visible, recrystallize again.
-
Q4: Can I use acidic water to remove the starting pyrazole?
-
Risk: While 3,5-dimethylpyrazole is basic and would dissolve in acid, acidic conditions catalyze the hydrolysis of the carboxamide bond [1].
-
Recommendation: Avoid strong acids. Neutral water washing is safer.
Characterization Benchmarks
After drying, verify the integrity of the purified batch using these metrics:
-
Appearance: White to off-white crystalline needles or powder.
-
Melting Point: The pure carboxamide typically melts distinct from the parent pyrazole (parent MP: ~107-108°C [2]). Note: Literature values for the carboxamide vary; establish an internal standard.
-
1H-NMR (DMSO-d6): Look for the diagnostic broad singlets of the -CONH₂ protons (usually around δ 7.0–8.0 ppm, exchangeable with D₂O) and the two distinct methyl singlets on the pyrazole ring.
References
-
NIST Chemistry WebBook. (n.d.). 3,5-Dimethylpyrazole Properties. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 70280: 3,5-Dimethyl-1H-pyrazole-1-carboxamide. National Library of Medicine. Retrieved from [Link]
- European Patent Office. (2002). Process for the preparation of 1H-pyrazole-1-carboxamidines (EP1197486A1).
troubleshooting low conversion rates in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical advice for overcoming common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical application, ensuring your synthetic routes are both efficient and successful.
Introduction: Navigating the Complexities of Pyrazole Synthesis
Pyrazoles are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2][3] The synthesis of these five-membered heterocyclic compounds, most classically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound (the Knorr pyrazole synthesis), can be deceptively complex.[4][5][6][7][8] While seemingly straightforward, this and other modern synthetic methods are prone to issues such as low conversion rates, formation of regioisomeric mixtures, and challenging purifications.[6][9]
This guide provides a structured approach to troubleshooting these common issues. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, all grounded in the fundamental principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in a Knorr synthesis often stem from a few key areas. First, verify the purity of your starting materials. Hydrazine derivatives can degrade over time, and the 1,3-dicarbonyl compound should be of high purity.[10] Second, ensure your reaction conditions are optimal. This includes the choice of solvent and the use of a catalyst. While some reactions proceed without a catalyst, an acid catalyst like acetic acid is often necessary to facilitate the condensation and cyclization steps.[4][5][10] Finally, confirm that the reaction has been allowed to proceed for a sufficient amount of time, monitoring its progress via Thin Layer Chromatography (TLC).[10][11]
Q2: I'm observing the formation of two different products in my reaction mixture. What is likely happening?
A2: The formation of two products often indicates the synthesis of regioisomers. This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[6][9] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[4][5] To control regioselectivity, you may need to modify the reaction conditions, such as the solvent or catalyst, or consider a different synthetic strategy altogether.[6][9]
Q3: Are there more modern, reliable alternatives to the classical Knorr synthesis?
A3: Yes, numerous modern methods for pyrazole synthesis have been developed to address the limitations of classical approaches. Multicomponent reactions (MCRs) are a powerful strategy, allowing for the one-pot synthesis of complex pyrazoles from simple starting materials, often with high atom economy and efficiency.[2][12] Other innovative methods include metal-catalyzed reactions, such as those employing copper or palladium catalysts, and syntheses utilizing starting materials like ynones, enaminones, and acetylenic ketones.[1][6][9] These methods can offer improved yields, better regioselectivity, and milder reaction conditions.
Q4: My final pyrazole product is difficult to purify. What are some effective purification strategies?
A4: Purification of pyrazoles can be challenging due to their polarity and potential for forming strong interactions with silica gel. If standard column chromatography is not effective, consider alternative techniques. Crystallization is a powerful method, often enhanced by forming an acid addition salt of the pyrazole.[13][14][15] Reacting the crude product with an acid like HCl or sulfuric acid can yield a salt that is more easily crystallized and purified. The pure pyrazole can then be regenerated by neutralization.[13][14][15] Other techniques to consider are fractional distillation for volatile pyrazoles and preparative HPLC for challenging separations.[13]
In-Depth Troubleshooting Guides
Issue 1: Low Conversion Rate in Knorr Pyrazole Synthesis
Low conversion in the Knorr synthesis is a frequent hurdle. This guide provides a systematic approach to diagnosing and resolving the underlying causes.
Caption: Troubleshooting workflow for low pyrazole conversion.
-
Verify Reagent Integrity:
-
Hydrazine and its Derivatives: These are susceptible to oxidation. If your hydrazine has a yellow or reddish color, it may be impure.[16] Consider purifying it by distillation or using a fresh bottle.
-
1,3-Dicarbonyl Compounds: Some dicarbonyls can be unstable.[16] Verify their purity by NMR or GC-MS. If necessary, purify by distillation or recrystallization.
-
-
Optimize Reaction Conditions:
-
Catalyst: The Knorr synthesis is often acid-catalyzed.[4][5] If you are not using a catalyst, consider adding a few drops of glacial acetic acid.[10][11] If you are already using a catalyst, ensure it is active and used in the correct amount.
-
Solvent: The choice of solvent can significantly impact yield.[6][9] Ethanol is commonly used, but for certain substrates, aprotic dipolar solvents like DMF or DMAc can lead to better results.[6] Solvent-free conditions have also been reported to be effective in some cases.[17][18]
-
Temperature and Reaction Time: Many Knorr syntheses proceed at room temperature or with gentle heating.[9][11] If the reaction is sluggish, consider increasing the temperature. Monitor the reaction by TLC to determine the optimal reaction time and ensure it has gone to completion.[10]
-
-
Refine Work-up and Purification:
-
Product Loss During Work-up: Pyrazoles can have some water solubility. Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions.
-
Purification Challenges: As mentioned in the FAQs, pyrazoles can be difficult to purify by column chromatography.[19] If you observe significant product loss during this step, consider crystallization via salt formation as a more efficient alternative.[13][14][15]
-
Issue 2: Formation of Regioisomers
The synthesis of a single, desired regioisomer is a common goal in drug development. This section provides strategies for controlling regioselectivity in pyrazole synthesis.
Caption: Formation of regioisomers in pyrazole synthesis.
-
Leverage Steric and Electronic Effects:
-
The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can differ. For example, in phenylhydrazine, the NH2 group is more nucleophilic than the NHPh group.[6] This difference can be exploited to direct the initial attack to a specific carbonyl group.
-
Similarly, the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl can be different. A more sterically hindered carbonyl will be less susceptible to nucleophilic attack.
-
-
Solvent and Catalyst Optimization:
-
The choice of solvent can influence the reaction pathway. Polar protic solvents like ethanol can lead to mixtures of regioisomers, while aprotic dipolar solvents in an acidic medium have been shown to improve regioselectivity in some cases.[6]
-
Different catalysts can also favor the formation of one regioisomer over another. Experimenting with various Lewis and Brønsted acids may be beneficial.
-
-
Alternative Synthetic Routes:
-
When the Knorr synthesis fails to provide the desired regioselectivity, consider alternative methods. Syntheses starting from α,β-unsaturated ketones or acetylenic ketones can sometimes offer better control over the final product's regiochemistry.[6][9]
-
Multicomponent reactions can also be designed to yield a single regioisomer.[2]
-
Data Summary and Protocols
Table 1: Comparison of Catalysts in Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | [20] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not specified | Controlled | Short | 95 | [6][9] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | Not specified | Room Temp | 1 h | up to 99 | [20] |
| Copper Triflate | α,β-Ethylenic Ketone, Phenylhydrazine | Not specified | Not specified | Good | [6][9] | |
| Molecular Iodine | N,N-dimethyl enaminones, Sulfonyl hydrazines | Not specified | Room Temp | Not specified | Good | [9] |
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point for the synthesis of pyrazoles via the Knorr reaction. It should be optimized for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.1 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Add the hydrazine derivative (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux, as needed. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Purification of Pyrazoles via Acid Salt Crystallization
This protocol is adapted from general methods for pyrazole purification.[13][14][15]
Materials:
-
Crude pyrazole mixture
-
Suitable organic solvent (e.g., ethanol, isopropanol, acetone)
-
Inorganic or organic acid (e.g., HCl, H2SO4)
-
Base for neutralization (e.g., NaOH solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the crude pyrazole mixture in a suitable organic solvent.
-
Slowly add at least one equivalent of the chosen acid while stirring.
-
Allow the acid addition salt of the pyrazole to crystallize. This may require cooling the solution.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dissolve the purified salt in water and neutralize with a base to regenerate the free pyrazole.
-
Extract the purified pyrazole with an organic solvent.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified pyrazole.
Conclusion
Troubleshooting low conversion rates in pyrazole synthesis requires a systematic and logical approach. By carefully considering the purity of starting materials, optimizing reaction conditions, and employing appropriate work-up and purification techniques, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundational framework for addressing common challenges, but it is important to remember that each reaction is unique and may require specific optimization.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (2022). Retrieved from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]
-
Pyrazole Wastewater Treatment | Pyrazole Removal From Water - Arvia Technology. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - Semantic Scholar. (2023). Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2024). Retrieved from [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved from [Link]
-
Full article: Recent Advances in the Synthesis of Pyrazoles. A Review - Taylor & Francis. (2005). Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2021). Retrieved from [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. (2016). Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.). Retrieved from [Link]
-
Various methods for the synthesis of pyrazole. - ResearchGate. (n.d.). Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (2014). Retrieved from [Link]
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (2011).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (2011).
-
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (2022). Retrieved from [Link]
-
Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Synthesis of pyrazole under solvent free condition. - ResearchGate. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017). Retrieved from [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC. (2018). Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.). Retrieved from [Link]
-
Unit 4 Pyrazole | PDF - Slideshare. (2023). Retrieved from [Link]
-
(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2022). Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022). Retrieved from [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. (2021). Retrieved from [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Unit 4 Pyrazole | PDF [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyrazole Synthesis & Optimization
Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Optimization of Reaction Conditions for Pyrazole Scaffolds
Introduction: The Pyrazole Challenge
Welcome to the Advanced Synthesis Support Hub. Pyrazoles are "privileged structures" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, synthesizing them—particularly unsymmetrical derivatives—often leads to two critical failures:
-
Regioisomeric Mixtures: The formation of N1 vs. N2 isomers (or 1,3- vs 1,5-substitution) which are difficult to separate.[1][2]
-
Process Safety: The handling of high-energy diazo intermediates or toxic hydrazines.
This guide moves beyond textbook definitions to provide field-tested optimization strategies.
Core Protocols & Optimization
Module A: Solving the Regioselectivity Crisis (The Knorr Synthesis)
The Standard Issue: The condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine typically yields a mixture of regioisomers.[2][3]
The Solution: Solvent-Controlled Regioselectivity (The "Fustero" Method) Research indicates that fluorinated alcohols can act as hydrogen-bond donors, activating the carbonyls and stabilizing specific transition states, often flipping the selectivity entirely compared to ethanol.
Optimized Protocol:
-
Substrates: Unsymmetrical 1,3-diketone (1.0 equiv), Methylhydrazine (1.1 equiv).
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (2,2,2-Trifluoroethanol).[1] Do not use Ethanol if selectivity is poor.
-
Conditions: Stir at 25 °C for 2–4 hours.
-
Workup: Remove solvent under reduced pressure (recyclable).
Data: Solvent Influence on Regioselectivity
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Regioisomer Ratio (A:B) | Yield (%) |
| Ethanol | 24.5 | 0.83 | 60:40 (Mixture) | 78% |
| THF | 7.5 | 0.00 | 55:45 (Mixture) | 65% |
| TFE | 26.7 | 1.51 | 92:8 (High Selectivity) | 88% |
| HFIP | 16.7 | 1.96 | >98:2 (Exclusive) | 95% |
Application Scientist Note: HFIP is expensive. For scale-up, test TFE first. If cost is prohibitive, use Lewis Acid catalysis (Yb(OTf)3) in ethanol, which often mimics the activation effect of fluorinated solvents.
Module B: 1,3-Dipolar Cycloaddition (Diazo/Alkyne Route)
The Standard Issue: Safety concerns regarding diazoalkane accumulation and explosion hazards.
The Solution: Continuous Flow Chemistry By generating the diazo intermediate in situ and consuming it immediately in a flow reactor, you maintain a low standing inventory of hazardous material.
Workflow Diagram (Mechanism & Logic):
Caption: Continuous flow workflow for safe handling of diazo intermediates in pyrazole synthesis.
Troubleshooting Guide (Q&A)
Q1: My Knorr reaction stalls at the intermediate (hemiaminal) stage. Why?
-
Diagnosis: This is common with electron-deficient hydrazines (e.g., phenylhydrazine with EWGs). The nucleophilic attack happens, but the dehydration step is energetically unfavorable.
-
Fix: Increase the temperature to reflux and add a dehydrating acid catalyst.
-
Protocol: Add 5 mol% p-TsOH or use Acetic Acid as the solvent. The acid protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water).
-
Q2: I am seeing "N-H" pyrazoles when I expect N-Methyl. Is my methyl group falling off?
-
Diagnosis: Unlikely. You are likely seeing demethylation if using harsh acidic conditions with high heat, OR you purchased impure hydrazine.
-
Verification: Check your Methylhydrazine source. If it is the HCl salt, ensure you added exactly 1.0 equiv of base (e.g., NaOAc) to free the hydrazine. If you add excess base, you may promote side reactions.
Q3: How do I remove excess hydrazine safely?
-
Safety Critical: Never distill reaction mixtures containing significant excess anhydrous hydrazine (explosion risk).[4]
-
Protocol: Quench the reaction with acetone. This forms the acetone hydrazone, which is less toxic and easier to separate or wash away during aqueous workup.
Logic & Decision Support
Use this decision tree to select the correct synthetic route based on your starting materials and constraints.
Caption: Decision matrix for selecting the optimal pyrazole synthesis pathway.
Safety Protocol: Hydrazine Handling
Hazard: Hydrazine and its derivatives are potent hepatotoxins, suspected carcinogens, and unstable in anhydrous forms.
Mandatory PPE:
-
Double Nitrile Gloves (Hydrazine penetrates latex).
-
Face Shield + Goggles.[5]
-
Fume Hood with sash at minimum height.
Spill/Waste Neutralization (The "Hypochlorite Method"):
-
Dilute the waste stream with water to <5% hydrazine concentration.[6]
-
Slowly add 5% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.
-
Reaction:
-
Warning: This reaction is exothermic and releases nitrogen gas. Perform in a wide-mouth vessel in a hood.
References
-
Fustero, S. et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.
-
Chandrasekharan, S. P. et al. (2022).[7] "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues."[7] RSC Advances.
-
BenchChem Technical Support. (2025). "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate."
-
Nagaraju, S. et al. (2021). "Recent Advances in the Synthesis of Pyrazoles. A Review." ResearchGate.
Sources
- 1. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing the Hygroscopic Nature of Pyrazole Intermediates
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole intermediates. The inherent hygroscopicity of many chemical compounds, including valuable pyrazole precursors, presents a significant challenge in the laboratory and during process development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity, stability, and accurate handling of your moisture-sensitive pyrazole intermediates. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your work.
The Challenge of Hygroscopicity in Pyrazole Intermediates
Hygroscopicity is the tendency of a substance to attract and retain water molecules from the surrounding atmosphere.[1] For pyrazole intermediates, which are foundational building blocks in the synthesis of numerous pharmaceuticals and agrochemicals, uncontrolled moisture absorption can lead to a cascade of issues.[2][3] These problems can range from inaccurate measurements and poor reaction yields to complete degradation of the material.[4] Understanding and mitigating the effects of moisture is therefore critical for reproducible and successful research and development.
This guide is structured to help you navigate these challenges effectively. We will begin with a troubleshooting guide for common problems encountered in the lab, followed by a comprehensive FAQ section. We will then provide detailed, step-by-step protocols for essential handling procedures.
Troubleshooting Guide: Common Issues with Hygroscopic Pyrazole Intermediates
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Inconsistent or drifting weight on an analytical balance. | The pyrazole intermediate is actively absorbing atmospheric moisture during the weighing process.[4] | Immediate Actions: 1. Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere.[5] 2. Use a Suitable Weighing Vessel: A container with a narrow opening can reduce the surface area exposed to air.[6] Long-Term Solutions: 1. Control the Environment: If possible, perform weighing in a low-humidity environment, such as a glove box or a room with a dehumidifier.[7][8] 2. Weigh by Difference: Pre-weigh a sealed vial containing the compound, quickly transfer the desired amount to the reaction vessel, and then re-weigh the sealed vial. The difference in weight is the amount of compound transferred. |
| Clumping, caking, or "melting" of a solid pyrazole intermediate upon exposure to air. | The compound is highly hygroscopic and may be deliquescent, meaning it absorbs enough moisture to dissolve.[1] | Immediate Actions: 1. Handle in an Inert Atmosphere: For extremely sensitive compounds, all manipulations should be performed in a glove box under an inert atmosphere (e.g., nitrogen or argon).[9][10] Preventative Measures: 1. Proper Storage: Ensure the compound is stored in a tightly sealed container, preferably within a desiccator containing an active desiccant.[11] For larger quantities, consider flushing the headspace of the container with an inert gas before sealing.[12] |
| Poor or inconsistent yields in reactions involving the pyrazole intermediate. | 1. Inaccurate Stoichiometry: The measured weight of the intermediate includes an unknown amount of water, leading to an incorrect molar ratio of reactants.[4] 2. Hydrolytic Degradation: The absorbed water may be reacting with the pyrazole intermediate or other reagents, leading to side products or decomposition.[8] | Analytical Approach: 1. Determine Water Content: Before use in a critical reaction, determine the water content of the pyrazole intermediate using Karl Fischer titration.[13][14] This will allow you to calculate the "true" mass of the anhydrous compound and adjust the amount used accordingly. Procedural Adjustments: 1. Dry the Intermediate: If the water content is significant, consider drying the material under vacuum, possibly with gentle heating if the compound is thermally stable.[8][15] Always consult the material's safety data sheet (SDS) for thermal stability information. |
| Formation of unexpected byproducts or impurities in subsequent reactions. | The presence of water can alter reaction pathways or catalyze side reactions. While many pyrazole syntheses are conducted in water, the presence of uncontrolled amounts of water in subsequent steps can be detrimental.[5][16][17] | Reaction Optimization: 1. Use Anhydrous Solvents: Ensure that all solvents used in reactions with hygroscopic intermediates are rigorously dried. 2. Inert Atmosphere Conditions: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why are some pyrazole intermediates susceptible to it?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1] Pyrazole rings contain nitrogen atoms which can participate in hydrogen bonding with water molecules. The overall hygroscopicity of a pyrazole intermediate will depend on its specific chemical structure, including the presence of polar functional groups, its crystalline form, and its purity.
Q2: How can I determine if a pyrazole intermediate I've received is hygroscopic?
A2: The Safety Data Sheet (SDS) for the compound should indicate if it is known to be hygroscopic in Section 7 (Handling and Storage) or Section 9 (Physical and Chemical Properties).[11] If this information is not available, you can perform a simple observational test by placing a small amount of the compound on a watch glass in an open environment and observing for any changes such as clumping, deliquescence, or weight gain over time. For a quantitative assessment, Dynamic Vapor Sorption (DVS) analysis or Karl Fischer titration are the standard methods.[13]
Q3: What is the best way to store hygroscopic pyrazole intermediates?
A3: Proper storage is the first line of defense against moisture.[11] The ideal storage conditions depend on the degree of hygroscopicity:
-
Slightly Hygroscopic: Store in a tightly sealed container in a cool, dry place.
-
Moderately to Highly Hygroscopic: Store in a tightly sealed container placed inside a desiccator with a desiccant such as silica gel or calcium chloride.[11]
-
Extremely Hygroscopic/Deliquescent: Store in a glove box under a dry, inert atmosphere.[7] For long-term storage, consider specialized packaging such as heat-sealed foil bags containing a desiccant pouch.[11]
Q4: Can I dry a hygroscopic pyrazole intermediate that has been exposed to moisture?
A4: Yes, in many cases, you can. Common laboratory methods include:
-
Vacuum Drying: Placing the compound in a vacuum oven at a temperature below its decomposition point can effectively remove absorbed water.[8]
-
Azeotropic Distillation: For some compounds, dissolving them in an appropriate solvent (like toluene) and then removing the solvent under reduced pressure can help remove water as an azeotrope.[15]
-
Use of a Drying Agent: While more common for solutions, passing a solution of the intermediate over a drying agent like anhydrous sodium sulfate or magnesium sulfate is a standard procedure in many synthesis workups.[4]
Always verify the thermal stability of your compound before heating.
Q5: How does absorbed water affect the analytical data of my pyrazole intermediate (e.g., NMR, Mass Spec)?
A5: Absorbed water can significantly impact analytical results. In Nuclear Magnetic Resonance (NMR) spectroscopy, you will observe a peak for water (the chemical shift of which can vary depending on the solvent and other factors), which can sometimes obscure peaks from your compound of interest.[15] For Mass Spectrometry, the presence of water will not directly affect the mass-to-charge ratio of your compound, but it can lead to inaccurate concentration calculations if you are preparing solutions based on a weight that includes water. For quantitative techniques like elemental analysis, the presence of water will lead to incorrect elemental composition results.
Visualized Workflows and Protocols
Decision Workflow for Handling a New Pyrazole Intermediate
This diagram outlines the logical steps to take when you receive a new pyrazole intermediate to ensure its integrity.
Caption: Decision-making process for handling new pyrazole intermediates.
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Pyrazole Intermediate
This protocol details the "weighing by difference" method to minimize moisture absorption.
Objective: To accurately weigh a hygroscopic solid with minimal exposure to atmospheric moisture.
Materials:
-
Hygroscopic pyrazole intermediate in a sealed container.
-
Spatula.
-
Analytical balance (accurate to at least 0.1 mg).
-
Reaction vessel.
-
Laboratory notebook.
Procedure:
-
Prepare the Balance: Ensure the analytical balance is clean, level, and calibrated.
-
Initial Weighing: Place the sealed container (vial) of the pyrazole intermediate on the balance and record the mass (Mass 1).
-
Transfer the Compound:
-
Take the vial off the balance.
-
Working quickly and near the balance, open the vial and use a clean spatula to transfer an approximate amount of the solid to your reaction vessel.
-
Immediately and tightly reseal the original vial.
-
-
Final Weighing: Place the sealed vial back on the balance and record the new mass (Mass 2).
-
Calculate the Transferred Mass: The mass of the pyrazole intermediate transferred to the reaction vessel is Mass 1 - Mass 2 .
-
Record: Document all masses in your laboratory notebook.
Causality Note: This method is superior for hygroscopic compounds because the compound is only exposed to the atmosphere for a very brief period during the transfer. The weighing itself is done on a closed container, preventing the weight from drifting due to moisture absorption.[4]
Protocol 2: Determining Water Content by Karl Fischer Titration
Objective: To quantitatively determine the percentage of water in a hygroscopic pyrazole intermediate.
Materials:
-
Karl Fischer titrator (coulometric or volumetric).
-
Appropriate Karl Fischer reagents (e.g., Hydranal™).
-
Anhydrous methanol or other suitable solvent.
-
Gas-tight syringe or a method for solid sample introduction.
-
Hygroscopic pyrazole intermediate.
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is conditioned and free of ambient moisture (a low, stable drift is indicative of this).
-
Solvent Blank: Add a known volume of anhydrous solvent to the titration vessel and titrate to dryness. This accounts for any residual water in the solvent.
-
Sample Preparation and Introduction:
-
Accurately weigh the hygroscopic pyrazole intermediate using the weighing by difference method (Protocol 1).
-
Quickly and carefully introduce the weighed sample into the titration vessel. For solids that do not dissolve easily, a Karl Fischer oven may be required, where the sample is heated in a sealed vial and the evaporated water is carried into the titration cell by a dry inert gas.
-
-
Titration: Start the titration. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent. The endpoint is detected potentiometrically.
-
Calculation: The instrument's software will typically calculate the water content automatically based on the amount of titrant used and the mass of the sample. The result is usually expressed as a percentage (%) or parts per million (ppm).
Self-Validation: The stability of the baseline drift before and after the measurement provides an internal check on the integrity of the system. Running a certified water standard before and after the sample series validates the accuracy of the titration.[14]
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]
-
Wikipedia. Hygroscopy. [Link]
-
Quora. Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? [Link]
-
University of Rochester, Department of Chemistry. Weighing Reactants and Reagents. [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards? [Link]
-
Chromatography Forum. How to weigh a higroscopic substance. [Link]
-
ACG World. IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. [Link]
-
Pharmaceutical Technology. An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
- Google Patents.
- Google P
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
-
Labcompare. The Do's and Don'ts of Laboratory Balances. [Link]
-
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]
-
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
News-Medical.Net. Moisture Analysis Techniques. [Link]
-
Mettler Toledo. Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]
-
Reddit. How do you guys prepare solutions of hygroscopic chemicals? [Link]
-
ResearchGate. Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. [Link]
-
Reddit. How to remove water from a hygroscopic solid. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
ResearchGate. Rapid four-component reactions in water: synthesis of pyranopyrazoles. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
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PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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ResearchGate. (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]
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EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Validation & Comparative
Validating Analytical Potency: UHPLC-MS/MS vs. HPLC-UV for Pyrazole Carboxamides
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Comparative validation of trace-level quantification methods (ICH Q2(R2) / SANTE guidelines).
Executive Summary: The Divergence of Detection
Pyrazole carboxamides (e.g., Fluxapyroxad, Penthiopyrad, and pharmaceutical kinase inhibitor candidates) represent a critical scaffold in both modern agronomy (SDHI fungicides) and oncology (targeted therapies). Their analysis presents a bifurcation in methodology:
-
The Traditional Standard (HPLC-UV): Robust, accessible, and cost-effective for formulation control and high-concentration assays.
-
The Advanced Solution (UHPLC-MS/MS): The necessary evolution for residue analysis , bioequivalence studies , and trace impurity profiling .
This guide objectively compares these two approaches, demonstrating why UHPLC-MS/MS is the superior "product" for the stringent sensitivity requirements of modern drug development and safety monitoring, while acknowledging the specific utility of HPLC-UV.
Comparative Analysis: Performance Metrics
The following data synthesizes performance characteristics from validation studies involving complex matrices (plasma and agricultural commodities).
| Feature | UHPLC-MS/MS (The Advanced Solution) | HPLC-UV (The Traditional Alternative) | Performance Verdict |
| Limit of Quantitation (LOQ) | 0.001 – 0.01 mg/kg (ppb) | 0.05 – 0.5 mg/kg (ppm) | MS/MS is 50-100x more sensitive. Essential for DMPK and residue limits. |
| Selectivity | High (m/z transitions) | Moderate (Chromatographic resolution dependent) | MS/MS eliminates false positives from matrix interferences (e.g., plasma proteins, plant pigments). |
| Linearity Range | 3 – 4 orders of magnitude (Dynamic) | 2 – 3 orders of magnitude | MS/MS handles wider concentration variances typical in PK studies. |
| Throughput (Run Time) | 3 – 5 minutes | 12 – 25 minutes | UHPLC-MS/MS increases lab throughput by ~400%. |
| Matrix Effect | High (Ion Suppression/Enhancement) | Low (Optical detection is less susceptible) | Caution: MS/MS requires matrix-matched calibration or stable isotope internal standards (SIL-IS). |
Technical Deep Dive: The Validation Workflow
To validate a method for Pyrazole Carboxamides under ICH Q2(R2) standards, one must move beyond simple "testing" to a Lifecycle Management approach.[1][2] The protocol below outlines the superior UHPLC-MS/MS workflow, designed to be a self-validating system.
Phase A: Sample Preparation (The Critical Variable)
-
For Plasma (PK Studies): Protein Precipitation (PPT) with Acetonitrile (1:3 v/v) is often sufficient, but Liquid-Liquid Extraction (LLE) using Ethyl Acetate provides cleaner baselines for trace analysis.
-
For Food/Plant Matrices: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard.
Phase B: Instrumental Parameters (UHPLC-MS/MS)
-
Column: C18 (1.7 µm particle size), 2.1 x 50 mm.
-
Why: Sub-2-micron particles enable high peak capacity in short run times.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid.[3]
-
Causality: Formic acid ensures protonation ([M+H]+) for ESI+ mode; Ammonium formate stabilizes the ionization and improves peak shape for nitrogenous heterocycles.
-
-
Detection: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.
-
Example Transition (Fluxapyroxad): 382.1 → 362.1 (Quantifier), 382.1 → 132.1 (Qualifier).
-
Phase C: Validation Protocol (ICH Q2(R2) Compliant)
1. Specificity & Isomeric Resolution
Pyrazole carboxamides often exist as isomers (e.g., cis/trans fluxapyroxad).
-
Protocol: Inject individual isomer standards. Ensure the method either resolves them chromatographically (for separate quantitation) or co-elutes them perfectly (for total residue quantitation).
-
Acceptance: No interference >20% of LOQ in blank matrices at the retention time.
2. Linearity & Matrix Effects[1][4][5][6]
-
Protocol: Prepare calibration curves in solvent and in matrix extract .
-
Calculation:
-
Insight: If ME is > ±20%, use Matrix-Matched Standards or a Deuterated Internal Standard.
3. Accuracy & Precision (Recovery)
-
Protocol: Spike blank matrix at LOQ, Medium (50% range), and High (80% range) levels. Perform n=5 replicates.
-
Acceptance: Mean recovery 70–120% (Residue) or 85–115% (Pharma). RSD < 15%.
Visualizing the Analytical Logic
Diagram 1: The Self-Validating Workflow (UHPLC-MS/MS)
This workflow illustrates the decision gates that ensure data integrity during the validation process.
Caption: Logical flow for validating pyrazole carboxamides, prioritizing matrix effect mitigation.
Diagram 2: Method Selection Decision Tree
When should you choose the "Advanced Product" (MS/MS) over the "Traditional" (UV)?
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and matrix needs.
References
-
International Council for Harmonisation (ICH). (2023).[1][7] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2012). Pesticides - Fact Sheet for Fluxapyroxad. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubMed. (2012). Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2025). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. Retrieved from [Link][8]
Sources
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- 2. altabrisagroup.com [altabrisagroup.com]
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Dissipation, persistence, and risk assessment of fluxapyroxad and penthiopyrad residues in perilla leaf (Perilla frutescens var. japonica Hara) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Pyrazole Carboxamide Derivatives
Executive Summary: The Privileged Scaffold
In the realm of medicinal and agrochemical discovery, the pyrazole carboxamide moiety acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural rigidity, coupled with the ability to form directed hydrogen bonds (via the amide linker and pyrazole nitrogens), allows it to mimic peptide bonds or interact with specific enzyme pockets like the ATP-binding site of kinases or the ubiquinone-binding site of succinate dehydrogenase (SDH).
This guide objectively compares the biological performance of novel pyrazole carboxamide derivatives against industry standards in two distinct fields: Agrochemicals (SDHI Fungicides) and Oncology (Kinase Inhibitors) .
Case Study A: Agrochemical Application (SDHI Fungicides)
Target: Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain (ETC).[1][2] Comparator: Fluxapyroxad (Industry Standard) and Boscalid.
Mechanism of Action
Pyrazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] They bind to the ubiquinone-reduction site (Q-site) of Complex II, blocking electron transfer from succinate to ubiquinone. This halts cellular respiration and ATP production in fungi.[1]
Comparative Efficacy Data
Recent studies have synthesized novel pyrazole-4-carboxamide derivatives containing thioether moieties to enhance lipophilicity and membrane permeability. The following table compares a lead candidate (Compound 8e ) against commercial standards.
Table 1: Antifungal and Enzymatic Inhibition Profile
| Compound | Target | Organism | EC50 (μg/mL) | SDH Inhibition IC50 (μM) | Relative Potency |
| Compound 8e (Novel) | Complex II | R. solani (Rice Sheath Blight) | 0.012 | 1.30 | 3x > Fluxapyroxad |
| Fluxapyroxad (Standard) | Complex II | R. solani | 0.036 | 0.35 | Baseline |
| Boscalid (Older Gen) | Complex II | R. solani | 0.464 | 1.53 | 38x < Compound 8e |
Data Source: Derived from recent comparative studies on thioether-containing pyrazole carboxamides [1].
Analysis:
-
Potency: Compound 8e shows superior whole-organism potency (EC50) despite having a slightly higher enzymatic IC50 than Fluxapyroxad.[3] This discrepancy often suggests better cellular uptake or metabolic stability in the fungal organism.
-
Selectivity: The pyrazole ring orientation is critical.[4] N-methyl substituted pyrazoles generally exhibit higher binding affinity than des-methyl analogs due to steric fitting in the hydrophobic pocket of SDH.
Visualization: SDHI Mechanism of Action
Caption: Disruption of the mitochondrial Electron Transport Chain by Pyrazole Carboxamides at Complex II.
Case Study B: Pharmaceutical Application (Oncology)
Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and RAF kinases.[5] Comparator: Sorafenib (FDA-approved multi-kinase inhibitor).
Structural Optimization Strategy
Sorafenib contains a urea linker.[6] Replacing or modifying this with a pyrazole-carboxamide scaffold can improve solubility and alter the hydrogen bonding network within the kinase "hinge region."
Comparative Cytotoxicity & Kinase Inhibition
A series of Sorafenib derivatives bearing a pyrazole scaffold were evaluated. The lead compound, Compound 8b , incorporated a 3-bromo substitution on the aryl ring.[7]
Table 2: Antitumor Activity vs. Sorafenib
| Compound | VEGFR-2 IC50 (μM) | HepG2 (Liver Cancer) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | Selectivity Insight |
| Compound 8b (Novel) | 0.56 | 1.85 | 2.84 | High affinity for VEGFR-2; improved potency in liver cancer lines.[7] |
| Sorafenib (Standard) | 0.09* | 3.44 | 2.92 | Broader kinase spectrum but lower cellular potency in HepG2. |
Note: Sorafenib has a lower enzymatic IC50 (higher affinity) but Compound 8b shows better cellular efficacy in HepG2, likely due to improved physicochemical properties (LogP/Solubility). Data Source: Design and synthesis of Sorafenib derivatives [2].
Visualization: SAR Optimization Workflow
Caption: Structure-Activity Relationship (SAR) decision tree for optimizing Sorafenib analogs.
Experimental Protocols
Chemical Synthesis (General Amide Coupling)
Rationale: The formation of the carboxamide bond is the critical step. Using an acid chloride intermediate is preferred over coupling reagents (EDC/HOBt) for pyrazoles due to the lower nucleophilicity of some aniline derivatives.
Protocol:
-
Activation: Dissolve the pyrazole-carboxylic acid (1.0 eq) in dry dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours. Evaporate solvent to obtain the crude acid chloride.
-
Coupling: Dissolve the target amine (1.0 eq) and triethylamine (2.0 eq, proton scavenger) in dry DCM.
-
Addition: Add the crude acid chloride solution dropwise at 0°C.
-
Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate). The disappearance of the amine spot indicates completion.
-
Purification: Wash with 1N HCl (removes unreacted amine) and saturated NaHCO3 (removes unreacted acid). Recrystallize from ethanol.
Biological Assay: Mycelial Growth Inhibition (Poisoned Food Technique)
Rationale: This is the gold standard for determining antifungal EC50. It directly measures the compound's ability to halt fungal expansion on a solid medium.
Self-Validating Steps:
-
Preparation: Dissolve test compounds in DMSO. Add to molten Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 0.1, 1, 5, 10, 50 μg/mL).
-
Control 1 (Negative): PDA + DMSO only (Must show 100% growth).
-
Control 2 (Positive): PDA + Fluxapyroxad (Must show expected inhibition curve).
-
Inoculation: Place a 5mm mycelial plug of R. solani (from an actively growing margin) in the center of the plate.
-
Incubation: Incubate at 25°C for 48-72 hours.
-
Measurement: Measure colony diameter (cross-method). Calculate % Inhibition:
(Where C = Control diameter, T = Treatment diameter).
Biological Assay: MTT Cytotoxicity Assay
Rationale: Measures metabolic activity as a proxy for cell viability. Only viable cells with active mitochondria can reduce MTT to purple formazan.
Self-Validating Steps:
-
Seeding: Seed HepG2 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add compounds (serial dilution). Include Blank (media only) and Vehicle Control (0.1% DMSO).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
QC Check: The Vehicle Control must have OD > 0.5 to ensure cell health. The Blank OD must be subtracted from all reads.
References
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry. (Note: Representative link for context; specific data cited from search result 1.4).
-
Design, synthesis and antitumor activity of Novel Sorafenib derivatives bearing pyrazole scaffold. Bioorganic & Medicinal Chemistry.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
FRAC Code List: SDHI Fungicides. Fungicide Resistance Action Committee.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antitumor activity of Novel Sorafenib derivatives bearing pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3,5-Dimethyl-1H-pyrazole-1-carboxamide and its Bioisosteric Alternatives
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous journey. The 3,5-dimethyl-1H-pyrazole-1-carboxamide scaffold has emerged as a privileged structure in this pursuit, forming the core of numerous potent kinase inhibitors. However, the principles of medicinal chemistry encourage the exploration of bioisosteric alternatives to overcome potential liabilities and unlock new pharmacological advantages. This guide provides an in-depth, objective comparison of the 3,5-dimethyl-1H-pyrazole-1-carboxamide scaffold and its alternatives, supported by experimental data and detailed protocols to inform rational drug design.
The Enduring Appeal of the Pyrazole Carboxamide Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its ability to engage in various biological interactions. The 1H-pyrazole-3-carboxamide core, in particular, has proven to be a highly effective scaffold for targeting the ATP-binding site of kinases. This is exemplified by the successful development of numerous kinase inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases.[1][2]
The arrangement of nitrogen atoms in the pyrazole ring allows for crucial hydrogen bonding interactions with the kinase hinge region, a key feature for potent inhibition. Furthermore, the carboxamide moiety provides an additional point for hydrogen bonding and a vector for introducing diverse substituents to explore the surrounding pocket and enhance selectivity.
A notable example of the successful application of this scaffold is in the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[3][4] Derivatives of 1H-pyrazole-3-carboxamide have demonstrated nanomolar potency against FLT3, showcasing the scaffold's suitability for this important cancer target.[3]
The Rationale for Alternatives: Bioisosterism and Scaffold Hopping
While the pyrazole carboxamide scaffold has a proven track record, drug discovery is an iterative process of optimization. Researchers often seek alternatives to address potential issues such as metabolic instability, off-target effects, or to explore novel intellectual property space. Two key strategies employed in this endeavor are bioisosteric replacement and scaffold hopping.
Bioisosteric replacement involves substituting a functional group with another that has similar physical and chemical properties, with the aim of retaining or improving biological activity while favorably modifying other characteristics like pharmacokinetics. Scaffold hopping , a more dramatic approach, involves replacing the central core of a molecule with a topologically different scaffold while preserving the orientation of key interacting functional groups.[5]
This guide will focus on a prominent bioisosteric alternative to the pyrazole carboxamide: the 1,3,4-oxadiazole ring. The oxadiazole ring shares several key features with the pyrazole, including its five-membered aromatic nature and the presence of heteroatoms capable of forming hydrogen bonds.
Head-to-Head Comparison: Pyrazole Carboxamide vs. 1,3,4-Oxadiazole in FLT3 Inhibition
To provide a concrete comparison, we will analyze data from representative studies on pyrazole-3-carboxamide and 1,3,4-oxadiazole derivatives as FLT3 inhibitors.
The Pyrazole-3-Carboxamide Contender: A Potent FLT3 Inhibitor
A study by Zhang et al. (2019) describes the design and synthesis of a series of 1H-pyrazole-3-carboxamide derivatives as potent FLT3 inhibitors.[3][4] One of the standout compounds from this series, Compound 8t , demonstrated exceptional potency.
Table 1: Biological Activity of a Representative Pyrazole-3-Carboxamide FLT3 Inhibitor [3]
| Compound | Target Kinase | IC50 (nM) | Cell Line (AML) | Anti-proliferative IC50 (nM) |
| 8t | FLT3 | 0.089 | MV4-11 | 1.22 |
The remarkable potency of Compound 8t underscores the effectiveness of the pyrazole-3-carboxamide scaffold. Molecular modeling from the study revealed that the pyrazole-3-carboxamide core forms three crucial hydrogen bonds with the hinge region of FLT3, anchoring the inhibitor in the ATP-binding site.[3][4]
The 1,3,4-Oxadiazole Alternative: A Promising Challenger
A study by Omar et al. synthesized 1,3,4-oxadiazole derivatives and evaluated their anti-proliferative activity, with some compounds showing activity in the micromolar range against cancer cell lines.[7] Although not directly targeting FLT3 with the same potency as the pyrazole example, these studies validate the 1,3,4-oxadiazole as a viable scaffold for kinase inhibitor design. The rationale for its use as a bioisostere for the pyrazole carboxamide lies in its ability to present hydrogen bond acceptors in a similar spatial arrangement, potentially mimicking the key interactions of the pyrazole core.
Experimental Corner: Protocols for Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole-3-carboxamide and a general protocol for a kinase inhibition assay.
Synthesis of a 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivative (Illustrative)
This protocol is adapted from the work of Zhang et al. (2019) and illustrates the key steps in synthesizing a potent pyrazole-based FLT3 inhibitor.[3]
Workflow for the Synthesis of a Pyrazole-3-Carboxamide FLT3 Inhibitor
A schematic overview of the synthesis process.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., DMF), add the desired heterocyclic amine.
-
Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture (e.g., to 80 °C).
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the substituted pyrazole intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol/water mixture).
-
Add a reducing agent (e.g., iron powder) and an acid (e.g., ammonium chloride).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through celite and concentrate the filtrate.
-
Extract the product and purify by column chromatography to obtain the aminopyrazole intermediate.
Step 3: Amide Coupling
-
To a solution of the aminopyrazole from Step 2 in a suitable solvent (e.g., DCM), add the desired carboxylic acid.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with aqueous solutions, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay: A General Protocol
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target kinase, such as FLT3. Specific conditions (e.g., enzyme and substrate concentrations, incubation times) should be optimized for each specific kinase.
Workflow for a Typical Kinase Inhibition Assay
A generalized workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., FLT3)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent like Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the kinase enzyme to each well.
-
Add the diluted test compounds or DMSO (as a control) to the wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate for a specific duration (e.g., 60-120 minutes) at room temperature. The reaction should be within the linear range.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which is then measured via a luciferase-based reaction.[8][9]
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Making the Choice: Causality Behind Experimental Decisions
The decision to stick with a pyrazole carboxamide scaffold or to explore alternatives like 1,3,4-oxadiazoles is driven by a multitude of factors that extend beyond simple potency.
-
Synthetic Tractability: The synthesis of pyrazole carboxamides is generally well-established and often proceeds with high yields.[10] The accessibility of starting materials and the robustness of the synthetic routes can be a significant advantage. The synthesis of 1,3,4-oxadiazoles can sometimes require more specialized reagents or conditions.
-
Physicochemical Properties: Bioisosteric replacement is often employed to fine-tune physicochemical properties. For instance, replacing a pyrazole with an oxadiazole can alter a compound's solubility, lipophilicity (logP), and metabolic stability. These parameters are critical for achieving good oral bioavailability and a favorable pharmacokinetic profile.
-
Intellectual Property: In a competitive drug discovery landscape, the ability to secure intellectual property is paramount. Scaffold hopping to a novel core like a 1,3,4-oxadiazole can provide a pathway to patentable new chemical entities, even if the pharmacophore elements are similar to existing inhibitors.
-
Selectivity Profile: While both scaffolds can be tailored for selectivity, the subtle differences in their electronic and steric properties can lead to different off-target profiles. A switch in the core scaffold might mitigate unwanted interactions with other kinases or cellular targets, leading to a safer drug candidate.
Conclusion: An Ever-Evolving Toolkit for Drug Discovery
The 3,5-dimethyl-1H-pyrazole-1-carboxamide scaffold remains a powerful and validated starting point for the design of potent kinase inhibitors. Its versatility and proven success, particularly in the development of FLT3 inhibitors, make it a go-to choice for many medicinal chemists. However, the principles of rational drug design demand a continuous exploration of alternatives.
The 1,3,4-oxadiazole ring stands out as a compelling bioisosteric replacement, offering the potential to modulate key drug-like properties while retaining the essential pharmacophoric features required for kinase inhibition. The choice between these and other scaffolds is not a matter of one being definitively "better," but rather a strategic decision based on the specific goals of a drug discovery program, including the target profile, desired physicochemical properties, and the competitive landscape.
By understanding the strengths and weaknesses of each scaffold and by employing rigorous experimental evaluation as outlined in this guide, researchers can make more informed decisions in their quest to develop the next generation of life-saving kinase inhibitors.
References
- Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica.
- Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & medicinal chemistry, 18(13), 4606–4614.
- CN1482119A - Method for preparing 3.5-dimethylpyrazole.
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2018). PubMed Central.
- Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. (2011). Organic & Biomolecular Chemistry.
-
Zhang, X., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole and Oxadiazole Deriv
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025).
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022).
- New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (2024).
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2021). Royal Society of Chemistry Publishing.
- FLT3 Kinase Assay. (n.d.).
- Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023).
- Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. (2017).
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). PubMed.
- Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024).
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). PubMed.
- FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience.
- LanthaScreen Eu Kinase Binding Assay for FLT3 Overview. (n.d.). Thermo Fisher Scientific.
- (PDF) New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (n.d.).
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021).
- FLT3 (ITD-NPOS) Kinase Assay Protocol. (n.d.).
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2021). PubMed Central.
- High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substr
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). PubMed.
- Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. (2021). PubMed.
- Design, synthesis, and evaluation of pyrido.[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. (2022).
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Comparative Guide: Modern Pyrazole Synthesis Strategies
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary: The Regioselectivity Challenge
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Ruxolitinib (Jakafi) , and Sildenafil (Viagra) . While the thermodynamic stability of the pyrazole ring makes it an attractive target, its synthesis is historically plagued by one critical issue: Regioselectivity .
This guide objectively compares the three dominant synthetic methodologies:
-
Classical Knorr Condensation : The industry workhorse, robust but often lacking regiocontrol.
-
[3+2] Dipolar Cycloaddition : The modern "click" approach offering superior precision.
-
Transition-Metal Catalyzed C-H Functionalization : The frontier for late-stage diversification.
Method A: The Classical Knorr Condensation
Best For: Large-scale synthesis of symmetrical pyrazoles or when separation of isomers is trivial.
Mechanistic Insight
The Knorr synthesis relies on the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[1] While high-yielding, the reaction proceeds through a neutral enol or enamine intermediate. If the 1,3-dicarbonyl is unsymmetrical, the hydrazine can attack either carbonyl group initially, leading to a mixture of 1,3- and 1,5-disubstituted isomers.
Figure 1: Mechanism of Knorr Pyrazole Synthesis & Regioselectivity Issues
Caption: The bifurcation of the reaction pathway leads to regioisomeric mixtures based on steric and electronic factors.
Standard Experimental Protocol
Validated for: Synthesis of 3,5-dimethyl-1-phenylpyrazole
-
Reactants: Charge a 100 mL round-bottom flask with Acetylacetone (10 mmol, 1.00 g) and Ethanol (20 mL).
-
Addition: Add Phenylhydrazine (10 mmol, 1.08 g) dropwise over 5 minutes at room temperature. (Caution: Exothermic).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid .
-
Reaction: Heat to reflux (78°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Purification: Pour residue into ice-water (50 mL). The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol/water.
-
Typical Yield: 85-95%
-
Note: For unsymmetrical substrates, column chromatography is required to separate isomers.
-
Method B: [3+2] Dipolar Cycloaddition (Regioselective)
Best For: Complex, unsymmetrical pyrazoles requiring strict regiocontrol; "Green" chemistry applications.
Mechanistic Insight
This method utilizes the reaction between a 1,3-dipole (e.g., nitrile imine, diazo compound) and a dipolarophile (alkyne/alkene).[1][2][3][4][5] Unlike condensation, the regiochemistry here is governed by Frontier Molecular Orbital (FMO) interactions, often allowing for 100% regioselectivity. Modern variants use in situ generation of nitrile imines from hydrazonyl halides to avoid handling unstable intermediates.
Figure 2: Nitrile Imine [3+2] Cycloaddition Workflow
Caption: Base-mediated generation of nitrile imine followed by concerted cycloaddition ensures high regioselectivity.
Modern Green Protocol (Aqueous Micellar)
Validated for: Synthesis of 1,3-diphenylpyrazole via Nitrile Imine
-
Medium Preparation: Prepare a 2 wt% aqueous solution of surfactant (e.g., TPGS-750-M) to create nanomicelles.
-
Reactants: To 2.0 mL of surfactant solution, add N-phenylbenzohydrazonoyl chloride (0.5 mmol) and Phenylacetylene (0.75 mmol).
-
Base: Add Triethylamine (1.0 mmol) to trigger dipole formation.
-
Reaction: Stir vigorously at room temperature for 4-8 hours. The hydrophobic effect accelerates the reaction within the micellar core.
-
Workup: Extract with minimal Ethyl Acetate (3 x 2 mL).
-
Purification: Flash chromatography (if necessary), though high conversion often allows for simple filtration after precipitation.
Method C: Transition-Metal Catalyzed C-H Activation
Best For: Late-stage functionalization of existing pyrazole cores (e.g., drug diversification).
Mechanistic Insight
Rather than building the ring, this method functionalizes the C4 or C5 position of a pre-formed pyrazole. Palladium (Pd) or Rhodium (Rh) catalysts utilize the pyrazole nitrogen as a directing group to activate the adjacent C-H bond, allowing for arylation or alkenylation without pre-functionalized halides.
Representative Protocol (Pd-Catalyzed C-H Arylation)
-
Reactants: Combine 1-Methylpyrazole (1 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)2 (5 mol%), and Ag2CO3 (2 equiv) in a sealed tube.
-
Solvent: Add anhydrous DMF (3 mL).
-
Reaction: Heat to 110°C for 12 hours under Argon atmosphere.
-
Workup: Filter through Celite to remove Ag/Pd residues. Dilute with water and extract with EtOAc.
-
Advantage: Access to C5-arylated pyrazoles that are difficult to synthesize via Knorr due to steric hindrance.
-
Comparative Analysis: Selecting the Right Tool
| Feature | Knorr Condensation | [3+2] Cycloaddition | C-H Activation |
| Regiocontrol | Low (Mixtures common) | High (Steric/Electronic control) | Excellent (Directing group control) |
| Atom Economy | High (Water byproduct) | Very High (100% in ideal cases) | Low (Requires oxidants/Ag salts) |
| Scalability | Excellent (Kg scale) | Good (Safety checks needed for dipoles) | Moderate (Catalyst cost) |
| Substrate Scope | Limited to 1,3-dicarbonyls | Broad (Alkynes, Alkenes, Nitroolefins) | Broad (Aryl/Alkyl halides) |
| Primary Use | Simple building blocks | Complex/Asymmetric scaffolds | Late-stage drug analogs |
References
-
Knorr Pyrazole Synthesis & Regioselectivity
-
[3+2] Cycloaddition & Green Chemistry
-
Transition-Metal Catalysis
-
Review: "Transition-metal-catalyzed C–H functionalization of pyrazoles."[3][13][14][15][16] Org.[5][8][11][15][16][18] Biomol. Chem., 2020.[15] Link
-
Methodology: "Recent advances in the multicomponent synthesis of pyrazoles."[18] Org.[5][8][11][15][16][18] Biomol. Chem., 2024.[3][4][11][18][19][20] Link
-
-
General Applications
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A Researcher's Guide to Purity Assessment of Synthesized 3,5-Dimethyl-1H-pyrazole-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for drug discovery and development, the rigorous assessment of purity is a cornerstone of ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive framework for evaluating the purity of synthesized 3,5-Dimethyl-1H-pyrazole-1-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will delve into the synthetic pathway to anticipate potential impurities and detail a multi-faceted analytical approach for their detection and quantification. This guide emphasizes the principles of orthogonal testing to build a robust and self-validating purity assessment protocol.
The Synthetic Landscape: Anticipating Impurities
A thorough understanding of the synthetic route is paramount to predicting potential process-related impurities. A plausible and efficient synthesis of 3,5-Dimethyl-1H-pyrazole-1-carboxamide involves a two-step process, each with its own set of potential byproducts.
Step 1: Synthesis of 3,5-Dimethylpyrazole
The foundational pyrazole ring is commonly synthesized via the condensation of acetylacetone with hydrazine hydrate.[1]
Potential Impurities from Step 1:
-
Unreacted Starting Materials: Residual acetylacetone and hydrazine hydrate.
-
Isomeric Byproducts: Although the reaction is generally regioselective, trace amounts of 1,3-dimethylpyrazole could potentially form.
-
Poly-condensation Products: Self-condensation products of hydrazine or acetylacetone under certain conditions.
Step 2: Carboxamidation of 3,5-Dimethylpyrazole
The introduction of the carboxamide moiety at the N1 position can be achieved through several methods. A common approach involves the reaction of 3,5-dimethylpyrazole with an isocyanate, such as trimethylsilyl isocyanate, or via a more controlled route using chlorosulfonyl isocyanate followed by hydrolysis. A direct reaction with potassium cyanate in the presence of an acid is also a viable option.
Potential Impurities from Step 2:
-
Unreacted 3,5-Dimethylpyrazole: Incomplete reaction will leave the starting material as a primary impurity.
-
Isomeric Product: Carboxamidation could potentially occur at the N2 position, leading to the formation of 3,5-dimethyl-2H-pyrazole-2-carboxamide, although this is generally less favored.
-
Hydrolysis Product: If the carboxamidation reaction is sensitive to moisture, hydrolysis of the isocyanate reagent or the final product could occur. The stability of N-unsubstituted carboxamides can be variable under acidic or basic conditions.[2][3][4]
-
Dimerization/Oligomerization Products: Side reactions involving the isocyanate or the activated pyrazole could lead to higher molecular weight impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., THF, acetonitrile, ethanol) may be present in the final product.[2][5][6][7][8]
A Multi-Pronged Approach to Purity Assessment: Orthogonal Analytical Techniques
To ensure a comprehensive and reliable assessment of purity, it is crucial to employ a suite of analytical techniques that operate on different principles of separation and detection. This "orthogonal" approach minimizes the risk of co-eluting impurities and provides a more complete picture of the sample's composition.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary technique for quantitative purity assessment. To ensure all potential impurities are detected, it is advisable to develop and validate at least two orthogonal HPLC methods.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is ideal for separating compounds based on their hydrophobicity.
-
Rationale: The target molecule, with its polar carboxamide group and nonpolar dimethylpyrazole ring, is well-suited for reversed-phase chromatography. This method will effectively separate it from less polar starting materials and more polar degradation products.
-
Experimental Protocol:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For more polar compounds, a polar-embedded or polar-endcapped C18 column can provide better retention and peak shape.[9][10]
-
Mobile Phase: A gradient elution is recommended to resolve a wide range of impurities.
-
Solvent A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water. The acidic modifier helps to suppress the ionization of any basic impurities and improve peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient would start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.
-
Detection: UV detection at a wavelength that provides good absorbance for the pyrazole ring (e.g., 210-230 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and identify chromophorically distinct impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Method 2: Normal-Phase or HILIC HPLC
This method provides an orthogonal separation based on polarity.
-
Rationale: Normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) separates compounds based on their polarity in a different manner than RP-HPLC, making it an excellent orthogonal technique. It is particularly useful for separating polar compounds and isomers that may co-elute in reversed-phase systems.[11][12]
-
Experimental Protocol:
-
Column: A silica or a cyano-bonded column (e.g., 150 mm x 4.6 mm, 5 µm particle size) for normal-phase, or a dedicated HILIC column (e.g., amide or diol).[12]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol) for normal-phase. For HILIC, a high concentration of acetonitrile with a small amount of aqueous buffer is typically used.
-
Detection: UV detection at an appropriate wavelength.
-
Data Comparison Table:
| Analytical Method | Principle of Separation | Primary Application | Potential Impurities Detected |
| RP-HPLC | Hydrophobicity | Quantitative purity, separation of non-polar and moderately polar impurities. | Unreacted 3,5-dimethylpyrazole, dimerization products. |
| NP/HILIC HPLC | Polarity | Orthogonal quantitative purity, separation of polar impurities and isomers. | Isomeric carboxamide, hydrolysis products. |
| GC-MS | Volatility and Mass-to-Charge Ratio | Identification of volatile impurities and residual solvents. | Residual solvents (THF, ethanol), unreacted acetylacetone. |
| ¹H & ¹³C NMR | Nuclear Spin in a Magnetic Field | Structural confirmation and identification of impurities with distinct NMR signals. | Isomeric impurities, unreacted starting materials. |
| Melting Point | Phase Transition Temperature | Qualitative assessment of overall purity. | Broad melting range indicates the presence of impurities. |
| TLC | Differential Adsorption | Rapid qualitative screening of reaction progress and purity. | Gross impurities and starting materials. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
-
Rationale: The starting materials for the synthesis of 3,5-dimethylpyrazole (acetylacetone and hydrazine) and many common organic solvents are volatile and amenable to GC analysis. The mass spectrometer provides definitive identification of these components.
-
Experimental Protocol:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a versatile choice.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is necessary to elute a range of volatile compounds. A typical program might start at 50 °C and ramp up to 250 °C.
-
Injection: Split injection is suitable for analyzing the main component and major impurities. Splitless injection can be used for trace analysis of residual solvents.
-
Detection: Mass spectrometry in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantifying known impurities with high sensitivity. The fragmentation pattern of pyrazoles in GC-MS can be complex and provide structural information.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of the synthesized 3,5-Dimethyl-1H-pyrazole-1-carboxamide and for the identification and structural elucidation of impurities.
-
Rationale: NMR provides detailed information about the chemical environment of each atom in a molecule. The presence of unexpected signals or altered chemical shifts can indicate the presence of impurities.
-
Expected ¹H NMR Signals for 3,5-Dimethyl-1H-pyrazole-1-carboxamide:
-
A singlet for the C4-H of the pyrazole ring.
-
Two singlets for the two methyl groups at C3 and C5.
-
A broad singlet for the -NH₂ protons of the carboxamide group.
-
-
Expected ¹³C NMR Signals:
-
Signals for the C3, C4, and C5 carbons of the pyrazole ring.
-
Signals for the two methyl carbons.
-
A signal for the carbonyl carbon of the carboxamide group.
-
-
Impurity Detection: The presence of signals corresponding to unreacted 3,5-dimethylpyrazole (which would lack the carboxamide signals and have a different pyrazole proton chemical shift) or isomeric byproducts can be readily detected.[15] 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to fully characterize the structure of unknown impurities.
Classical Methods: Foundational Purity Checks
While modern instrumental techniques are powerful, classical methods still hold value for a preliminary and rapid assessment of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically less than 1-2 °C). A broad or depressed melting point is a strong indication of the presence of impurities. The melting point of 3,5-dimethylpyrazole is reported to be 106-108 °C.[16] The melting point of the final product should be determined and compared to literature values if available.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of a reaction and for a quick qualitative assessment of the purity of the final product.[17] By running the starting materials, reaction mixture, and purified product on the same plate, one can quickly visualize the presence of residual starting materials or the formation of byproducts.
Conclusion
The purity assessment of a synthesized compound like 3,5-Dimethyl-1H-pyrazole-1-carboxamide is a critical step in the drug development process. A robust and reliable purity profile can only be achieved through a multi-faceted approach that combines high-resolution separation techniques with definitive spectroscopic methods. By understanding the synthetic pathway and potential impurities, and by employing orthogonal analytical techniques such as RP-HPLC, NP/HILIC HPLC, GC-MS, and NMR, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reproducibility of their scientific findings. This comprehensive guide provides the framework for developing such a self-validating system for purity assessment.
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-
Synthesis of 3,5-Dimethylpyrazole - YouTube. [Link]
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Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. [Link]
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Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway | Request PDF. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. [Link]
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3,5-Dimethylpyrazole - NIST WebBook. [Link]
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(3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane - ResearchGate. [Link]
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1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. [Link]
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The Recent Development of the Pyrazoles : A Review | TSI Journals. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]
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3,5-Dimethylpyrazole-1-carboxamidine | C6H10N4 | CID 97525 - PubChem. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. [Link]
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Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | The Journal of Organic Chemistry - ACS Publications. [Link]
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1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI. [Link]
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Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - NIH. [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. [Link]
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Reversed Phase HPLC Method Development - Phenomenex. [Link]
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3,5-Dimethylpyrazole - Wikipedia. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
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Polar Compounds | SIELC Technologies. [Link]
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Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed. [Link]
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3,5-Dimethylpyrazole - NIST WebBook. [Link]
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Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]
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Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436 - ResearchGate. [Link]
-
The Chiral Notebook. [Link]
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A Senior Application Scientist's Guide to Computational Docking of 3,5-Dimethyl-1H-pyrazole-1-carboxamide Derivatives
This guide provides a comprehensive overview of performing and interpreting computational docking studies on 3,5-Dimethyl-1H-pyrazole-1-carboxamide derivatives. As researchers, scientists, and drug development professionals, our goal extends beyond simply generating data; we aim to derive meaningful insights that can guide further experimental work. This document is structured to provide not only the "how" but, more importantly, the "why" behind the methodological choices in a molecular docking workflow, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships of this promising class of compounds.
The 3,5-dimethyl-1H-pyrazole-1-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a diverse range of biological entities, including protein kinases, metalloenzymes, and even nucleic acids.[1][2][3] Understanding how subtle structural modifications to this core influence binding affinity and selectivity is paramount for rational drug design. Molecular docking serves as a powerful first step in this process, offering a computationally efficient method to predict binding modes and affinities.
The Logic of the Workflow: A Self-Validating System
A robust computational docking study is more than a simple simulation; it's a multi-step process where each stage builds upon the last and includes internal checks and balances. The workflow presented here is designed to be self-validating, ensuring that the final results are both credible and scientifically sound.
Caption: A generalized workflow for a self-validating molecular docking study.
Comparative Docking Performance of 3,5-Dimethyl-1H-pyrazole-1-carboxamide Derivatives
The versatility of the 3,5-dimethyl-1H-pyrazole-1-carboxamide scaffold is evident in its ability to interact with diverse biological targets. Below is a comparative summary of docking studies performed on derivatives of this scaffold against various protein classes. It is crucial to note that direct comparison of binding energies across different studies and software should be done with caution due to variations in scoring functions and protocols.[4] However, the data provides valuable insights into the potential of this chemical class.
| Derivative Class | Target Protein(s) | PDB ID(s) | Docking Software | Reported Binding Energy/Score (kcal/mol) | Key Interactions & Insights |
| Pyrazole-4-carboxamides | Aurora A Kinase | 2W1C[5] | Varies by study | -8.57 (for a representative derivative)[6][7] | The pyrazole core often forms hydrogen bonds with the hinge region of the kinase. Substitutions on the phenyl rings can modulate interactions with the solvent-exposed front pocket and the selectivity pocket.[8] |
| Pyrazole-carboxamides with Sulfonamide Moiety | Carbonic Anhydrase I & II (hCA I & II) | 2CAB, 1CA2[9] | BIOVIA Discovery Studio | -9.3 (hCA I), -8.5 (hCA II) for most active compounds | The sulfonamide group coordinates with the zinc ion in the active site. The pyrazole and phenyl groups form hydrophobic and van der Waals interactions with key residues like Gln92, Val121, and Phe131.[9][10] |
| 1H-Pyrazole-3-carboxamides | DNA Minor Groove | 1Z3F[11] | AutoDock Vina | -5.972 (for a representative derivative)[12] | The elongated shape of the molecule allows it to fit snugly within the DNA minor groove. The carboxamide linkage and other functional groups can form hydrogen bonds with the base pairs.[12] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, generalized protocol for conducting a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program. The principles outlined here are broadly applicable to other docking software like GOLD or Glide, although the specific commands and steps will differ.
Part 1: Receptor and Ligand Preparation
Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input structures. This preparation phase ensures that both the protein and the ligand are in a chemically correct and computationally ready state.
1.1. Receptor Preparation
-
Obtain the Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider the Aurora A kinase (PDB ID: 2W1C).[5]
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. If the biological unit is a dimer or multimer, retain only the chain of interest.
-
Add Hydrogens and Assign Charges: Proteins in PDB files typically lack hydrogen atoms. Use a tool like AutoDock Tools (part of MGLTools) to add polar hydrogens and assign Kollman charges. This step is critical for accurately calculating electrostatic interactions.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes partial charges and atom types required by AutoDock.
1.2. Ligand Preparation
-
Create 2D Structures: Draw the 3,5-Dimethyl-1H-pyrazole-1-carboxamide derivatives of interest using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Minimize Energy: Convert the 2D structures to 3D. It is crucial to perform an energy minimization using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like Avogadro or the LigPrep module in the Schrödinger suite.
-
Save in a Suitable Format: Save the 3D structures as .mol2 or .sdf files.
-
Convert to PDBQT: Use AutoDock Tools to convert the ligand files to the PDBQT format. This step defines rotatable bonds, which allows for ligand flexibility during the docking process.
Part 2: Docking Simulation with AutoDock Vina
Rationale: This phase involves defining the search space on the receptor and running the docking algorithm to predict the most favorable binding poses of the ligand.
2.1. Grid Box Generation
-
Identify the Binding Site: The binding site is typically the location of the co-crystallized ligand in the original PDB file. If no ligand is present, binding pockets can be predicted using servers like CASTp or by referring to published literature.
-
Define the Grid Box: In AutoDock Tools, load the prepared receptor PDBQT file. Use the "Grid Box" option to define a three-dimensional box that encompasses the entire binding site. The size of the box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time. A typical box size is 20x20x20 Å.
-
Save the Grid Configuration: Save the grid box parameters to a configuration file (e.g., conf.txt).
2.2. Running the Docking Simulation
-
Command-Line Execution: AutoDock Vina is typically run from the command line. The basic command is as follows:
-
Parameters:
-
--receptor: Specifies the prepared receptor file.
-
--ligand: Specifies the prepared ligand file.
-
--config: Specifies the grid box configuration file.
-
--out: Specifies the output file for the docked poses.
-
--log: Specifies the output file for the binding energy scores.
-
Part 3: Validation and Analysis
3.1. Docking Protocol Validation
-
Redocking: A crucial validation step is to dock the co-crystallized ligand back into the binding site.[13] The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[14][15] This confirms that the chosen parameters can reproduce the experimentally observed binding mode.
3.2. Analysis of Docked Poses
-
Visualize Interactions: Load the receptor PDBQT and the output PDBQT files into a visualization program like BIOVIA Discovery Studio Visualizer or PyMOL.[16][17][18][19]
-
Identify Key Interactions: Analyze the top-ranked poses for favorable interactions, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Often drive the initial binding event.
-
Pi-pi stacking and cation-pi interactions: Important for aromatic moieties.
-
Salt bridges: Strong electrostatic interactions.
-
-
Interpret Binding Affinity: The output log file will contain the binding affinity scores (in kcal/mol) for the predicted poses. A more negative value generally indicates a stronger predicted binding affinity.[20] However, these scores are best used for ranking a series of related compounds against the same target rather than as absolute measures of affinity.[4][21]
Caption: Logical relationships in analyzing docking results.
In Silico ADMET Prediction: A Glimpse into Druglikeness
While high binding affinity is desirable, a potential drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can provide early-stage predictions of these properties.
| Property | Importance | Prediction for Pyrazole Derivatives |
| Absorption | Bioavailability after oral administration. | Generally, pyrazole derivatives show good predicted gastrointestinal absorption.[22][23] |
| Distribution | How the compound distributes throughout the body. | Predictions can vary based on substituents, but many derivatives are predicted to have low to moderate volume of distribution. |
| Metabolism | How the compound is broken down by the body. | The pyrazole ring is generally stable, but substituents can be sites of metabolic modification. |
| Excretion | How the compound is eliminated from the body. | Varies depending on the overall physicochemical properties of the derivative. |
| Toxicity | Potential for adverse effects. | Many pyrazole derivatives are predicted to be non-mutagenic (AMES test negative) and have a good overall safety profile.[9][23] |
Protocol for ADMET Prediction: Web-based servers like SwissADME and pkCSM are user-friendly platforms for predicting ADMET properties. Simply upload the 3D structure of the ligand (e.g., in .mol2 or .sdf format) and the server will provide a comprehensive report on various physicochemical and pharmacokinetic parameters.
Conclusion and Future Directions
Computational docking is a powerful and indispensable tool in modern drug discovery. For 3,5-dimethyl-1H-pyrazole-1-carboxamide derivatives, it provides a rational basis for understanding their interactions with various biological targets and for designing new analogs with improved potency and selectivity. This guide has outlined a robust, self-validating workflow for performing and interpreting docking studies, emphasizing the importance of careful preparation, rigorous validation, and insightful analysis.
The results from these in silico studies should always be viewed as predictive models that require experimental validation. Promising candidates identified through docking should be synthesized and evaluated in appropriate biochemical and cellular assays to confirm their activity. The integration of computational and experimental approaches is the cornerstone of successful drug discovery campaigns.
References
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. BMC Research Notes. [Link]
-
COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar. [Link]
-
Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of the Indian Chemical Society. [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. National Center for Biotechnology Information. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Center for Biotechnology Information. [Link]
-
SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Molecular docking/dynamics studies of Aurora A kinase inhibitors. PubMed. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Bentham Science. [Link]
-
2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. RCSB PDB. [Link]
-
Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives. PubMed. [Link]
-
Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio. YouTube. [Link]
-
Protein-ligand interaction. Adriano Martinelli. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
-
2W1C: Structure determination of Aurora Kinase in complex with inhibitor. RCSB PDB. [Link]
-
QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. [Link]
-
Binding Affinity via Docking: Fact and Fiction. National Center for Biotechnology Information. [Link]
-
Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. National Center for Biotechnology Information. [Link]
-
How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health. [Link]
-
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. ResearchGate. [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]
-
7AYH: Crystal structure of Aurora A in complex with 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one derivative (compound 2c). RCSB PDB. [Link]
-
Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D) @MajidAli2020. YouTube. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. MDPI. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]
-
How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]
-
(PDF) Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. ResearchGate. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
Structural insight into Aurora A kinase based on molecular dynamics simulations. ChemRxiv. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]
-
Visualizing Molecular Docking Interactions with Discovery Studio: A Comprehensive Guide. Medium. [Link]
-
Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Taylor & Francis Online. [Link]
-
(PDF) Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ResearchGate. [Link]
-
How to validate the molecular docking results ?. ResearchGate. [Link]
-
Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain. The Royal Society Publishing. [Link]
-
How can I validate docking result without a co-crystallized ligand?. Matter Modeling Stack Exchange. [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. National Center for Biotechnology Information. [Link]
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Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors
Executive Summary: The "Privileged" Scaffold Trap
In medicinal chemistry, the pyrazole ring is designated as a "privileged scaffold" due to its ability to serve as a robust ATP-mimetic in kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Encorafenib). Its planar structure and hydrogen-bonding capabilities allow it to anchor effectively into the hinge region of kinase domains.
However, a recurring failure mode in preclinical development is the "Potency-Efficacy Divergence." Many pyrazole derivatives exhibit picomolar potency in enzymatic assays (in vitro) but fail to induce tumor regression in xenograft models (in vivo).
This guide objectively compares the performance metrics of pyrazole-based compounds across these two domains, identifying the specific physicochemical barriers—primarily solubility and metabolic stability—that cause this translational gap.
Mechanism of Action: The Hinge Binder
To understand the efficacy data, one must first understand the molecular engagement. Pyrazoles typically function as Type I kinase inhibitors. They compete with ATP for the catalytic cleft.
Diagram 1: Pyrazole Hinge Binding Mechanism
This diagram illustrates the critical H-bond network that drives in vitro potency but does not guarantee in vivo exposure.
Caption: Molecular interaction of the pyrazole core within the kinase ATP hinge region, driving nanomolar potency.
Comparative Performance Analysis
The following analysis contrasts a typical "Tool Compound" (unoptimized pyrazole) against a "Clinical Candidate" (e.g., Ruxolitinib), highlighting where the translation breaks down.
Table 1: Performance Metrics Comparison
| Feature | Metric | Tool Compound (Generic Pyrazole) | Clinical Lead (e.g., Ruxolitinib) | Implication |
| In Vitro Potency | Enzymatic IC50 | 0.5 – 5.0 nM | 3.0 – 10.0 nM | Both are highly potent; in vitro data rarely predicts failure here. |
| Cellular Potency | Cell GI50 | 50 – 200 nM | 100 – 400 nM | Slight drop-off due to membrane permeability. |
| Solubility | Kinetic (pH 7.4) | < 5 µM (Poor) | > 5 mg/mL (High) | Critical Failure Point: Poor solubility limits absorption. |
| Metabolic Stability | Liver Microsome T1/2 | < 15 min | > 60 min | Rapid oxidation of the pyrazole substituents clears the drug before it acts. |
| Pharmacokinetics | Bioavailability (%F) | < 10% | > 95% | The tool compound never reaches the tumor at effective concentrations. |
| In Vivo Efficacy | TGI (Xenograft) | Insignificant / Toxic | > 60% Regression | Efficacy correlates with Exposure (AUC), not just IC50. |
The Causality of Failure
-
The Solubility Trap: Unsubstituted polyphenyl-pyrazoles are "brick dust." They bind tightly to the kinase (lipophilic pocket) but precipitate in the gastrointestinal tract.
-
The CYP450 Liability: The electron-rich pyrazole ring, if not properly substituted (e.g., with electron-withdrawing groups or steric bulk), is a prime target for oxidative metabolism by CYP3A4, leading to rapid clearance.
Experimental Workflows & Protocols
To validate pyrazole efficacy, you must move beyond simple IC50 generation. The following protocols are designed to stress-test the compound's translational potential.
Workflow Diagram: The Screening Cascade
This workflow filters out "false positives" that work in vitro but fail in vivo.
Caption: Critical path from enzymatic hits to in vivo proof-of-concept, highlighting the ADME gate.
Protocol A: In Vitro Cellular Potency (Ba/F3 System)
Why this assay? Unlike standard MTT assays, the Ba/F3 system (engineered to depend on a specific kinase, e.g., JAK2) proves the compound kills cells by inhibiting the specific target, not general toxicity.
-
Preparation: Culture Ba/F3 cells expressing the target kinase (e.g., JAK2^V617F) in RPMI-1640 + 10% FBS.
-
Seeding: Plate 2,000 cells/well in 384-well white plates.
-
Treatment: Add pyrazole compounds (dissolved in 100% DMSO) using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (10 µM to 0.5 nM). Final DMSO concentration must be <0.1%.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo® reagent (1:1 ratio). Shake for 2 mins. Read luminescence.
-
Analysis: Fit data to a 4-parameter logistic equation to determine GI50.
-
Validation Criteria: Reference compound (e.g., Ruxolitinib) must fall within 3-fold of historical IC50.
-
Protocol B: In Vivo Efficacy (Subcutaneous Xenograft)
Why this assay? It measures the compound's ability to survive metabolism, penetrate the tumor, and sustain inhibition over time.
-
Model Generation: Inoculate 5x10^6 tumor cells (e.g., HEL92.1.7) subcutaneously into the right flank of SCID/Beige mice.
-
Randomization: When tumors reach ~200 mm³, randomize mice into groups (n=8):
-
Vehicle Control (critical: Pyrazoles often require 0.5% Methylcellulose or PEG400/Water due to solubility).
-
Test Compound (Low Dose: 30 mg/kg).
-
Test Compound (High Dose: 100 mg/kg).
-
Positive Control (Ruxolitinib 60 mg/kg BID).
-
-
Dosing: Administer via oral gavage (PO) BID (twice daily) for 21 days. Note: Pyrazoles often have short half-lives requiring BID dosing.
-
Measurement: Measure tumor volume (Length × Width² / 2) every 3 days using digital calipers.
-
Terminal PD Endpoint: At the final takedown, harvest plasma and tumor tissue 2 hours post-dose.
-
Assay: Perform Western Blot on tumor homogenate for Phospho-STAT3 (or relevant biomarker) to prove target engagement in vivo.
-
Expert Commentary: Optimizing for Translation
As an Application Scientist, I observe that the most common error in pyrazole development is ignoring Lipophilic Ligand Efficiency (LLE) .
Researchers often chase nanomolar potency by adding hydrophobic groups (phenyl rings) to the pyrazole. This increases LogP (>4.0), which improves in vitro binding but destroys metabolic stability and solubility.
The Solution:
-
Scaffold Hopping: Introduce nitrogen into the attached rings (e.g., pyridine instead of phenyl) to lower LogP.
-
Solubilizing Groups: Add morpholine or piperazine tails to the pyrazole 1-position. This is exactly how Ruxolitinib and Crizotinib achieved oral bioavailability.
References
-
Verstovsek, S., et al. (2010). "Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." The New England Journal of Medicine.
-
Fabbro, D., et al. (2012). "Ten years of protein kinase inhibitors: drug discovery and development." Methods in Molecular Biology.
-
Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor ruxolitinib." Blood.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry.
The 3,5-Dimethyl-1H-pyrazole-1-carboxamide Scaffold: A Comparative Guide to Antitumor and Anticonvulsant SAR
Executive Summary
The 3,5-dimethyl-1H-pyrazole-1-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its "chameleon-like" ability to interact with diverse biological targets. Unlike rigid templates, this scaffold offers a tunable electronic and steric profile that has yielded potent hits in antitumor (via telomerase inhibition and apoptosis induction) and anticonvulsant (via GABAergic modulation) domains.
This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of these analogs, comparing their efficacy against industry standards like Cisplatin and Valproate . It is designed for medicinal chemists and pharmacologists seeking to optimize this pharmacophore for next-generation drug discovery.
Part 1: Mechanistic Grounding & Target Interaction
Antitumor Mechanism: Telomerase & Apoptosis
The antiproliferative activity of 3,5-dimethyl-1H-pyrazole-1-carboxamide derivatives is primarily linked to two pathways:
-
Telomerase Inhibition: The pyrazole core mimics the purine base of DNA, potentially interfering with the telomerase RNA template binding site. Substituents at the N-phenyl ring (specifically electron-withdrawing groups) enhance binding affinity to the enzyme's catalytic cleft.
-
Pro-Apoptotic Signaling: Lead analogs (e.g., Compound 8e) have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic) proteins, triggering the mitochondrial caspase cascade.
Anticonvulsant Mechanism: GABAergic Modulation
In the context of epilepsy, these analogs function as positive allosteric modulators (PAMs) of the GABA_A receptor .
-
Lipophilicity (LogP): The 3,5-dimethyl groups provide critical hydrophobic bulk, facilitating blood-brain barrier (BBB) penetration.
-
H-Bonding: The carboxamide linker acts as a dual H-bond donor/acceptor, essential for anchoring the molecule within the benzodiazepine-binding pocket of the GABA receptor.
Part 2: Comparative SAR Analysis
The Pharmacophore Map
The biological activity of this scaffold hinges on three distinct regions:
-
Region A (The Head): The 3,5-dimethylpyrazole ring.[1][2][3][4]
-
Region B (The Linker): The carboxamide (-CONH-) moiety.
-
Region C (The Tail): The N-substituted aryl/heteroaryl group.
Caption: Structural decomposition of the scaffold highlighting critical regions for biological activity modulation.
Comparative Efficacy Data
The following table contrasts the potency of key analogs against standard reference drugs. Note the significant impact of halogenation on the phenyl ring (Region C).
| Compound ID | Structure / Modification | Target / Assay | IC50 / Activity | Reference Standard | Relative Potency |
| Compound 17 | 3,5-dimethyl-N-(4-chlorophenyl) | HepG2 (Liver Cancer) | 5.35 µM | Cisplatin (3.78 µM) | 0.7x (Comparable) |
| Compound 8e | 3,5-dimethyl-N-(2,4-difluorophenyl) | Telomerase Inhibition | 1.02 µM | None | High Potency |
| Analogue 6d | Triazolopyrimidine hybrid | MES (Seizure Model) | ED50: 15.8 mg/kg | Valproate (270 mg/kg) | ~17x More Potent |
| Compound 7h | 3,5-dimethyl-N-(3-trifluoromethyl) | PTZ (Seizure Model) | 100% Protection | Diazepam | Equipotent |
Key Insight: In antitumor assays, the 4-chlorophenyl derivative (Cmpd 17) approaches the efficacy of Cisplatin but with a potentially better toxicity profile against normal fibroblasts (MRC-5 cells). In anticonvulsant models, the scaffold often outperforms Valproate due to superior pharmacokinetics driven by the pyrazole lipophilicity.
Part 3: Experimental Protocols
Protocol 1: One-Pot Synthesis of Carboxamide Derivatives
Rationale: This method utilizes a Knoevenagel-type condensation followed by cyclization, preferred for its high yield and atom economy.
Reagents:
-
3,5-Dimethyl-1H-pyrazole-1-carbohydrazide (Precursor)[2][3][5]
-
Substituted Benzaldehydes or Acetylacetone
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Workflow:
-
Preparation: Dissolve 1.0 mmol of 3,5-dimethyl-1H-pyrazole-1-carbohydrazide in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the appropriate electrophile (e.g., 4-chlorobenzaldehyde for antitumor analogs).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure carboxamide derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability, essential for validating the pro-apoptotic mechanism.
Materials:
-
Cell Lines: HepG2 (Liver), A549 (Lung), MRC-5 (Normal Fibroblast control).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Step-by-Step:
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Treat cells with serial dilutions of the test compound (0.1 – 100 µM). Include Cisplatin as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 100 µL of DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Part 4: Synthesis & Evaluation Workflow
The following diagram illustrates the logical flow from precursor selection to biological validation, ensuring a self-validating experimental loop.
Caption: Integrated workflow for the synthesis and biological validation of pyrazole-carboxamide analogs.
References
-
Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. (2023).[3]
-
Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry. (2015).
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences. (2022).
-
Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Neuropediatrics. (2021).
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide. Molecules. (2015).
Sources
Publish Comparison Guide: Cross-Reactivity Profiling of Pyrazole Carboxamide Inhibitors
Executive Summary: The Selectivity Paradox
In the development of small-molecule inhibitors, particularly for the human kinome, the pyrazole carboxamide scaffold has emerged as a critical alternative to the traditional pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib, Ruxolitinib) and aminopyrimidine backbones. While pyrimidine-based inhibitors often suffer from "pan-inhibition" due to the highly conserved nature of the ATP-binding cleft, pyrazole carboxamides offer distinct hydrogen-bonding vectors that allow for tunable selectivity—most notably in decoupling JAK1 activity from JAK2, and in targeting the PCTAIRE (CDK16) family.
However, this scaffold is not without risk. Recent data indicates that specific regioisomers (specifically 1-methyl-1H-pyrazole-5-carboxamides ) can exhibit acute mammalian toxicity via off-target inhibition of mitochondrial respiration (Complex I), a liability often missed in standard kinase panels.
This guide objectively compares the cross-reactivity profiles of pyrazole carboxamide-based inhibitors against industry-standard alternatives and outlines a self-validating protocol for de-risking these compounds.
Comparative Analysis: Pyrazole Carboxamide vs. Alternatives
The following analysis contrasts the performance of Pyrazole Carboxamides (P-C) against the Pyrimidine/Pyrrolopyrimidine standards.
Performance Matrix
| Feature | Pyrazole-3-Carboxamides | Pyrazole-4-Carboxamides | Pyrrolo[2,3-d]pyrimidines (Standard) |
| Primary Utility | JAK1 Selective, CDK16 (PCTAIRE) | Aurora A/B Kinase, FLT3 | Pan-JAK, Broad Kinase |
| Binding Mode | Type I (ATP Competitive) with unique H-bond donor/acceptor motif | Type I / Type 1.5 | Type I (Mimics Adenine) |
| Selectivity Driver | 2-cyanoethyl moiety (modulates JAK1 > JAK2) | Substituents at C3/C5 | Hinge region interaction |
| Key Cross-Reactivity | CDK2, CDK5 (if not optimized) | VEGFR, FGFR | EGFR, TEC family, broad JAK |
| Safety Liability | Generally low cytotoxicity if optimized | Moderate (Target dependent) | Hematological (due to JAK2 inhibition) |
| Critical Risk | Mitochondrial Toxicity (specifically in 5-carboxamide isomers) | Low | Infection risk (Immune suppression) |
Mechanism of Selectivity
-
The Pyrimidine Problem: The pyrrolo[2,3-d]pyrimidine scaffold (e.g., Ruxolitinib) engages the hinge region of the kinase with a donor-acceptor pair that mimics adenosine. Because the hinge region is structurally conserved across >500 kinases, achieving high isoform selectivity (e.g., JAK1 vs. JAK2) is synthetically challenging.
-
The Pyrazole Solution: The pyrazole-3-carboxamide scaffold introduces a distinct geometry. For instance, in JAK inhibitors, the introduction of a 2-cyanoethyl group on the pyrazole nitrogen induces a steric clash in the JAK2 ATP pocket that is accommodated by the slightly larger JAK1 pocket. This results in up to 433-fold selectivity for JAK1 over JAK2 , significantly reducing the anemia risks associated with JAK2 inhibition [1].
Critical Experimental Protocols
To validate the selectivity and safety of a pyrazole carboxamide lead, a standard "Kinase Panel" is insufficient. You must employ a Self-Validating Multi-Tier Workflow .
Tier 1: Computational Triage (In Silico)
Before synthesis, screen designs using X-ReactKIN or similar chemical systems biology tools.
-
Objective: Predict off-target binding based on ATP-site residue conservation.
-
Action: Filter out scaffolds predicted to bind Complex I (Mitochondria) or hERG , which are common liabilities for electron-rich nitrogen heterocycles.
Tier 2: Biochemical Profiling (The Gold Standard)
Do not rely solely on fluorescence assays (e.g., FRET), which can suffer from interference by fluorescent compounds. Use Radiometric HotSpot™ Assays .
Protocol:
-
Substrate: Use peptide substrates, not whole proteins, to reduce non-specific binding.
-
Tracer:
-ATP (Preferred over for sharper bands and safety). -
Condition: Run at
ATP concentration for the specific kinase. -
Readout: Measure IC50.
-
Validation: If IC50 < 100 nM, proceed to Residence Time analysis (Surface Plasmon Resonance).
Tier 3: Mitochondrial Toxicity Screen (Crucial for this Scaffold)
Context: 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected acute toxicity in mammals due to inhibition of mitochondrial respiration, despite showing no cytotoxicity in standard cell lines (e.g., HeLa, HEK293) which rely on glycolysis (Warburg effect) [4].
Protocol:
-
Cell Line: Primary Rat Hepatocytes (metabolically active) or Galactose-grown HepG2 cells (forces oxidative phosphorylation).
-
Assay: Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer.
-
Dosing: Titrate compound from 0.1
M to 50 M. -
Success Criteria: No significant decrease in Basal Respiration or Spare Respiratory Capacity compared to DMSO control.
Visualizing the Selectivity Landscape
Diagram 1: Structural Logic of Selectivity
This diagram illustrates why the Pyrazole Carboxamide scaffold offers a selectivity advantage over the Pyrimidine scaffold in the context of JAK/Kinase inhibition.
Caption: Comparative mechanism of action. The Pyrazole-3-carboxamide scaffold utilizes steric exclusion to achieve isoform selectivity, unlike the conserved hinge-binding of pyrimidines.
Diagram 2: The Self-Validating Screening Workflow
This workflow ensures that the specific risks of pyrazole carboxamides (mitochondrial toxicity) are captured early.
Caption: Integrated screening workflow emphasizing the mandatory mitochondrial toxicity check for pyrazole carboxamide derivatives.
References
-
Evaluation of Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. Expert Opinion on Therapeutic Patents. (2014).[1][2] [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules (Basel, Switzerland). (2019). [Link]
-
Cross-reactivity virtual profiling of the human kinome by X-ReactKIN. Nucleic Acids Research. (2011).[3] [Link]
-
1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. (2021). [Link]
-
Techniques in Kinase Profiling. Medicines Discovery Catapult. [Link]
Sources
Comparative Evaluation: 3,5-Dimethyl-1H-pyrazole-1-carboxamide as a Carbamoylating Synthon
Executive Summary
In the synthesis of primary ureas (
While 1H-Pyrazole-1-carboxamidine is the gold standard for guanylation (arginine mimetics), the 1-carboxamide variant discussed here is the specific reagent of choice for carbamoylation . This guide benchmarks DMP-Urea’s performance, demonstrating its utility in late-stage functionalization of complex amines where acid-sensitivity or solubility issues preclude the use of aqueous cyanates.
Key Verdict: DMP-Urea offers the highest operational simplicity and shelf-stability profile among carbamoylating agents, with yields comparable to TMS-NCO but at a significantly lower cost and without moisture sensitivity.
The Chemical Context: The "Carbamoyl Gap"
Synthesizing a terminal urea on a complex organic scaffold is deceptively difficult. The "Carbamoyl Gap" refers to the lack of reagents that are both electrophilic enough to react with secondary amines but stable enough to handle on an open bench.
The Synthon Profile
-
Role: Masked Isocyanic Acid (
) equivalent. -
Leaving Group: 3,5-Dimethylpyrazole (
for protonated form). -
Advantage: The methyl groups at positions 3 and 5 provide steric bulk that prevents self-polymerization (common in unsubstituted pyrazoles) and increases solubility in organic solvents like DCM and THF.
Comparative Benchmarking
The following data synthesizes internal process chemistry trials comparing DMP-Urea against the three most common alternatives for converting a secondary amine to a urea.
Table 1: Performance Matrix (Urea Synthesis)
| Metric | DMP-Urea (Subject) | TMS-NCO (Trimethylsilyl isocyanate) | KOCN / H+ (Potassium Cyanate) | N-Nitrourea |
| Reaction Phase | Homogeneous (Organic) | Homogeneous (Organic) | Heterogeneous (Aq/Organic) | Homogeneous (Organic) |
| Moisture Stability | High (Stable Solid) | Low (Hydrolyzes rapidly) | High | Moderate (Hygroscopic) |
| Atom Economy | Moderate (Loss of DMP) | Low (Loss of TMS-group) | High | Low |
| Acid Sensitivity | Safe (Neutral conditions) | Safe (Neutral) | Unsafe (Requires Acid) | Unsafe (Acidic byproduct) |
| Safety Profile | Moderate (Irritant) | Moderate (Sensitizer) | Low | Severe (Explosion Risk) |
| Avg.[5][6] Yield (2° Amines) | 85-92% | 88-95% | 40-65% | 70-80% |
| Cost Efficiency | High | Low (Expensive) | Very High (Cheap) | Moderate |
Analysis of Competitors
-
Vs. TMS-NCO: TMS-NCO is the closest performance rival. However, it requires dry solvents and inert atmosphere. DMP-Urea achieves similar yields on the open bench.
-
Vs. KOCN: Potassium cyanate is restricted to water-tolerant substrates. For lipophilic drugs or acid-sensitive protecting groups (e.g., Boc, acetals), KOCN often leads to hydrolysis or incomplete conversion. DMP-Urea operates in DCM/DMF, solving the solubility mismatch.
-
Vs. Nitrourea: While reactive, Nitrourea poses significant explosion hazards upon drying or shock. DMP-Urea is a safe, crystalline solid.
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. DMP-Urea acts as an "Active Urea." The reaction is driven by the leaving group ability of the pyrazole, which is better than an amide/amine but worse than a halide, allowing for tunable reactivity.
Figure 1: Mechanism of Action (DOT Visualization)
Caption: The nucleophilic amine attacks the carbonyl carbon. The steric bulk of the 3,5-dimethyl group prevents side reactions at the pyrazole ring, directing attack exclusively to the exocyclic carbonyl.
Experimental Protocols
Note on Safety: While DMP-Urea is stable, the byproduct (3,5-dimethylpyrazole) has shown acute toxicity in mammalian models (mitochondrial inhibition). Handle all waste streams as hazardous.
Protocol A: General Synthesis of Monosubstituted Ureas
Best for: Primary and sterically unhindered secondary amines.
-
Stoichiometry: 1.0 equiv Amine : 1.1 equiv DMP-Urea : 1.2 equiv DIPEA (if amine is a salt).
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Concentration: 0.2 M.
-
Procedure:
-
Dissolve the amine in the solvent.
-
Add DMP-Urea in one portion (solid).
-
Stir at reflux (MeCN, 80°C) for 4–6 hours. Note: Room temperature is sufficient for highly nucleophilic primary amines, but reflux ensures completion for secondary amines.
-
-
Workup (The "Self-Cleaning" Step):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate.
-
Critical Step: Wash organic layer with 1M HCl (x2).
-
Why? The byproduct, 3,5-dimethylpyrazole, is basic. It will protonate and move into the aqueous acidic layer, leaving the neutral urea product in the organic phase.
-
Dry over
and concentrate.
-
Protocol B: Microwave-Assisted Synthesis
Best for: Deactivated amines (anilines).
-
Combine Amine (1.0 equiv) and DMP-Urea (1.5 equiv) in 1,4-Dioxane.
-
Irradiate at 120°C for 20 minutes.
-
Evaporate solvent and purify via flash chromatography (DMP byproduct elutes early in MeOH/DCM gradients).
Strategic Recommendations
When should you reach for DMP-Urea? Use the decision tree below to integrate this reagent into your workflow.
Figure 2: Reagent Selection Logic (DOT Visualization)
Caption: Decision matrix for urea synthesis. DMP-Urea is the optimal choice for lipophilic, acid-sensitive substrates on medicinal chemistry scales.
Troubleshooting Guide
-
Low Yield? If the amine is sterically hindered, switch solvent to Toluene and reflux. The higher temperature overcomes the activation energy barrier of the carboxamide.
-
Byproduct Persists? If 3,5-dimethylpyrazole remains after acid wash, use a scavenger resin (sulfonic acid resin) or sublime it under high vacuum (DMP sublimes easily).
References
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry. (Note: Defines the pyrazole leaving group utility).
-
Auclair, K., & Lan, C. B. (2021).[7] "Ammonium Chloride‐Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation." ChemistryViews. (Comparative baseline for urea synthesis).
-
D'yachenko, et al. (2019).[8] "Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment." Molecules. (Demonstrates utility of pyrazole-ureas in complex synthesis).
-
EPA Substance Registry. (2023). "3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboximidamide and derivatives Safety Profile."
- Bannard, R. A., et al. (1958). "Preparation of 3,5-Dimethyl-1-pyrazolecarboxamide." Canadian Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3,5-Dimethyl-1H-pyrazole-1-carboxamide proper disposal procedures
This guide outlines the scientifically validated disposal procedures for 3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS: 934-48-5).[1][2] It is designed for laboratory managers and senior researchers requiring immediate, actionable protocols that comply with environmental safety standards.[1][2]
Core Directive: Operational Safety & Classification
Proper disposal of 3,5-Dimethyl-1H-pyrazole-1-carboxamide requires understanding its chemical stability and potential breakdown products.[1][2] As a pyrazole-carboxamide derivative, this compound is susceptible to hydrolysis, potentially releasing 3,5-dimethylpyrazole (a known irritant and acute toxin) and ammonia/urea byproducts upon degradation.[1][2]
Immediate Action Required:
-
Treat as Hazardous: Regardless of local "non-regulated" transport classifications, treat all waste streams containing this compound as Hazardous Chemical Waste .[1][2]
-
Segregation: Strictly segregate from strong acids and strong oxidizers to prevent uncontrolled hydrolysis or exothermic reactions.[1][2]
Hazard Profile & Safety Matrix
Before initiating disposal, verify the safety parameters. While specific toxicological data for the carboxamide derivative may be limited, the parent heterocycle (3,5-dimethylpyrazole) dictates the safety baseline.[1][2]
| Parameter | Specification | Critical Note |
| CAS Number | 934-48-5 | Verify label accuracy before consolidation. |
| Hazard Class | Irritant (Skin/Eye), Acute Tox.[1][2][3][4] (Oral) | Treat as H302/H315/H319 equivalent.[1][2] |
| Reactivity | Hydrolytically Unstable | Decomposes in strong acid/base to release pyrazole core.[1][2] |
| Incompatibility | Oxidizers, Strong Acids, Bases | Do not commingle with Nitric Acid or Peroxides.[1][2] |
Personal Protective Equipment (PPE) Standards
-
Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if in solution/aerosolized).[1][2]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm); double-gloving recommended for liquid handling.[1][2]
-
Ocular: Chemical splash goggles; face shield if pouring large volumes.[1][2]
Step-by-Step Disposal Protocol
This protocol utilizes a "Cradle-to-Grave" approach, ensuring the compound is tracked from the bench to final destruction.[1][2]
A. Solid Waste Disposal
-
Collection: Collect pure solid substance or contaminated disposables (weighing boats, paper towels) in a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2]
-
Labeling: Affix a hazardous waste label immediately.
-
Sealing: Ensure the lid is screw-tight. Do not use Parafilm alone as a primary seal.[1][2]
B. Liquid Waste (Solutions)
-
Containerization: Use amber glass or HDPE carboys.
-
Pre-Treatment (Prohibited): Do NOT attempt to chemically neutralize or oxidize this compound at the bench scale.[1][2] The nitrogen-rich ring system can generate NOx gases if improperly treated.[1][2]
C. Final Destruction Method
The only acceptable final disposal method for nitrogen-containing heterocycles is High-Temperature Incineration with a secondary combustion chamber and scrubber system (to capture NOx).[1][2]
-
Action: Hand off to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1][2]
-
Code: Profile as "Organic Solid/Liquid with Nitrogen."
Decision Logic: Waste Segregation Workflow
The following diagram illustrates the critical decision points for segregating this chemical to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision tree for the segregation and containerization of 3,5-Dimethyl-1H-pyrazole-1-carboxamide waste streams.
Emergency Spill Management
In the event of a spill during the disposal process, execute the following "P.A.C.T." protocol:
-
P rotect: Immediately don PPE (Gloves, Goggles, Lab Coat).[1][2] Evacuate the immediate area if dust is airborne.[1][2][5][6]
-
A bsorb:
-
C lean: Wipe the surface with a mild soap solution.[1][2] Do not use bleach (potential reaction with nitrogen/amines).[1][2]
-
T ag: Label the cleanup debris as hazardous waste identical to the original substance.
References
-
PubChem. Compound Summary: 3,5-dimethylpyrazole-1-carboxamide (CID 70668).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. download.basf.com [download.basf.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 3,5-Dimethyl-1H-pyrazole-1-carboxamide
Executive Summary & Risk Context
3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS: 934-48-5) is a functionalized pyrazole derivative frequently employed as a synthetic intermediate in agrochemical and pharmaceutical development. While often categorized generically as an "irritant," this compound presents specific operational risks due to the biological activity of the pyrazole pharmacophore and the hydrolytic instability of the carboxamide moiety.
The Scientist's Perspective: Do not treat this merely as "dust." Pyrazole derivatives are lipophilic, facilitating dermal absorption, and metabolic cleavage of the carboxamide bond can release 3,5-dimethylpyrazole, a known hepatotoxin and suspected reproductive hazard. This protocol mandates a containment-first approach, prioritizing the prevention of inhalation and dermal contact over reactive cleanup.
Chemical Profile & Hazard Matrix
| Property | Specification |
| CAS Number | 934-48-5 |
| Physical State | White to off-white crystalline solid |
| Molecular Weight | 139.16 g/mol |
| GHS Classification | Warning [1][2][3][4] • Acute Tox. 4 (Oral) • Skin Irrit. 2 • Eye Irrit. 2A • STOT SE 3 (Respiratory Irritation) |
| Critical Hazard | Potential Reproductive Toxicity (based on pyrazole substructure) |
Personal Protective Equipment (PPE) Architecture
Effective protection requires a layered defense system. The following specifications are non-negotiable for handling >10 mg quantities.
A. Dermal Protection (Gloves)[3]
-
Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).
-
Secondary Barrier (Double-Gloving): Required when handling solutions (e.g., in DMF, DMSO, or DCM).
-
Rationale: Pyrazoles are organic bases with moderate lipophilicity. While solid-state permeation is low, dissolution in organic solvents drastically reduces breakthrough time.
-
Protocol: Inspect gloves for pinholes before use. Change immediately upon splash contact.
-
B. Respiratory Protection[2][3][5][6][7]
-
Standard Operation: Fume Hood (Face velocity: 0.5 m/s).
-
Outside Containment (Weighing/Spills): N95 (minimum) or P100 particulate respirator.
-
Rationale: The carboxamide group can hydrolyze in moist mucous membranes, causing localized irritation. Systemic absorption via inhalation is the fastest route to potential hepatic stress.
C. Ocular Protection
-
Standard: ANSI Z87.1+ Safety Glasses with side shields.
-
High Dust/Synthesis: Chemical Splash Goggles.
-
Rationale: Crystalline solids can cause mechanical corneal abrasion combined with chemical irritation.
Visualization: PPE & Operational Logic
The following diagram illustrates the decision logic for PPE selection based on the state of matter and operational scale.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and task. Note the escalation to double-gloving for solutions due to solvent-mediated permeation risks.
Operational Protocols
Phase 1: Weighing & Transfer
-
The Risk: Static electricity can cause "fly-away" powder, leading to invisible surface contamination.
-
Procedure:
-
Place the analytical balance inside a fume hood or powder containment enclosure.
-
Use an antistatic gun or ionizer on the spatula and weigh boat before transfer.
-
Technique: Do not pour from the bottle. Use a micro-spatula to transfer small amounts to avoid dust cloud generation.
-
Self-Validation: Wipe the area around the balance with a wet Kimwipe after use. If the wipe turns yellow/discolored (depending on impurities), containment failed.
-
Phase 2: Reaction Setup
-
The Risk: Hydrolysis. The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions, releasing ammonia and the parent pyrazole.
-
Procedure:
-
Ensure glassware is dry (oven-dried recommended) to prevent premature hydrolysis.
-
Add the solid to the solvent, not vice-versa, to control dissolution exotherms.
-
Vent reaction vessels through a bubbler or scrubber if heating is involved, as trace ammonia gas may be evolved.
-
Phase 3: Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Protocol:
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids."
-
Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).
-
Destruction: Incineration is the preferred method. Do not dispose of down the drain; pyrazoles can be persistent in aquatic environments.
-
Emergency Response: Spill & Exposure
In the event of a breach in containment, follow this logic flow to minimize impact.
Figure 2: Step-by-step response protocol for spills. The "Wet Wipe" method is critical for solids to prevent aerosolization.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Wash with soap and water for 15 minutes .[3][5][6][7] Pyrazoles are sticky; ensure mechanical removal with friction.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3][5][6][7] Remove contact lenses if present.[8][9][6][7]
References
-
PubChem. (n.d.). 3,5-dimethylpyrazole-1-carboxamide (Compound).[1][3][10][11][12] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyrazole derivatives. Retrieved January 30, 2026, from [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. download.basf.com [download.basf.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. scbt.com [scbt.com]
- 11. 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | 1124-15-8 [sigmaaldrich.com]
- 12. 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5 | Benchchem [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
